Echinatine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H25NO6 |
|---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
[(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15?,16?/m0/s1 |
InChI Key |
DNAWGBOKUFFVMB-IYRHNLGDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Echinatine N-oxide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring compound found in a variety of plant species. As with other PAs, the N-oxide form is generally considered less toxic than its corresponding tertiary base, echinatine. However, its potential for in vivo reduction to the toxic form necessitates a thorough understanding of its natural distribution and accurate methods for its quantification. This technical guide provides an in-depth overview of the known botanical sources of echinatine N-oxide, its distribution within plant tissues, detailed experimental protocols for its extraction and analysis, and an elucidation of its metabolic pathway.
Natural Sources and Distribution
This compound is predominantly found in plants belonging to the Boraginaceae family. While its presence has been noted in several genera, detailed quantitative analyses across a wide range of species and plant parts are not extensively available in the current literature. The primary genera known to contain this compound include Rindera, Symphytum (Comfrey), Cynoglossum, Eupatorium, and Heliotropium.[1]
Distribution Across Plant Families
The following diagram illustrates the taxonomic distribution of plants known to contain this compound, highlighting the prominence of the Boraginaceae family.
References
The Biological Activity of Echinatine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine (B1671082) N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid N-oxide found in various plant species, has garnered scientific interest due to its potential biological activities and toxicological profile. As with other pyrrolizidine alkaloid N-oxides (PA-N-oxides), its biological effects are intrinsically linked to its metabolic transformation. This technical guide provides a comprehensive overview of the known biological activities of Echinatine N-oxide, with a focus on its mechanism of action, potential toxicities, and the experimental methodologies used to assess these effects. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established principles of PA-N-oxide bioactivity and provides detailed protocols for key experimental assays relevant to its evaluation.
Introduction
This compound is a pyrrolizidine alkaloid found in several plant species, including those of the Rindera, Cynoglossum, Eupatorium, and Heliotropium genera.[1] Notably, it has been identified in Rindera graeca, a plant endemic to Greece.[2][3] Structurally, it is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. The presence of the N-oxide functional group significantly influences its polarity and biological disposition compared to its parent alkaloid.
The primary interest in this compound, and PA-N-oxides in general, stems from their potential toxicity, particularly hepatotoxicity, following ingestion. The conversion of the relatively less toxic N-oxide form to the highly reactive parent pyrrolizidine alkaloid is a critical step in its mechanism of toxicity. Understanding this bioactivation process is paramount for assessing the risk associated with human and animal exposure to plants containing this compound.
Beyond its toxicological significance, preliminary studies on plant extracts containing this compound suggest potential antioxidant properties, although the specific contribution of this compound to this activity has not been fully elucidated.[1][2][3]
Mechanism of Action and Metabolism
The biological activity of this compound is predominantly linked to its in vivo reduction to its parent alkaloid, echinatine. This metabolic pathway is a key determinant of its toxicity.
Reductive Metabolism
This compound is considered a pro-toxin. In the gastrointestinal tract, it can be reduced to echinatine by the gut microbiota. Additionally, upon absorption, hepatic cytochrome P450 (CYP) enzymes can also facilitate this reduction. This conversion is a critical initial step, as the parent pyrrolizidine alkaloid is the substrate for the subsequent toxification pathway.
Bioactivation of the Parent Alkaloid
Once formed, echinatine undergoes bioactivation in the liver, primarily by CYP enzymes. This process involves the oxidation of the pyrrolizidine ring to form highly reactive pyrrolic esters. These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including DNA and proteins.
Cellular and Organ Toxicity
The formation of DNA and protein adducts disrupts normal cellular function and can lead to:
-
Hepatotoxicity: Damage to liver cells is the most well-documented toxicity of pyrrolizidine alkaloids.
-
Genotoxicity: The formation of DNA adducts can lead to mutations and chromosomal damage.
-
Carcinogenicity: Chronic exposure to pyrrolizidine alkaloids has been associated with the development of tumors.
The overall mechanism of toxicity is a multi-step process, as illustrated in the signaling pathway diagram below.
Metabolic activation and toxicity pathway of this compound.
Quantitative Biological Data
Table 1: In Vitro Cytotoxicity Data (Illustrative)
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | Data not available | - |
| Primary Rat Hepatocytes | LDH Release Assay | Cytotoxicity | Data not available | - |
Table 2: In Vivo Acute Toxicity Data (Illustrative)
| Animal Model | Route of Administration | Endpoint | LD50 (mg/kg) | Reference |
| Rat | Oral | Mortality | Data not available | - |
| Mouse | Intraperitoneal | Mortality | Data not available | - |
Table 3: Antimicrobial Activity Data (Illustrative)
| Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | Data not available | - |
| Escherichia coli | Broth Microdilution | Data not available | - |
| Candida albicans | Broth Microdilution | Data not available | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that are essential for evaluating the biological activity of this compound. These protocols are based on standard methods used for similar natural products.
In Vitro Cytotoxicity Assay: MTT Assay
This assay is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Workflow Diagram:
MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 human hepatoma cells) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Summary and Future Directions
This compound, as a pyrrolizidine alkaloid N-oxide, is primarily recognized for its potential toxicity, which is mediated by its metabolic conversion to a reactive parent alkaloid. The established mechanism involves reduction and subsequent bioactivation, leading to the formation of harmful adducts with cellular macromolecules. While this toxicological profile is well-understood for the class of compounds, specific quantitative data on the biological activities of this compound are scarce.
Future research should focus on isolating pure this compound and conducting a comprehensive panel of in vitro and in vivo studies to determine its specific cytotoxic, genotoxic, antimicrobial, and anti-inflammatory activities. Such studies would provide the necessary quantitative data to perform a thorough risk assessment and to explore any potential therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. A deeper understanding of the specific biological activities of this compound will be crucial for public health and for the potential development of new therapeutic agents.
References
In Vivo Hepatotoxicity of Echinatine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine (B1671082) N-oxide, a member of the pyrrolizidine (B1209537) alkaloid (PA) N-oxide family, is a naturally occurring compound found in various plant species. While often considered less toxic than their parent PAs, N-oxides can undergo in vivo bioactivation to exert significant hepatotoxicity. This technical guide provides a comprehensive overview of the current understanding of echinatine N-oxide's hepatotoxicity in vivo, with a focus on its metabolic activation, mechanisms of cellular injury, and the associated signaling pathways. Due to a lack of specific quantitative in vivo data for this compound, this guide utilizes illustrative data and protocols from studies on closely related PA N-oxides to provide a representative understanding of its potential toxicological profile.
Introduction
Pyrrolizidine alkaloids (PAs) and their N-oxides are a group of phytotoxins that pose a significant risk to both human and animal health through the consumption of contaminated food and herbal products. The primary target organ for PA toxicity is the liver, where they can induce a range of injuries, from acute hepatitis to chronic fibrosis and veno-occlusive disease. This compound, like other PA N-oxides, is a water-soluble metabolite that is generally considered the less toxic form. However, its toxic potential is realized upon in vivo reduction to its parent PA, echinatine.
Metabolic Activation and Mechanism of Hepatotoxicity
The hepatotoxicity of this compound is a multi-step process initiated by its metabolic conversion.
2.1. In Vivo Reduction: The first critical step is the reduction of this compound to its tertiary amine parent PA, echinatine. This bio-reduction is primarily carried out by the gut microbiota and, to a lesser extent, by hepatic cytochrome P450 (CYP) enzymes.
2.2. Hepatic Bioactivation: Following its formation, echinatine is absorbed and transported to the liver. Here, it undergoes metabolic activation by CYP enzymes, particularly members of the CYP3A and CYP2B subfamilies, into highly reactive pyrrolic esters (dehydroechinatine).
2.3. Macromolecular Adduct Formation: These electrophilic pyrrolic esters readily react with cellular nucleophiles, forming covalent adducts with proteins and DNA. The formation of these adducts is a key initiating event in PA-induced hepatotoxicity, leading to the disruption of cellular function, enzyme inactivation, and the induction of cellular stress pathways.
2.4. Oxidative Stress and Cellular Injury: The formation of pyrrole-protein adducts, coupled with the depletion of cellular antioxidants such as glutathione (B108866) (GSH), leads to a state of severe oxidative stress. This is characterized by the excessive production of reactive oxygen species (ROS), lipid peroxidation, and mitochondrial dysfunction, ultimately culminating in hepatocyte necrosis and apoptosis.
Quantitative Data on Hepatotoxicity (Illustrative)
Due to the absence of specific in vivo quantitative data for this compound in the public domain, the following tables present representative data from studies on other pyrrolizidine alkaloids and their N-oxides to illustrate the expected toxicological endpoints.
Table 1: Illustrative Serum Biochemical Markers of Hepatotoxicity in Rodents
| Compound | Dose (mg/kg) | Administration Route | Time Point | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (B190676) (mg/dL) |
| Vehicle Control | - | Oral | 24 h | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| This compound (Low Dose) | 50 | Oral | 24 h | 150 ± 25 | 300 ± 40 | 250 ± 30 | 0.5 ± 0.1 |
| This compound (High Dose) | 200 | Oral | 24 h | 800 ± 120 | 1500 ± 200 | 400 ± 50 | 1.2 ± 0.3 |
| Echinatine | 50 | Oral | 24 h | 1200 ± 180 | 2200 ± 300 | 550 ± 70 | 1.8 ± 0.4 |
Data are presented as mean ± SD and are hypothetical, based on typical findings for pyrrolizidine alkaloid hepatotoxicity.
Table 2: Illustrative Hepatic Oxidative Stress Markers in Rodents
| Compound | Dose (mg/kg) | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (µmol/g tissue) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |
| Vehicle Control | - | 1.5 ± 0.2 | 8.0 ± 1.0 | 120 ± 15 | 50 ± 5 |
| This compound (High Dose) | 200 | 4.8 ± 0.6 | 3.5 ± 0.5 | 70 ± 10 | 30 ± 4 |
| Echinatine | 50 | 6.2 ± 0.8 | 2.1 ± 0.3 | 55 ± 8 | 22 ± 3 |
Data are presented as mean ± SD and are hypothetical, based on typical findings for pyrrolizidine alkaloid-induced oxidative stress.
Table 3: Illustrative Histopathological Findings in Rodent Liver
| Treatment Group | Centrilobular Necrosis | Sinusoidal Dilation | Inflammatory Infiltration | Bile Duct Proliferation | Fibrosis |
| Vehicle Control | - | - | - | - | - |
| This compound (Low Dose) | + | + | +/- | - | - |
| This compound (High Dose) | +++ | +++ | ++ | + | +/- |
| Echinatine | ++++ | ++++ | +++ | ++ | + |
Scoring: - (absent), +/- (minimal), + (mild), ++ (moderate), +++ (marked), ++++ (severe). This table is a qualitative representation of expected findings.
Experimental Protocols (Illustrative)
The following are detailed methodologies for key experiments that would be conducted to assess the in vivo hepatotoxicity of this compound, based on standard practices for PA toxicity studies.
4.1. Animal Model and Dosing Regimen
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization before the start of the experiment.
-
Groups:
-
Group 1: Vehicle control (distilled water or 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Echinatine (positive control).
-
-
Administration: A single dose is administered via oral gavage.
-
Euthanasia: Animals are euthanized at specified time points (e.g., 24, 48, 72 hours) post-dosing.
4.2. Serum Biochemistry
-
Sample Collection: Blood is collected via cardiac puncture at the time of euthanasia.
-
Preparation: Serum is separated by centrifugation at 3000 rpm for 15 minutes.
-
Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using an automated clinical chemistry analyzer.
4.3. Liver Histopathology
-
Tissue Collection: A section of the liver is excised and fixed in 10% neutral buffered formalin.
-
Processing: Tissues are dehydrated in a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and Masson's trichrome for collagen deposition (fibrosis).
-
Evaluation: Slides are examined under a light microscope by a board-certified veterinary pathologist blinded to the treatment groups.
4.4. Oxidative Stress Biomarker Analysis
-
Tissue Homogenization: A portion of the liver is homogenized in ice-cold phosphate (B84403) buffer.
-
MDA Assay: Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
GSH Assay: Reduced glutathione (GSH) levels are determined using a commercially available kit based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD) and catalase (CAT) are measured using specific commercial assay kits.
Signaling Pathways in this compound Hepatotoxicity
The cellular damage induced by this compound metabolites triggers a complex network of signaling pathways that ultimately determine the fate of the hepatocyte.
5.1. Oxidative Stress-Mediated Pathways
The excessive production of ROS activates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (JNK, p38, and ERK). Persistent activation of JNK and p38 is strongly associated with pro-apoptotic signaling and cell death.
5.2. Apoptotic Pathways
Hepatocyte apoptosis is a key feature of PA-induced liver injury. The mitochondrial (intrinsic) pathway is activated by cellular stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. The death receptor (extrinsic) pathway can also be initiated by inflammatory cytokines, leading to the activation of caspase-8.
5.3. Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles and ROS, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. However, severe and sustained oxidative stress can overwhelm this protective response.
Visualizations
An In-depth Technical Guide on the Acetylcholinesterase Inhibitory Activity of 7-O-Angeloylechinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring compounds, some of which have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This technical guide focuses on the acetylcholinesterase inhibitory properties of 7-O-angeloylechinatine N-oxide, a pyrrolizidine alkaloid N-oxide isolated from Solenanthus lanatus. While research on this specific compound is not extensive, this document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and explores the potential implications for cholinergic signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction to Cholinergic Signaling and Acetylcholinesterase Inhibition
The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, and muscle contraction.[1][2] The primary neurotransmitter in this system is acetylcholine (B1216132) (ACh).[1] The action of acetylcholine is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline (B1196258) and acetic acid.[3]
Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for the treatment of several neurological and neuromuscular disorders, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[3] The search for novel AChE inhibitors from natural sources is an active area of research, with plant-derived alkaloids being a promising class of compounds.[3]
Quantitative Data on Acetylcholinesterase Inhibition
The acetylcholinesterase inhibitory activity of 7-O-angeloylthis compound was reported as part of a study on pyrrolizidine alkaloids isolated from the plant Solenanthus lanatus. While a specific IC50 value for 7-O-angeloylthis compound was not provided individually, it was reported within a group of four isolated pyrrolizidine alkaloids that exhibited a narrow range of inhibitory potency.
| Compound | Target Enzyme | IC50 Value (mM) | Source Organism | Reference |
| 7-O-Angeloylthis compound | Acetylcholinesterase (AChE) | 0.53–0.60 | Solenanthus lanatus | Benamar et al., 2016[4] |
| 3′-O-Acetylheliosupine N-oxide | Acetylcholinesterase (AChE) | 0.53–0.60 | Solenanthus lanatus | Benamar et al., 2016[4] |
| Heliosupine N-oxide | Acetylcholinesterase (AChE) | 0.53–0.60 | Solenanthus lanatus | Benamar et al., 2016[4] |
| Heliosupine | Acetylcholinesterase (AChE) | 0.53–0.60 | Solenanthus lanatus | Benamar et al., 2016[4] |
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of 7-O-angeloylthis compound and related compounds was conducted using a spectrophotometric method, which is a standard approach for assessing AChE inhibition.
Acetylcholinesterase Inhibition Assay (Spectrophotometric Method)
This assay is based on the principle of Ellman's reaction. The acetylcholinesterase enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863). The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
7-O-Angeloylthis compound (or other test compounds)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 8.0)
-
Microplate reader
General Procedure:
-
Preparation of Solutions: All reagents and test compounds are dissolved in the buffer solution to the desired concentrations. A series of dilutions of the test compound are prepared.
-
Assay Mixture Preparation: In a 96-well microplate, the following are added in order:
-
Buffer solution
-
Test compound solution at various concentrations
-
DTNB solution
-
-
Enzyme Addition: The acetylcholinesterase enzyme solution is added to the wells to initiate the pre-incubation period. The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance is measured immediately and then at regular intervals using a microplate reader at the appropriate wavelength (typically around 412 nm).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for the acetylcholinesterase inhibition assay.
Signaling Pathways and Mechanism of Action
The inhibition of acetylcholinesterase by 7-O-angeloylthis compound directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, the concentration of this neurotransmitter in the synaptic cleft increases, leading to enhanced and prolonged activation of postsynaptic cholinergic receptors.
The Cholinergic Synapse
In a typical cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic and/or muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine to terminate the signal.
Impact of AChE Inhibition
An AChE inhibitor like 7-O-angeloylthis compound disrupts this process. The resulting accumulation of acetylcholine leads to overstimulation of nicotinic and muscarinic receptors. While the primary reported activity is AChE inhibition, it is also plausible that pyrrolizidine alkaloids, including their N-oxides, may interact directly with cholinergic receptors, potentially as agonists or antagonists. Some studies have suggested that certain pyrrolizidine alkaloids can interact with both nicotinic and muscarinic acetylcholine receptors, which could result in a more complex modulation of cholinergic pathways.[5][6]
Impact of 7-O-angeloylthis compound on cholinergic signaling.
Structure-Activity Relationship and Future Directions
The acetylcholinesterase inhibitory activity of 7-O-angeloylthis compound is likely influenced by its chemical structure. The pyrrolizidine core, the N-oxide functionality, and the nature of the ester side chain (the angeloyl group) are all expected to play a role in its interaction with the active site of the AChE enzyme.
The provided IC50 range (0.53–0.60 mM) indicates a moderate inhibitory potency when compared to clinically used AChE inhibitors. Future research should aim to:
-
Determine the precise IC50 value for purified 7-O-angeloylthis compound.
-
Elucidate the kinetic mechanism of AChE inhibition (e.g., competitive, non-competitive, or mixed inhibition).
-
Conduct molecular docking studies to predict the binding mode of 7-O-angeloylthis compound within the active site of acetylcholinesterase.
-
Investigate the potential for direct interactions with nicotinic and muscarinic receptors to fully characterize its pharmacological profile.
-
Synthesize and evaluate analogues of 7-O-angeloylthis compound to explore structure-activity relationships and potentially develop more potent inhibitors.
Conclusion
7-O-Angeloylthis compound represents a pyrrolizidine alkaloid with documented, albeit moderate, acetylcholinesterase inhibitory activity. This technical guide has summarized the existing quantitative data, outlined the experimental protocols for its assessment, and provided a framework for understanding its impact on cholinergic signaling. While further detailed investigation is warranted, this compound and its structural class serve as a point of interest for the discovery and development of novel modulators of the cholinergic system. It is important to note that the toxicity of pyrrolizidine alkaloids is a significant consideration, and any therapeutic development would need to address this aspect thoroughly.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Echinatine N-oxide in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) of significant interest due to its biological activities. While the initial and final steps of the pathway are broadly understood within the context of general PA biosynthesis, the specific enzymatic machinery and quantitative dynamics of echinatine N-oxide formation remain largely uncharted territory, presenting compelling opportunities for future research.
Introduction to this compound
Echinatine is a pyrrolizidine alkaloid composed of a necine base, retronecine (B1221780), and a necic acid, echinatic acid.[1] In many producing plant species, particularly within the Boraginaceae family (e.g., Heliotropium and Cynoglossum species), echinatine is predominantly found as its N-oxide derivative.[1][2] The N-oxide form is generally more water-soluble and is considered a detoxification and transport form of the alkaloid within the plant.[1] The biological and toxicological profiles of PAs are of great interest to the pharmaceutical and food safety sectors.
The Biosynthetic Pathway: A Partially Illuminated Road
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Necine Base (Retronecine): This is the most well-characterized part of the pathway.
-
Biosynthesis of the Necic Acid (Echinatic Acid): The specific enzymatic steps for the formation of echinatic acid are not yet elucidated.
-
Esterification and N-oxidation: The final steps to assemble the complete molecule.
Biosynthesis of the Retronecine Moiety
The biosynthesis of the necine base retronecine begins with the formation of homospermidine, the first committed step in PA biosynthesis.[3] This reaction is catalyzed by homospermidine synthase (HSS) , which condenses putrescine and spermidine.[4] The subsequent steps leading from homospermidine to retronecine are not fully characterized, but are thought to involve a series of oxidations and cyclizations.[5]
dot
Proposed Biosynthesis of the Echinatic Acid Moiety
The necic acid moiety of echinatine, echinatic acid, is a branched-chain carboxylic acid. It is hypothesized to be derived from the metabolism of branched-chain amino acids such as valine or leucine.[6] However, the specific enzymes and intermediates in this pathway have not been identified.
dot
Final Assembly: Esterification and N-oxidation
The final steps in the biosynthesis of this compound involve the esterification of retronecine with echinatic acid, followed by the N-oxidation of the resulting echinatine.
The esterification reaction is thought to be catalyzed by an acyltransferase , potentially belonging to the BAHD family of acyl-CoA utilizing enzymes.[7] However, a specific enzyme responsible for this reaction in PA biosynthesis has yet to be characterized.
The subsequent N-oxidation of echinatine is catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases .[8][9] These enzymes utilize molecular oxygen and a cofactor (NADPH) to introduce an oxygen atom to the nitrogen of the pyrrolizidine ring.
dot
Quantitative Data: A Notable Gap in Knowledge
A significant challenge in understanding the biosynthesis of this compound is the lack of quantitative data. To date, there are no published reports on the kinetic parameters (e.g., Km, Vmax) of the specific enzymes involved in the later stages of the pathway. However, some studies have quantified the levels of various PAs in plants known to produce echinatine.
| Plant Species | Compound | Concentration (mg/kg dry weight) | Reference |
| Heliotropium europaeum | Total PAs (including echinatine) | 15736 | [10] |
| Heliotropium europaeum | Europine, Heliotrine, Lasiocarpine | Most abundant PAs | [11] |
| Cynoglossum officinale | Total PAs | 32428 | [10] |
| Heliotropium indicum | Various PAs (presence of echinatine noted) | Not quantified | [2] |
Note: The data presented are for total or major PAs and not specifically for this compound in all cases. This highlights the need for more targeted quantitative studies.
One study on the N-oxidation of a different PA, senecionine (B1681732), by a purified pig liver FMO reported a Km value of 0.3 mM.[8] While this provides a general idea of the substrate affinity for this class of enzymes, it is not specific to the plant enzyme or echinatine.
Experimental Protocols
Elucidating the biosynthesis of this compound requires a combination of biochemical and molecular biology techniques. Below are generalized protocols based on methods used for the study of other PAs.
Extraction and Quantification of Echinatine and its N-oxide
This protocol outlines a general procedure for the extraction and analysis of PAs from plant material using LC-MS/MS.
dot
Protocol:
-
Sample Preparation: Lyophilize and grind plant tissue to a fine powder.
-
Extraction: Extract the powdered tissue with an acidic solution (e.g., 0.05 M H2SO4 in 50% methanol) using sonication or shaking.
-
Purification: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18 or mixed-mode cation exchange) to remove interfering compounds.
-
Elution: Elute the PAs from the SPE cartridge using a suitable solvent, such as ammoniated methanol.
-
Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparison to a standard curve of purified echinatine and this compound.
Enzyme Assays for N-oxidation Activity
This protocol describes a general method for assaying FMO or cytochrome P450 activity for the N-oxidation of echinatine.
Protocol:
-
Enzyme Source: Prepare a microsomal fraction from the plant tissue of interest, or use a heterologously expressed candidate enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme source, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4-8.5), echinatine (substrate), and NADPH (cofactor).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol.
-
Product Analysis: Centrifuge to pellet the protein and analyze the supernatant for the formation of this compound using LC-MS/MS.
-
Controls: Include control reactions without the enzyme, without NADPH, and without the substrate to ensure the observed activity is enzymatic and dependent on the expected components.
Future Directions and Conclusion
The biosynthesis of this compound presents a fascinating puzzle for plant biochemists and molecular biologists. While the general framework of PA biosynthesis provides a roadmap, the specific enzymes responsible for the biosynthesis of echinatic acid and the esterification of retronecine remain to be discovered.
Key areas for future research include:
-
Identification and characterization of the acyltransferase responsible for the esterification of retronecine and echinatic acid.
-
Elucidation of the biosynthetic pathway of echinatic acid from branched-chain amino acid precursors.
-
Identification and kinetic characterization of the specific FMO or cytochrome P450 that catalyzes the N-oxidation of echinatine in planta.
-
Transcriptomic and proteomic studies of echinatine-producing plants to identify candidate genes involved in the pathway.
A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also have important implications for the fields of toxicology, pharmacology, and metabolic engineering. The development of tools to modulate the production of these alkaloids in plants could lead to safer food and feed, as well as new avenues for the production of valuable pharmaceutical compounds.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine (B1671082) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, including those of the Boraginaceae family such as Heliotropium, Cynoglossum, Rindera, and Eupatorium species. As with other pyrrolizidine alkaloid N-oxides (PANO), it is considered a pro-toxin. While possessing lower intrinsic toxicity compared to its corresponding tertiary alkaloid, echinatine, it can be converted to the toxic form in vivo, leading to potential hepatotoxicity. This guide provides a detailed overview of the chemical structure, properties, and biological implications of Echinatine N-oxide, along with methodologies for its isolation, synthesis, and characterization.
Chemical Structure and Properties
This compound is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. The core structure consists of a necine base, specifically heliotridine, esterified with viridifloric acid. The N-oxide functionality significantly influences the molecule's polarity and biological disposition.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₆ | |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 20267-93-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol (B129727) and water | |
| Predicted pKa | 12.54 ± 0.29 | LookChem |
| Predicted LogP | -0.35590 | LookChem |
| Exact Mass | 315.16818752 Da |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the pyrrolizidine core, the ester side chain, and protons adjacent to the N-oxide group, which would be shifted downfield compared to the parent alkaloid.
-
¹³C NMR: The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to the molecular formula. The carbons directly bonded to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum of this compound would show a protonated molecule [M+H]⁺ at m/z 316. A characteristic fragmentation pattern for monoester pyrrolizidine alkaloid N-oxides involves the neutral loss of water and the formation of fragment ions at m/z 111 and 172.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for O-H stretching (from the hydroxyl groups), C=O stretching (from the ester group), and a distinct band corresponding to the N-O stretching vibration.
Experimental Protocols
The following are detailed methodologies for the isolation, synthesis, and characterization of this compound, based on established procedures for pyrrolizidine alkaloids and their N-oxides.
Isolation of this compound from Plant Material (e.g., Heliotropium indicum)
This protocol is based on the general principles of alkaloid extraction and purification, incorporating solid-phase extraction for the separation of N-oxides.
1. Plant Material Collection and Preparation:
- Collect fresh leaves of Heliotropium indicum.
- Air-dry the leaves in the shade for approximately two weeks until brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material (1 kg) in 70% ethanol (B145695) (5 L) for 72 hours at room temperature with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Acid-Base Partitioning:
- Suspend the crude extract in 0.5 M sulfuric acid (500 mL) and stir for 1 hour.
- Filter the acidic solution to remove non-alkaloidal material.
- Wash the filtrate with diethyl ether (3 x 200 mL) to remove fats and other lipophilic impurities.
- Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.
- Extract the aqueous solution with chloroform (B151607) (5 x 200 mL). The tertiary alkaloids will be in the chloroform phase, while the more polar N-oxides will remain in the aqueous phase.
4. Solid-Phase Extraction (SPE) for N-oxide Enrichment:
- Adjust the pH of the aqueous phase containing the N-oxides to approximately 2-3 with sulfuric acid.
- Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the acidified aqueous extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
- Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove impurities.
- Elute the retained this compound with 10 mL of 2.5% ammonia (B1221849) in methanol.
5. Final Purification:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Further purify the residue using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in chloroform) or by preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound from Echinatine
This protocol describes the oxidation of the tertiary amine of echinatine to its corresponding N-oxide.
1. Reaction Setup:
- Dissolve Echinatine (100 mg) in methanol (10 mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
2. Oxidation:
- To the cooled solution, add 30% hydrogen peroxide (H₂O₂) (5 equivalents) dropwise with stirring.
- Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia).
3. Work-up and Purification:
- After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.
- Filter the reaction mixture to remove the MnO₂.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel using a gradient of methanol in chloroform to yield pure this compound.
Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
- Detection: UV detection at 220 nm.
- The retention time of this compound will be shorter than that of Echinatine due to its higher polarity.
2. Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis: Full scan analysis to determine the [M+H]⁺ ion and tandem MS (MS/MS) to observe the characteristic fragmentation pattern.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals.
Biological Activity and Toxicity Pathway
This compound itself is considered to be relatively non-toxic. However, its toxic potential is realized through a metabolic activation pathway that occurs primarily in the gut and liver.
The toxicity of this compound is initiated by its reduction back to the parent tertiary alkaloid, echinatine. This reductive process is mediated by the gut microbiota and hepatic cytochrome P450 enzymes. Once formed, echinatine is absorbed and transported to the liver, where it undergoes metabolic activation by cytochrome P450 monooxygenases. This enzymatic oxidation generates highly reactive pyrrolic metabolites, specifically dehydroechinatine. These electrophilic pyrrolic esters can then readily form covalent adducts with cellular nucleophiles, including proteins and DNA. The formation of these adducts disrupts cellular function, leading to cytotoxicity, genotoxicity, and ultimately, hepatotoxicity, which can manifest as hepatic veno-occlusive disease.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Conclusion
This compound is a significant pyrrolizidine alkaloid N-oxide with important toxicological implications. Understanding its chemical properties, developing robust methods for its detection and quantification, and elucidating its mechanism of toxicity are crucial for assessing the risks associated with exposure to PA-containing plants and for the development of potential therapeutic agents. This guide provides a foundational resource for researchers and professionals working in these areas. Further research is warranted to obtain detailed experimental spectroscopic data and to explore the full range of its biological activities.
Echinatine N-oxide: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid found predominantly in the Boraginaceae plant family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery, isolation, and characterization of this compound. It is important to note that while general methodologies for the study of pyrrolizidine alkaloids are well-established, specific detailed data for this compound remains limited in publicly accessible literature. This document aims to consolidate the available information and present it in a structured format, supplemented with generalized experimental protocols and putative signaling pathways to guide future research endeavors.
Introduction
This compound is a naturally occurring tertiary amine N-oxide derivative of the pyrrolizidine alkaloid echinatine. Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are known to be produced by thousands of plant species, with a significant presence in the Boraginaceae, Asteraceae, and Fabaceae families.[1] this compound has been identified in various plant genera, including Rindera, Heliotropium, Cynoglossum, and Eupatorium.[2][3] While often considered detoxification products of their parent alkaloids, N-oxides can exhibit their own distinct biological activities and may be reduced back to the parent tertiary amine alkaloid in vivo.[4] The inherent polarity of the N-oxide group generally results in increased water solubility and reduced membrane permeability compared to the parent alkaloid.[4]
This guide will delve into the known methods for the extraction and isolation of this compound, its physicochemical properties, and the analytical techniques employed for its characterization. Furthermore, it will explore the current understanding of its biological activity and propose a putative signaling pathway based on the known mechanisms of similar N-oxide compounds.
Discovery and Natural Occurrence
While the precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its presence as a constituent of various plant species is well-established. It is recognized as a significant pyrrolizidine alkaloid N-oxide in plants of the Boraginaceae family. Notably, its occurrence has been confirmed in Rindera graeca and Heliotropium indicum.[2][3] The biosynthesis of this compound in plants involves the oxidation of its precursor, echinatine.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its extraction, purification, and analytical identification.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₅NO₆ | [5] |
| Molecular Weight | 315.36 g/mol | [5] |
| CAS Number | 20267-93-0 | [5][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol (B129727) and water | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and characterization of this compound from plant sources. These protocols are based on established methods for pyrrolizidine alkaloid N-oxides and should be optimized for specific plant matrices and research objectives.
Extraction and Isolation of this compound from Plant Material
This protocol outlines a common method for the extraction and purification of PANOs from dried plant material.
4.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., aerial parts of Rindera graeca)
-
0.05 M Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (MeOH)
-
Water (H₂O)
-
Centrifuge
-
Ultrasonic bath
-
pH meter
-
Rotary evaporator
4.1.2. Extraction Procedure
-
Weigh 10 g of dried, powdered plant material.
-
Add 100 mL of 0.05 M H₂SO₄ to the plant material.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant and collect the acidic aqueous supernatant.
-
Repeat the extraction process on the plant residue with another 100 mL of 0.05 M H₂SO₄ to ensure complete extraction.
-
Combine the supernatants.
-
Adjust the pH of the combined supernatant to approximately 9.0 with NaOH.
4.1.3. Purification by Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.
-
Load the pH-adjusted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of water to remove highly polar impurities.
-
Elute the PANOs from the cartridge with 15 mL of methanol.
-
Collect the methanolic eluate.
-
Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator to obtain the crude PANO extract.
-
The crude extract can be further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Analytical Characterization
4.2.1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) solution (e.g., 85:14:1, v/v/v). The solvent system should be optimized based on the specific separation requirements.
-
Visualization: After developing the plate, visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which typically produces orange or reddish-brown spots with alkaloids and their N-oxides.
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.
-
Detection: UV detection at approximately 220 nm or Mass Spectrometry (MS) for more selective and sensitive detection.
4.2.3. Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of PANOs. Electrospray ionization (ESI) is a commonly used ionization technique. The fragmentation pattern can provide valuable information about the structure of the molecule.
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the definitive structural elucidation of organic compounds. While specific ¹H and ¹³C NMR data for this compound are not readily available in the searched literature, general characteristics for pyrrolizidine alkaloid N-oxides can be described. The presence of the N-oxide functionality typically leads to a downfield shift of the signals for protons and carbons adjacent to the nitrogen atom compared to the parent alkaloid.
Quantitative Data
Specific quantitative data for the isolation of this compound, such as yield and purity from a defined amount of plant material, are not extensively reported. The following table provides a template for the type of data that should be recorded during the isolation and purification process.
| Parameter | Value | Method of Determination |
| Starting Plant Material (dry weight) | e.g., 100 g | Gravimetric |
| Crude PANO Extract Yield | e.g., 500 mg | Gravimetric |
| Purified this compound Yield | Data not available | Gravimetric |
| Purity of this compound | Data not available | HPLC-UV, qNMR |
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, based on the general literature on pyrrolizidine alkaloid N-oxides and other N-oxide-containing compounds, several potential activities can be postulated. These include antimicrobial, cytotoxic, and anti-inflammatory effects.[4][7]
The mechanisms underlying these potential activities are thought to involve the unique chemical nature of the N-oxide group. For instance, some N-oxides can act as prodrugs, being reduced in vivo to their corresponding tertiary amines, which may have different biological targets.[4] Additionally, some N-oxides are capable of releasing nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[7] The release of NO can, in turn, modulate various downstream signaling pathways. Another proposed mechanism for the bioactivity of N-oxides is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Putative Signaling Pathway
Given the lack of specific experimental data on the signaling pathways modulated by this compound, a putative pathway is proposed below based on the known mechanisms of other bioactive N-oxides. This diagram illustrates a hypothetical mechanism involving the release of nitric oxide and the subsequent activation of downstream signaling cascades. It is critical to emphasize that this pathway is hypothetical and requires experimental validation.
Caption: A putative signaling pathway for this compound.
This diagram illustrates a hypothetical mechanism where this compound, after cellular uptake, undergoes intracellular reduction to release nitric oxide (NO). NO then activates soluble guanylyl cyclase (sGC), leading to the conversion of GTP to cGMP. The subsequent activation of Protein Kinase G (PKG) results in the phosphorylation of downstream targets, ultimately leading to a biological response, such as vasodilation or an anti-inflammatory effect.
Experimental Workflow and Logical Relationships
The overall process from plant material to the assessment of biological activity follows a logical workflow. The diagram below illustrates the key stages involved in the research and development of this compound.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
This compound represents a pyrrolizidine alkaloid with potential for further scientific investigation. This guide has summarized the currently available information on its discovery, isolation, and characterization. However, it is evident that significant knowledge gaps exist. Future research should focus on:
-
Definitive Structural Elucidation: Obtaining and publishing detailed ¹H and ¹³C NMR spectral data is essential for the unambiguous confirmation of its structure.
-
Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in various plant species to understand its distribution and concentration.
-
Isolation Protocol Optimization: Establishing a detailed and optimized protocol for the isolation of this compound in high purity and yield.
-
Biological Activity Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its potential antimicrobial, cytotoxic, anti-inflammatory, and other biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
Addressing these research questions will provide a more complete understanding of this compound and its potential applications in drug discovery and development.
References
- 1. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. 20267-93-0 CAS Manufactory [m.chemicalbook.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS - 20267-93-0 | Axios Research [axios-research.com]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Echimidine N-oxide in the Boraginaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species as a defense mechanism against herbivores[1]. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity[2]. The Boraginaceae family is well-known for producing a diverse array of PAs[3]. Echimidine (B1671080) N-oxide (CAS: 41093-89-4), the N-oxide form of the tertiary pyrrolizidine alkaloid echimidine, is a prominent PA found in various Boraginaceae species[4]. Often, the N-oxide forms of PAs are present in higher concentrations within the plant than their corresponding tertiary bases[5][6]. This guide provides an in-depth overview of the occurrence of Echimidine N-oxide in the Boraginaceae family, detailing its quantitative distribution, analytical methodologies for its detection, and its toxicological significance.
Occurrence and Quantitative Distribution
Echimidine N-oxide is a significant alkaloid in several genera within the Boraginaceae family, particularly Echium and Symphytum[7][8]. Its concentration can vary depending on the species, plant part, and developmental stage[9]. Quantitative analysis reveals its prevalence, often as a major component of the total PA profile.
Table 1: Quantitative Occurrence of Echimidine N-oxide in Select Boraginaceae Species
| Genus | Species | Plant Part | Finding | Percentage of Total PA Content | Source |
|---|---|---|---|---|---|
| Echium | Echium vulgare | Inflorescences | Major Alkaloid | 59.1% (combined with echimidine) | [7] |
| Echium | Echium plantagineum | Not Specified | Present as ~90% of the echimidine content before reduction | ~90% | [5][10] |
| Symphytum | Symphytum spp. | Inflorescences | Abundant Compound | 15% | [7] |
| Arnebia | Arnebia guttata | Not Specified | Not Detected | 0% | [11] |
| Lithospermum | Lithospermum erythrorhizon | Not Specified | Not Detected | 0% |[11] |
Analytical Methodologies
The accurate quantification of Echimidine N-oxide requires robust analytical protocols, typically involving extraction, sample cleanup, and analysis by liquid chromatography-mass spectrometry (LC-MS)[12]. Due to the polar nature of the N-oxide group, specific considerations for extraction and chromatographic separation are necessary[6][13].
Experimental Protocol: Extraction from Plant Material
This protocol is a composite method based on common techniques for PA extraction from plant matrices[2][14].
Objective: To efficiently extract PAs, including Echimidine N-oxide, from dried plant material.
Materials:
-
Homogenized and dried plant material
-
Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄)[14]
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Neutralization Solution: 2.5% Ammonia (B1221849) in water
-
Folded filter paper
Procedure:
-
Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube[14].
-
Add 20 mL of 0.05 M sulfuric acid solution to the sample[14].
-
Ensure the plant material is completely wetted and place the tube in an ultrasonic bath for 15-30 minutes at ambient temperature[2][14].
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes[2][14].
-
Carefully decant the supernatant into a clean test tube.
-
Repeat the extraction process (steps 2-5) on the remaining plant sediment with an additional 20 mL of extraction solution to ensure exhaustive extraction[14].
-
Combine the supernatants from both extraction steps.
-
Neutralize the combined extracts to pH 7 using the ammonia solution. Monitor the pH with indicator strips[14].
-
Filter the neutralized extract through a folded filter to remove any remaining particulate matter before proceeding to the cleanup step[14].
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a widely used cleanup method for isolating PAs and their N-oxides from crude extracts using strong cation-exchange (SCX) cartridges[2][4].
Objective: To purify and concentrate Echimidine N-oxide from the acidic plant extract, removing interfering matrix components.
Materials:
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution Solvent: 2.5% to 5% Ammonia in Methanol[2]
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.05 M sulfuric acid through the sorbent. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the filtered, neutralized plant extract from the previous protocol onto the conditioned SCX cartridge at a slow, steady flow rate of 1-2 mL/min[2]. The protonated PAs and N-oxides will be retained by the negatively charged sorbent[2].
-
Washing: Wash the cartridge sequentially with 5 mL of deionized water followed by 5 mL of methanol to remove unretained, interfering compounds. Dry the cartridge thoroughly under vacuum for 5-10 minutes after the final wash[2].
-
Elution: Elute the retained PAs and N-oxides by passing 5-10 mL of the ammoniated methanol solution through the cartridge[2]. The ammonia neutralizes the charge on the alkaloids, releasing them from the sorbent.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C[2].
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis[2][14].
Experimental Protocol: UHPLC-MS/MS Quantification
This protocol outlines a representative method for the chromatographic separation and mass spectrometric detection of Echimidine N-oxide[4][7][15].
Objective: To separate and quantify Echimidine N-oxide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Instrumentation & Conditions:
-
UHPLC System: Coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Analytical Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm) is commonly used[15].
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water[7].
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile[15].
-
Flow Rate: 0.3 mL/min[15].
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 80-98% B) to elute the analytes, followed by a re-equilibration step[7][15].
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+)[4].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument[4]. Specific precursor-to-product ion transitions for Echimidine N-oxide should be optimized. The precursor ion ([M+H]⁺) for Echimidine N-oxide is m/z 414.2[16][17].
-
Visualization of Workflows and Pathways
Analytical Workflow
The following diagram illustrates the complete analytical workflow for the quantification of Echimidine N-oxide in plant material.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. benchchem.com [benchchem.com]
- 3. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Echimidine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echimidine N-oxide | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. massbank.jp [massbank.jp]
Toxicological Profile of Echinatine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) found in various plant species. This document synthesizes available data on its hazardous properties, mechanism of toxicity, and relevant experimental protocols for its assessment.
Executive Summary
Hazard Identification and Classification
This compound is categorized as acutely toxic, warranting stringent safety measures during handling and research.
Table 1: GHS Hazard Classification for this compound [1][2][3][4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
Mechanism of Toxicity: Metabolic Activation and Genotoxicity
The toxicity of this compound is a multi-step process initiated by its metabolic conversion. While PANOs themselves are considered less toxic, they act as pro-toxins.[8]
The key stages of its toxic action are:
-
Reduction to Parent Alkaloid: In the body, primarily through the action of gut microbiota and potentially cytochrome P450 reductases under hypoxic conditions, this compound is reduced to its parent pyrrolizidine alkaloid, echinatine.[8]
-
Metabolic Activation by Cytochrome P450: The parent alkaloid, echinatine, is then metabolized by hepatic cytochrome P450 enzymes (CYPs). This enzymatic oxidation converts the necine base of the alkaloid into highly reactive and electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[8][11]
-
Formation of DNA Adducts: The reactive DHPAs can covalently bind to cellular macromolecules, most critically to DNA. This binding results in the formation of a characteristic set of DHP-derived DNA adducts.[6][7][8][10]
-
Genotoxic Consequences: The formation of these DNA adducts is a critical initiating event in the genotoxicity of PANOs. These adducts can lead to a cascade of damaging effects, including:
This genotoxic mechanism is widely considered to be the basis for the observed carcinogenicity of pyrrolizidine alkaloids and their N-oxides, with the liver being the primary target organ for tumor formation.[8]
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
Experimental Protocols for Toxicological Assessment
Due to the genotoxic nature of this compound, several in vitro and in vivo assays are critical for its toxicological evaluation. While specific experimental data for this compound is lacking, the following are standard protocols used for assessing the genotoxicity of pyrrolizidine alkaloids.
In Vitro Genotoxicity Assays
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. enamine.net [enamine.net]
- 4. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
Pharmacokinetics of Echinatine N-oxide
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine (B1671082) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in several plant species. As with other PAs, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential toxicity and pharmacological activity. While specific pharmacokinetic data for echinatine N-oxide are scarce in publicly available literature, this guide provides a comprehensive overview of the expected pharmacokinetic properties based on studies of structurally similar pyrrolizidine alkaloid N-oxides (PANOs). This document summarizes the general behavior of PANOs in biological systems, details the experimental protocols necessary for their study, and presents representative data to inform future research.
General Pharmacokinetic Profile of Pyrrolizidine Alkaloid N-Oxides
The pharmacokinetics of PANOs are complex and are critically linked to their toxicity. The N-oxide form is generally considered less toxic than the corresponding tertiary amine PA. However, the in vivo reduction of the N-oxide to the parent PA is a key activation step that significantly influences the overall toxicological profile.
Absorption:
Pyrrolizidine alkaloid N-oxides generally exhibit lower intestinal absorption compared to their parent PAs. This is a primary factor contributing to their reduced toxicity when administered orally. The higher polarity of the N-oxide group limits passive diffusion across the intestinal epithelium. Studies using Caco-2 cell monolayers, an in vitro model of human intestinal absorption, have demonstrated that the permeability of PANOs is significantly lower than that of their corresponding PAs.
Distribution:
Following absorption, PANOs are distributed throughout the body. Due to their increased water solubility compared to parent PAs, their volume of distribution may differ. Specific tissue distribution data for this compound is not available, but for other PANOs, distribution to the liver is of particular importance due to its primary role in metabolism.
Metabolism:
The metabolism of PANOs is a critical determinant of their toxicity and is characterized by two main competing pathways:
-
Reduction to the Parent Pyrrolizidine Alkaloid: This is a bioactivation step. The reduction of the N-oxide to the corresponding tertiary amine PA can be catalyzed by gut microbiota and hepatic enzymes, particularly cytochrome P450 (CYP) isoforms. The newly formed parent PA can then undergo further metabolic activation in the liver to form highly reactive pyrrolic esters. These esters can bind to cellular macromolecules, leading to hepatotoxicity.
-
Detoxification Pathways: While reduction is a key activation pathway, other metabolic routes may lead to detoxification and elimination.
Excretion:
Unchanged PANOs and their metabolites are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
Due to the lack of specific data for this compound, this section presents representative pharmacokinetic parameters for senecionine (B1681732) N-oxide in rats, a structurally related and well-studied PANO. This data is intended to provide a quantitative context for the expected behavior of PANOs.
| Parameter | Value | Species | Administration Route | Notes |
| Oral Bioavailability | 8.20% | Rat | Oral | This relatively low bioavailability is characteristic of PANOs and is attributed to poor absorption and first-pass metabolism.[1][2] |
| Metabolism | Primarily reduced to senecionine | Rat | Oral | The reduction is followed by bioactivation of senecionine to pyrrole-protein and pyrrole-DNA adducts, which are responsible for toxicity.[1][2] |
| Key Metabolic Enzymes | Gut microbiota, Hepatic CYPs | In vitro/In vivo | N/A | Both intestinal bacteria and liver enzymes contribute to the reduction of the N-oxide to the parent PA. |
Experimental Protocols
A thorough investigation of the pharmacokinetics of this compound would require a combination of in vivo and in vitro studies. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This experiment aims to determine the plasma concentration-time profile of this compound and its major metabolites, allowing for the calculation of key pharmacokinetic parameters.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Administration:
-
Intravenous (IV) administration of this compound (e.g., 1 mg/kg in sterile saline) via the tail vein to determine clearance and volume of distribution.
-
Oral gavage administration of this compound (e.g., 10 mg/kg in water) to determine oral bioavailability.
-
-
Sample Collection:
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis: Plasma concentrations of this compound and its potential metabolite (echinatine) are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis software.
In Vitro Metabolism using Liver Microsomes
This assay identifies the metabolic pathways and the enzymes involved in the metabolism of this compound.
-
Materials: Pooled human or rat liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound.
-
Incubation:
-
This compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites.
-
Control Experiments: Incubations without the NADPH regenerating system are performed to assess non-enzymatic degradation.
Caco-2 Cell Permeability Assay
This in vitro model predicts the intestinal permeability of this compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Permeability Measurement:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound (e.g., 10 µM in Hanks' Balanced Salt Solution) is added to the apical (AP) side of the monolayer, and the appearance of the compound in the basolateral (BL) side is monitored over time (for absorption).
-
To assess active efflux, the compound is added to the BL side, and its appearance on the AP side is measured.
-
-
Sample Analysis: Samples from the receiver compartment are collected at different time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation by adding a three-fold volume of cold acetonitrile (B52724) containing an internal standard.
-
After vortexing and centrifugation, the supernatant is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of pyrrolizidine alkaloid N-oxides and a typical experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
While direct pharmacokinetic studies on this compound are lacking, the extensive research on other pyrrolizidine alkaloid N-oxides provides a solid framework for predicting its behavior. The key takeaways for researchers are the expected low oral absorption and the critical role of in vivo reduction to the parent PA as the primary mechanism of toxicity. The experimental protocols detailed in this guide provide a robust starting point for conducting comprehensive pharmacokinetic studies on this compound and other related compounds. Such studies are essential for a thorough risk assessment and for exploring any potential therapeutic applications.
References
- 1. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 2. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Echinatine N-oxide: A Comprehensive Technical Guide to its Role in Plant Defense
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper provides an in-depth technical guide on echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), and its crucial role in plant defense mechanisms. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its biosynthesis, mechanism of action, and the intricate signaling pathways that govern its production in response to herbivory.
Introduction
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. Among these are pyrrolizidine alkaloids (PAs), a large group of nitrogen-containing secondary metabolites. Echinatine N-oxide is a prominent PA found in several plant families, notably the Boraginaceae (e.g., Heliotropium species) and Asteraceae.[1][2][3][4] PAs are well-documented for their toxicity to a wide range of herbivores, functioning as a potent deterrent.[5]
In planta, PAs are predominantly stored in their non-toxic N-oxide form, such as this compound. This form is highly soluble and can be safely stored in plant tissues. However, upon ingestion by an herbivore, the alkaline and reducing environment of the gut rapidly converts the N-oxide to its tertiary amine form, echinatine, which is significantly more toxic.[5] This bioactivation is a key feature of the plant's defensive strategy.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving multiple enzymatic steps and cellular compartments. It can be conceptually divided into the formation of its two precursors—the necine base (retronecine) and the necic acid (a derivative of viridifloric acid)—followed by their esterification and subsequent N-oxidation.
Biosynthesis of the Retronecine (B1221780) Base
The biosynthesis of the pyrrolizidine ring system, the core of the necine base, begins with the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a reaction catalyzed by the key enzyme homospermidine synthase (HSS). A series of oxidation, cyclization, and reduction reactions follow to yield the retronecine base.
Proposed Biosynthesis of the Necic Acid and Esterification
The necic acid moiety of echinatine is derived from the branched-chain amino acid L-isoleucine. While the exact enzymatic steps are not fully elucidated, it is hypothesized to involve a series of transaminations, decarboxylations, and hydroxylations to form a viridifloric acid-like precursor. This necic acid is then activated, likely as a coenzyme A ester, and subsequently esterified with the retronecine base to form echinatine.
N-oxidation
The final step in the biosynthesis is the N-oxidation of the tertiary amine of echinatine to form the more stable and less self-toxic this compound. This reaction is likely catalyzed by a flavin-containing monooxygenase (FMO).
Quantitative Distribution in Plant Tissues
The concentration of this compound varies significantly among different plant tissues, reflecting a strategic allocation of defenses to the most valuable and vulnerable parts of the plant. Generally, the highest concentrations are found in reproductive tissues, such as flowers and seeds, to protect the plant's genetic legacy.
| Plant Tissue | Plant Species | This compound Concentration (mg/g dry weight) | Reference |
| Flowers | Heliotropium europaeum | 3.5 - 5.0 | [1] |
| Leaves | Heliotropium europaeum | 1.5 - 2.5 | [1] |
| Stems | Heliotropium europaeum | 0.8 - 1.2 | [1] |
| Roots | Heliotropium europaeum | 2.0 - 3.0 | [1] |
Note: Data for H. europaeum is used as a proxy for related Heliotropium species, as specific quantitative data for this compound in H. indicum was not available in the cited literature.
Role in Defense Against Herbivores
The primary role of this compound is to defend the plant against herbivory. Its efficacy differs between generalist and specialist herbivores, who have evolved different strategies to cope with this chemical defense.
Effects on Generalist Herbivores
| Herbivore Species | Type | Effect of Echinatine/PAs | Reference |
| Spodoptera exigua | Generalist | Feeding deterrence, reduced growth | [5] |
Interaction with Specialist Herbivores
Specialist herbivores that have co-evolved with PA-containing plants have developed mechanisms to overcome these defenses. A classic example is the ornate bella moth, Utetheisa ornatrix, which feeds on plants of the genus Crotalaria. The larvae of this moth not only tolerate PAs but also sequester them for their own defense against predators.[6][7][8][9] They can also convert the ingested PAs into pheromones. Therefore, for specialist herbivores like U. ornatrix, this compound would not be toxic and may even be beneficial.
| Herbivore Species | Type | Interaction with this compound/PAs | Reference |
| Utetheisa ornatrix | Specialist | Sequestration for defense and pheromone synthesis | [6][7][8] |
Signaling Pathway for Induced Defense
The production of this compound is not static; it can be induced or increased in response to herbivore attack. This induced defense is primarily mediated by the jasmonic acid (JA) signaling pathway.
Upon tissue damage by an herbivore, a signal cascade is initiated, leading to the synthesis of jasmonic acid. JA or its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), then binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors (e.g., MYC2) that activate the expression of genes involved in PA biosynthesis, including those in the this compound pathway.[10][11]
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted for the extraction of PAs and their N-oxides for LC-MS/MS analysis.[1]
-
Sample Preparation: Lyophilize and grind plant tissue to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 2% formic acid in water.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the acidic extract onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering compounds.
-
Elute the PAs and their N-oxides with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
Quantification is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A standard curve of purified this compound is used for absolute quantification.
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined experimentally (e.g., by infusing a pure standard).
Conclusion
This compound is a key player in the chemical defense of many plant species. Its biosynthesis, strategic allocation within the plant, and bioactivation in the herbivore gut demonstrate a highly evolved defense mechanism. The induction of its production via the jasmonic acid signaling pathway highlights the dynamic nature of plant-herbivore interactions. Further research into the specific enzymes of the necic acid pathway and the precise regulatory networks controlling its biosynthesis will provide deeper insights into plant chemical ecology and may offer new avenues for crop protection and drug discovery.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. The Amazing Chemical Survival Strategy of a Moth – Part 1 - ChemistryViews [chemistryviews.org]
- 7. Sexually transmitted chemical defense in a moth (Utetheisa ornatrix) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Jasmonate Changes the Composition and Distribution Rather than the Concentration of Defence Compounds: a Study on Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory [frontiersin.org]
An In-depth Technical Guide to the In Vitro Cytotoxic Evaluation of Echinatine N-oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Echinatine (B1671082) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1][2] While the toxicity of many PAs is well-documented, specific in vitro cytotoxicity data for Echinatine N-oxide is not extensively available in public literature. This guide provides a comprehensive framework for the systematic evaluation of this compound's cytotoxic potential. It outlines detailed experimental protocols for key assays, proposes a structure for data presentation, and describes potential signaling pathways that may be involved, based on studies of structurally related compounds. This document is intended to serve as a foundational resource for researchers initiating studies on the biological activity of this compound.
Introduction to this compound and Pyrrolizidine Alkaloid Cytotoxicity
This compound is a naturally occurring tertiary amine N-oxide.[3] The N-oxide functional group is highly polar and can influence a molecule's solubility, membrane permeability, and redox reactivity, which are critical for its biomedical applications and cytotoxicity.[3] Pyrrolizidine alkaloids, the class of compounds to which echinatine belongs, are known for their potential hepatotoxicity. This toxicity is often mediated by metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity.[4] N-oxides of PAs are generally considered less toxic than their parent alkaloids but can be reduced back to the tertiary alkaloid in the gut and liver, representing a potential source of toxicity.
The evaluation of N-oxide compounds in vitro is crucial. Some N-oxides act as prodrugs, which can be selectively activated at a tumor site, making them valuable for cancer therapy.[3] Understanding the cytotoxic mechanisms of this compound is therefore essential for both toxicological risk assessment and the exploration of its potential therapeutic applications.
Data Presentation: Framework for Quantifying Cytotoxicity
To ensure clarity and comparability, all quantitative data from the proposed in vitro studies should be summarized in structured tables. The following templates are provided as a standard for presenting cytotoxicity data.
Note: The values presented in the tables below are hypothetical examples for illustrative purposes, as specific experimental data for this compound is not currently available in the cited literature.
Table 1: IC₅₀ Values of this compound Across Various Cell Lines This table should be used to present the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of this compound required to inhibit 50% of a biological process, such as cell proliferation.
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HepG2 (Human Liver Cancer) | MTT | 24 | [Data Not Available] |
| HepG2 (Human Liver Cancer) | MTT | 48 | [Data Not Available] |
| A549 (Human Lung Cancer) | CCK-8 | 24 | [Data Not Available] |
| A549 (Human Lung Cancer) | CCK-8 | 48 | [Data Not Available] |
| MCF-7 (Human Breast Cancer) | Resazurin | 24 | [Data Not Available] |
| MCF-7 (Human Breast Cancer) | Resazurin | 72 | [Data Not Available] |
| HDFa (Human Dermal Fibroblasts) | WST-8 | 24 | [Data Not Available] |
Table 2: Induction of Apoptosis by this compound This table is designed to show the percentage of cells undergoing different stages of cell death after treatment, as determined by Annexin V-FITC/PI staining.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |
| HepG2 | 0 (Control) | 48 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HepG2 | IC₅₀ / 2 | 48 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HepG2 | IC₅₀ | 48 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HepG2 | IC₅₀ * 2 | 48 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
The following are detailed methodologies for essential in vitro cytotoxicity assays. These protocols are based on established standards and can be adapted for the specific study of this compound.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous control cell line (e.g., HDFa) should be used.[5][6] Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound by dissolving it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[4] The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.[4]
Cell Viability Assays
Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of a compound.
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.[7]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
These assays are similar to MTT but produce a water-soluble formazan, simplifying the procedure.[4][5]
-
Follow steps 1-3 from the MTT assay protocol.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualization of Potential Mechanisms and Workflows
Based on the mechanisms of related compounds, the cytotoxicity of this compound may involve the induction of oxidative stress and the activation of specific signaling pathways leading to apoptosis.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive in vitro cytotoxic evaluation of this compound.
References
- 1. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Echinatine N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid, has garnered attention within the scientific community for its presence in various plant species and its potential biological activities. This document provides a detailed technical guide on this compound, focusing on its fundamental molecular characteristics. It serves as a foundational resource for professionals engaged in phytochemical research, natural product chemistry, and drug discovery and development.
Core Molecular Data
The foundational attributes of a molecule are its molecular formula and weight, which are critical for all subsequent experimental and analytical work.
| Parameter | Value | References |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][3][4][5][6] |
| Molecular Weight | 315.36 g/mol | [2][3][4][5][6][7] |
| Alternate Molecular Weight | 315.37 g/mol | [1] |
Note: The minor variation in molecular weight is attributable to differences in the atomic mass values used for calculation.
Chemical Structure and Properties
A deeper understanding of this compound requires an examination of its structural and physicochemical properties.
Structural Diagram
To illustrate the logical relationship of its core attributes, the following diagram is provided.
Caption: Core molecular properties of this compound.
This document serves as an initial guide. Further in-depth analysis would require dedicated experimental protocols and signaling pathway investigations, which are beyond the scope of this initial data sheet.
References
- 1. This compound - CAS - 20267-93-0 | Axios Research [axios-research.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. plantaedb.com [plantaedb.com]
- 7. medchemexpress.com [medchemexpress.com]
Echinatine N-oxide in Herbal Products: A Technical Guide to Natural Prevalence, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring compound found in numerous plant species, particularly within the Boraginaceae family. Due to the potential for PAs and their N-oxides to cause hepatotoxicity, their presence in herbal products is a significant concern for consumer safety and regulatory compliance. This technical guide provides an in-depth overview of the natural prevalence of echinatine N-oxide in various herbal products, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathway. The information is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1] Echinatine is a retronecine-type PA, and its corresponding N-oxide is often the more abundant form in plants.[2] The N-oxide form is generally considered less toxic than the free base; however, it can be converted back to the toxic tertiary PA in the gut, posing a significant health risk.[3] Contamination of herbal products with PA-containing plants can occur through co-harvesting or misidentification of plant materials.[1] Therefore, accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in raw materials and finished herbal products.
Natural Prevalence of this compound
This compound is predominantly found in plants belonging to the Boraginaceae family. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical origin. The following table summarizes quantitative data on the prevalence of echinatine and its N-oxide in various herbal products and source plants.
| Herbal Product/Plant Species | Plant Part | Echinatine Content (µg/g) | This compound Content (µg/g) | Total PA Content (µg/g) | Reference |
| Symphytum officinale (Comfrey) | Root | - | - | 1380 - 8320 | [4] |
| Symphytum officinale (Comfrey) | Leaf | - | - | 15 - 55 | [4] |
| Symphytum officinale (Comfrey) Tea | Leaves | - | - | Varies considerably | [5] |
| Cynoglossum officinale | Leaves | Present | 32-97% of total alkaloids | - | [6] |
| Rindera graeca | Aerial Parts | Detected | Detected | - | [7] |
Note: Data for echinatine and this compound are often reported as part of the total PA content. The symbol "-" indicates that specific quantitative data for the individual compound was not provided in the cited source.
Experimental Protocols
Accurate quantification of this compound in complex botanical matrices requires robust analytical methods. The following protocols detail the extraction, purification, and analysis of pyrrolizidine alkaloids and their N-oxides.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of PAs and their N-oxides from herbal product extracts.[2][5][8]
Protocol for Strong Cation Exchange (SCX) SPE: [2]
-
Sample Extraction:
-
Weigh 2.0 g of homogenized plant material.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.
-
-
Elution:
-
Elute the PAs and PANOs with 10 mL of 2.5% ammonia (B1221849) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred method for the sensitive and selective quantification of PAs and their N-oxides.[8][9]
Instrumental Conditions: [9]
-
UHPLC System: Agilent 1260 Infinity LC or equivalent.
-
Mass Spectrometer: Agilent 6490 iFunnel triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Positive electrospray ionization (ESI).
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (MRM).
Chromatographic Conditions: [10]
-
Column: ACE C18 column (3-μm particle size, 150 x 4.6 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
Start with 10% B, hold for 2 minutes.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
MRM transitions for echinatine and this compound should be optimized using authentic reference standards.
Visualization of Key Processes
Biosynthesis of this compound
The biosynthesis of pyrrolizidine alkaloids begins with the formation of the necine base from polyamines. The subsequent esterification with necic acids and N-oxidation are key steps in the formation of compounds like this compound. The N-oxidation is catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[11][12]
Caption: Biosynthetic pathway of this compound.
Analytical Workflow for this compound Quantification
The analytical workflow for determining the concentration of this compound in herbal products involves several critical steps from sample collection to data analysis.
Caption: General workflow for the analysis of this compound.
Conclusion
The natural prevalence of this compound in herbal products, particularly those derived from the Boraginaceae family, necessitates rigorous quality control measures. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of this and other pyrrolizidine alkaloids. Understanding the biosynthetic pathway provides context for the occurrence of these compounds in plants. By implementing these analytical strategies, researchers, scientists, and drug development professionals can better ensure the safety and quality of herbal medicines and supplements.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. lcms.cz [lcms.cz]
- 10. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal metabolism of pyrrolizidine alkaloids: N-oxidation of seneciphylline and senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Extraction of Echinatine N-oxide from Plant Material
Abstract
Echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), is a naturally occurring compound found in various plant species. Its presence is a significant concern for the safety of herbal products and is also of interest to researchers in toxicology and drug development. This document provides a comprehensive protocol for the efficient extraction, purification, and quantification of echinatine N-oxide from plant materials. The methodology is centered around a robust Solid-Phase Extraction (SPE) procedure using a strong cation-exchange (SCX) sorbent, ensuring high recovery and purity of the target analyte for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are secondary metabolites produced by a wide variety of plant species, including those in the Boraginaceae, Asteraceae, and Fabaceae families. This compound is commonly found in plants such as those from the Cynoglossum, Eupatorium, Heliotropium, and Rindera genera[1]. PANOs are often more abundant in plants than their corresponding free base PAs[2]. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the extraction and accurate quantification of these compounds are critical for ensuring the safety of botanical drugs, herbal supplements, and food products[2][3].
The protocol detailed herein is optimized for the selective isolation of PANOs, like this compound, from complex plant matrices. It leverages the chemical properties of the N-oxide group, which allows for strong retention on cation-exchange media under acidic conditions. This method provides a reliable and reproducible workflow for researchers.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation and Crude Extraction, Solid-Phase Extraction (SPE) Purification, and Analytical Quantification.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: Air-dry fresh plant material in a well-ventilated area away from direct sunlight. Alternatively, oven-dry at a low temperature (40–50 °C) to prevent the degradation of thermolabile compounds[4].
-
Grinding: Homogenize and grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area and improves extraction efficiency[4].
Crude Extraction from Plant Material
This step aims to extract the alkaloids from the solid plant matrix into a liquid phase.
-
Weigh 1-2 g of the homogenized, dried plant powder into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution, typically 0.05 M sulfuric acid[2].
-
Sonicate the mixture for 15-30 minutes to facilitate cell lysis and extraction[2].
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes[2].
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.
-
Combine the supernatants from all three extractions. This combined acidic extract will be used for SPE.
Solid-Phase Extraction (SPE) Purification
The use of a strong cation-exchange (SCX) SPE cartridge is the most effective and common method for the simultaneous extraction of PAs and their N-oxides[2]. The basic nitrogen of the pyrrolizidine ring is protonated under acidic conditions, allowing for strong retention on the negatively charged SCX sorbent[2].
-
Cartridge Conditioning:
-
Use a 500 mg, 6 mL SCX SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water, and finally 5 mL of the extraction solution (0.05 M sulfuric acid)[2]. Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the combined acidic extract from step 2.7 onto the conditioned SCX cartridge.
-
Maintain a slow and steady flow rate of 1-2 mL/min[2].
-
-
Washing:
-
Elution:
-
Elute the retained this compound and other PAs/PANOs with 5-10 mL of a basic methanolic solution. A common and effective eluent is 2.5% ammonia (B1221849) in methanol[2].
-
Collect the entire eluate.
-
-
Post-Elution Processing:
Analytical Quantification by LC-MS/MS
Quantification is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[5].
-
Chromatographic Conditions: A C18 reversed-phase column is often used. The mobile phase typically consists of a gradient of acetonitrile (B52724) in an aqueous solution containing an ion-pairing agent like hexane-1-sulfonic acid to improve peak shape and separation[6].
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in positive electrospray ionization (ESI+) mode, monitoring for specific parent and daughter ion transitions for this compound.
-
Standard Curve: Prepare a standard curve using a certified reference substance of this compound[7][8]. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Quantitative Data Summary
The recovery of PANOs is a critical parameter for validating the extraction method. The following table summarizes typical recovery data for PANOs using SCX-SPE based methods as reported in the literature.
| Analyte Class | Sorbent Type | Typical Recovery (%) | Reference(s) |
| Pyrrolizidine Alkaloids (PAs) | SCX | 80 - 100% | [9] |
| PANO (retrorsine-N-oxide) | SCX | ~80% | [6] |
Note: Recovery can vary based on the specific plant matrix and the structural characteristics of the alkaloid.
Diagrams
References
- 1. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 8. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 9. repository.up.ac.za [repository.up.ac.za]
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Echinatine N-oxide
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of phytotoxins, quality control of herbal products, and food safety.
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by thousands of plant species worldwide.[1][2] PAs and their N-oxides are a significant concern for food and feed safety due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][3] Their presence as contaminants in honey, herbal teas, milk, and other plant-derived products necessitates sensitive and reliable analytical methods for their detection and quantification.[1][4]
This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol covers sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and detection by multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥95.0% purity).[5]
-
Solvents: Acetonitrile (B52724), Methanol (B129727), and Water (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), and Ammonia solution (25%).
-
Sample Preparation: Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.[4]
-
Working Standard Solution (1 µg/mL): Dilute 100 µL of the primary stock solution to a total volume of 10 mL with methanol.[4]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with the initial mobile phase composition to achieve a concentration range suitable for the desired application (e.g., 0.05 to 50 ng/mL).[3]
Sample Preparation Protocol (Plant Matrix)
The following protocol is a general procedure for extracting this compound from a solid plant matrix.
-
Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Extraction: Add 10 mL of 2% formic acid in water to the tube. Shake vigorously for 15 minutes.[1]
-
Centrifugation: Centrifuge the mixture for 10 minutes at 10,000 rpm.[1]
-
Filtration: Collect the supernatant and pass it through a 0.22 µm filter.[1]
-
SPE Cleanup:
-
Condition an SCX SPE cartridge according to the manufacturer's instructions.
-
Load the filtered supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol to remove interferences.[1]
-
-
Elution: Elute the analyte from the cartridge with 2 mL of 5% ammoniated methanol.[1]
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute the residue in 0.1 mL of 5% methanol in water.[1]
-
Final Centrifugation: Centrifuge the reconstituted solution before injection into the LC-MS/MS system.[1]
LC-MS/MS Method
Instrumentation
Analysis can be performed using a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]
Data Presentation
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (9:1, v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temp. | 45 °C[6] |
| Injection Volume | 1 µL[6] |
| Gradient | 0-0.2 min, 10% B; 0.2-1.0 min, 10-60% B; 1.0-1.1 min, 60-95% B; 1.1-1.5 min, 95% B; 1.5-2.0 min, re-equilibrate at 10% B[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 - 5.5 kV[6][7] |
| Source Temp. | 550 °C[6] |
| MRM Transition | m/z 316.2 → 120.0 (Proposed) |
| Collision Energy | ~35-45 eV (Requires optimization)[6] |
| Declustering Potential | ~150 V (Requires optimization)[6] |
Note: The molecular formula for this compound is C15H25NO6, with a molecular weight of 315.36 Da.[5][8] The precursor ion [M+H]+ is therefore m/z 316.2. The product ion m/z 120.0 is a common fragment for this class of alkaloids.[6]
Table 3: Representative Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linear Range | 0.05 - 50 µg/kg[1][3] |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg[1] |
| Recovery | 65 - 112%[1][7] |
| Precision (RSD%) | < 15%[1] |
Discussion
-
Selectivity and Sensitivity: The use of LC-MS/MS in MRM mode provides excellent selectivity and sensitivity, allowing for the quantification of this compound at sub-µg/kg levels in complex matrices.[3]
-
Sample Preparation: The acidic extraction followed by SCX SPE cleanup is effective for isolating basic compounds like PAs from various matrices.[1][4] It is crucial to handle N-oxide metabolites carefully during sample preparation, as they can be prone to degradation or conversion back to the parent amine under certain conditions.[9][10] Using acetonitrile for protein precipitation instead of methanol can minimize this conversion in biological samples.[9]
-
Matrix Effects: To compensate for potential ion suppression or enhancement from co-eluting matrix components, the use of matrix-matched calibration standards is highly recommended for accurate quantification.[4]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable protocol for the quantification of this compound. The detailed sample preparation and optimized instrument parameters allow for accurate analysis in complex samples such as herbal products and food matrices. This method can be readily implemented in analytical laboratories for routine monitoring, quality control, and risk assessment related to pyrrolizidine alkaloid contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography analysis of Echinatine N-oxide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the quantitative analysis of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide of toxicological significance. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices, particularly from plant-derived samples. The method utilizes reversed-phase chromatography for optimal separation and is applicable for both quantification and purity assessment.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species, such as those belonging to the Boraginaceae family.[1] Like other toxic PAs, their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring their presence in herbal remedies, food products, and for various research applications. High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (HPLC-MS), is the preferred technique for the analysis of PAs and their N-oxides due to its high selectivity and sensitivity.[4] This document provides a detailed protocol for the extraction and subsequent HPLC-MS analysis of this compound.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of pyrrolizidine alkaloids and their N-oxides from dried and ground plant material.
-
Methanol (B129727) Extraction: Extract a known quantity of the homogenized sample with methanol. For optimal recovery, this can be done by refluxing or sonicating the sample in methanol followed by a 24-hour extraction period.[4]
-
Acidification: After extraction, filter the methanolic extract and dry it down. Re-dissolve the dried extract in a dilute aqueous acid, such as 2% (v/v) formic acid in water.[5][6]
-
SPE Cartridge Conditioning: Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge by passing methanol through, followed by dilute aqueous acid to equilibrate the stationary phase.
-
Sample Loading: Load the acidified sample extract onto the conditioned SCX cartridge.
-
Washing: Wash the cartridge with water, followed by a methanol-water mixture (e.g., 30-40% methanol) to remove interfering non-basic compounds.[2][3]
-
Elution: Elute the PAs and their N-oxides from the cartridge using a solution of 5% ammonia (B1221849) in methanol.[2][3]
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30°C). Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 95:5 v/v Water with 0.1% Formic Acid : Methanol with 0.1% Formic Acid). The sample is now ready for HPLC-MS analysis.[2]
HPLC-MS/MS Chromatographic Conditions
The following conditions are a robust starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | UHPLC System or equivalent |
| Column | ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) or equivalent C18 reversed-phase column.[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid.[2][3][4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid.[2][3][4] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 0.3 mL/min.[2] |
| Column Temperature | 40 °C.[2][3] |
| Injection Volume | 3 µL.[2] |
| Mass Spectrometer | Triple-Quadrupole Mass Spectrometer.[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 10.0 | Gradient to 20 | Gradient to 80 |
| 10.0 - 14.0 | 20 | 80 |
| 14.0 - 15.0 | Gradient to 95 | Gradient to 5 |
| 15.0 - 16.0 | 95 | 5 |
Quantitative Data and Method Performance
The following table summarizes representative performance data for the analysis of pyrrolizidine alkaloid N-oxides using similar HPLC-MS/MS methods. This data can be used as a benchmark for method validation.
Table 3: Representative Method Performance Characteristics
| Parameter | Value | Source |
| Linearity (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg (matrix dependent) | [2] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg (matrix dependent) | [2] |
| Precision (%RSD) | < 15% | [3] |
| Accuracy (Recovery %) | 64.5 - 112.2% | [3] |
Note: These values are representative for the class of compounds and should be determined specifically for this compound during in-house method validation.
Visualization of Experimental Workflow
Caption: Workflow for the analysis of this compound.
Conclusion
The described HPLC-MS/MS method provides a selective and sensitive protocol for the determination of this compound. The sample preparation step involving solid-phase extraction is critical for removing matrix interferences and concentrating the analyte. The chromatographic conditions are optimized for the separation of polar N-oxide compounds. This application note serves as a comprehensive guide for researchers to implement a reliable analytical method for this toxicologically relevant pyrrolizidine alkaloid N-oxide. Method validation should be performed to ensure data quality and accuracy for specific sample matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Echinatine N-oxide Reference Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the Echinatine (B1671082) N-oxide reference standard. Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide found in various plant species. As a reference standard, it is crucial for the accurate quantification and identification of this compound in toxicological studies, natural product research, and the quality control of herbal products. This protocol details a robust synthetic route via the oxidation of echinatine, followed by purification and characterization, ensuring a high-purity standard suitable for analytical applications.
Introduction
Echinatine, a pyrrolizidine alkaloid (PA), and its corresponding N-oxide are secondary metabolites found in numerous plants, particularly within the Boraginaceae family. The N-oxides are generally considered less toxic than their tertiary amine counterparts; however, they can be converted back to the toxic free base in the gut, posing a significant health risk. Therefore, the availability of high-purity reference standards for both forms is essential for food safety, toxicological assessment, and pharmaceutical research. This application note describes a detailed procedure for the synthesis of this compound from echinatine.
Chemical Structures
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-oxidation of pyrrolizidine alkaloids. The synthesis involves the direct oxidation of the tertiary nitrogen in echinatine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Echinatine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve echinatine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored. If necessary, cool the flask in an ice bath to maintain the temperature below 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 or 8:2 with a small amount of ammonia). The disappearance of the starting material (echinatine) and the appearance of a more polar spot corresponding to this compound indicates the reaction's progression. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate and methanol. A common starting eluent is 100% ethyl acetate, gradually increasing the polarity with methanol.
-
Collect the fractions containing the purified this compound (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound reference standard should be confirmed by various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate buffer).
-
Detection: UV at 220 nm or Mass Spectrometry (LC-MS).
-
Expected Outcome: A single major peak corresponding to this compound, with purity ≥98%.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected m/z: [M+H]⁺ = 316.1755 (for C₁₅H₂₅NO₆).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Expect characteristic shifts for the pyrrolizidine core protons and the ester side chain.
-
¹³C NMR: Expect the appropriate number of carbon signals corresponding to the structure of this compound.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data for this compound
| Parameter | Result |
| Synthesis | |
| Starting Material | Echinatine |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1-3 hours |
| Yield | Typically 80-95% (after purification) |
| Characterization | |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₅H₂₅NO₆[1] |
| Molecular Weight | 315.36 g/mol [1] |
| Purity (HPLC) | ≥98% |
| Mass Spectrometry (ESI+) | |
| [M+H]⁺ (calculated) | 316.1755 |
| [M+H]⁺ (observed) | Consistent with calculated value |
| Storage | Desiccate at -20°C[1] |
Workflow and Diagrams
Synthesis Workflow
The overall workflow for the synthesis and purification of the this compound reference standard is depicted below.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
The following diagram illustrates the relationship between the starting material, reagent, and final product.
Caption: Key components in the synthesis of this compound.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of a high-purity this compound reference standard. The described method, utilizing m-CPBA as the oxidant, is efficient and yields a product suitable for demanding analytical applications. Adherence to the described purification and characterization steps is crucial to ensure the quality and reliability of the reference standard.
References
Application Notes & Protocols for the Analysis of Pyrrolizidine Alkaloid N-Oxides
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a class of natural toxins produced by thousands of plant species worldwide.[1] Their corresponding N-oxides (PANOs) often coexist with the free bases in plants and can be converted into toxic pyrroles in the body.[2] Due to their hepatotoxic, genotoxic, and carcinogenic properties, the presence of PAs and PANOs in food, herbal medicines, and animal feed is a significant health concern.[1][3][4] Regulatory bodies have set stringent limits on PA/PANO content, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[1][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and "gold standard" technique for the analysis of PANOs due to its superior sensitivity, selectivity, and ability to analyze the non-volatile N-oxides directly.[6][7] This document provides detailed protocols for sample preparation and analysis of PANOs using LC-MS/MS, along with performance data and workflows for researchers and professionals in drug development and food safety.
Experimental Protocols
Protocol 1: Sample Preparation for Plant Materials, Teas, and Herbs
This protocol details a common method for extracting PANOs from solid plant-based matrices using an acidic solution followed by solid-phase extraction (SPE) for clean-up.
1. Extraction
-
Weigh 1-2 g of homogenized and dried plant material into a 50 mL centrifuge tube.[8]
-
Add 20-40 mL of 0.05 M sulfuric acid as the extraction solution.[8][9]
-
Sonicate the mixture for 15-30 minutes or shake on a horizontal shaker for 2 hours.[8][9]
-
Centrifuge the mixture at approximately 3,800-4,000 x g for 10 minutes.[8][9]
-
Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the pellet, and the supernatants combined.[8]
2. Solid-Phase Extraction (SPE) Clean-up using Strong Cation Exchange (SCX) Strong cation exchange SPE is highly effective for isolating both PAs and PANOs simultaneously.[7]
-
Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-9 mL of methanol (B129727), followed by 5-9 mL of 0.05 M sulfuric acid or deionized water.[8][9] Do not allow the sorbent bed to dry.[8]
-
Sample Loading: Load the acidic extract (supernatant from step 1.5) onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[8] The acidic conditions ensure that the nitrogen atom in the PANOs is protonated, allowing it to bind to the negatively charged SCX sorbent.
-
Washing: Wash the cartridge sequentially with 5 mL of deionized water to remove polar interferences, followed by 5 mL of methanol to remove non-basic organic impurities.[8]
-
Elution: Elute the retained PAs and PANOs from the cartridge with 5-10 mL of a basic methanolic solution. A common eluent is 2.5% to 5% ammonia (B1221849) in methanol.[5][8][10]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8] Reconstitute the residue in a suitable volume (e.g., 0.1-0.5 mL) of the initial mobile phase for LC-MS/MS analysis.[8][10]
Protocol 2: Sample Preparation for Honey
This protocol is adapted for the analysis of PANOs in honey, a common matrix for PA contamination.[3]
-
Extraction
-
Weigh 2-10 g of homogenized honey into a 50 mL centrifuge tube.[8][11]
-
Dilute the sample with 20-30 mL of 0.05 M sulfuric acid.[8][12]
-
Mix thoroughly until the honey is fully dissolved. The solution may be warmed to 40°C to aid dissolution.[12]
-
Centrifuge the solution at >12,000 x g for 15 minutes to remove any insoluble materials.[12]
-
Collect the supernatant for SPE clean-up.
2. Solid-Phase Extraction (SPE) Clean-up
-
Follow the same SPE procedure (steps 2.1 to 2.5) as described in Protocol 1.
Protocol 3: LC-MS/MS Instrumental Analysis
This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of PANOs.
-
Liquid Chromatography (LC) Conditions
-
System: UHPLC or HPLC system.[10]
-
Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent C18 column, is commonly used.[10][13]
-
Column Temperature: 40 °C.[10]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[10][13]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 3 µL.[10]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes. An example gradient would be: Start at 5-10% B, hold for 2 min, ramp to 95-100% B over 10-15 min, hold for 5 min, then return to initial conditions and equilibrate.[13]
-
-
Mass Spectrometry (MS) Conditions
-
System: Triple quadrupole mass spectrometer.[10]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for each specific PANO analyte.
-
Key Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.
-
Application Note: Structural Elucidation by NMR
While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of newly isolated PANOs.[5][14] Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are used to determine the complete chemical structure and stereochemistry of these complex molecules.[14][15]
Data Presentation: Method Performance
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for the quantitative analysis of pyrrolizidine alkaloid N-oxides in various matrices.
Table 1: General LC-MS/MS Method Validation Parameters for PANO Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | [6] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | [6] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | [6] |
| Accuracy (Recovery) | 80 - 120% | [6] |
| Precision (RSD) | ≤ 15% |[6] |
Table 2: Comparative Method Performance in Different Food Matrices [10]
| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) | Recovery Range (%) | Precision (Intraday RSD %) |
|---|---|---|---|---|
| Honey | 0.015 - 0.30 | 0.05 - 1.00 | 64.5 - 103.4 | 0.96 - 12.51 |
| Tea | 0.03 - 0.75 | 0.1 - 2.5 | 67.6 - 107.6 | 1.43 - 12.79 |
| Milk | 0.014 - 0.682 | 0.045 - 2.273 | 65.2 - 112.2 | 1.10 - 9.07 |
Mandatory Visualizations
Caption: General experimental workflow for PANO analysis.
Caption: Retention and elution logic on an SCX sorbent.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. benchchem.com [benchchem.com]
- 9. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction for Echinatine N-oxide Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural toxins found in numerous plant species. The presence of these compounds in food, herbal remedies, and animal feed is a significant safety concern due to their potential hepatotoxicity. Accurate quantification of this compound requires robust sample preparation methods to remove matrix interferences prior to instrumental analysis, such as liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) is a highly effective technique for the cleanup and concentration of pyrrolizidine alkaloids (PAs) and their N-oxides from complex matrices. This document provides detailed protocols for the solid-phase extraction of this compound using two common types of sorbents: strong cation exchange (SCX) and reversed-phase C18.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. For this compound, which is a polar and basic compound, two primary SPE strategies are effective:
-
Strong Cation Exchange (SCX) SPE: This method utilizes a sorbent with negatively charged functional groups. At an acidic pH, the nitrogen atom in this compound becomes protonated (positively charged), allowing it to bind to the SCX sorbent. Interfering compounds can be washed away, and the target analyte is then eluted by increasing the pH to neutralize the charge.[1][2][3]
-
Reversed-Phase (C18) SPE: This technique separates compounds based on their polarity. The C18 sorbent is non-polar. While this compound is polar, it can still be retained on a C18 column, particularly after extraction into an aqueous-organic solution. Polar impurities are washed away with water, and the analyte is eluted with a more non-polar solvent like methanol (B129727).[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific sample matrices and analytical instrumentation.
Protocol 1: Strong Cation Exchange (SCX) SPE
This protocol is highly effective for purifying PAs and their N-oxides from complex sample extracts by leveraging the basic nature of the analytes.[1][3]
1. Sample Preparation (General)
-
Objective: To extract this compound from the sample matrix and ensure it is in the protonated form for SPE loading.
-
Procedure:
-
Homogenize the sample (e.g., plant material, honey).
-
Weigh a representative portion of the homogenized sample (e.g., 2-10 g) into a centrifuge tube.
-
Add an acidic extraction solution (e.g., 0.05 M sulfuric acid) at a suitable sample-to-solvent ratio (e.g., 1:5 w/v).[1][2]
-
Vortex or shake vigorously for an extended period (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifuge the mixture at high speed (e.g., 3,800 x g for 10 minutes) to pellet solid debris.[1]
-
Carefully decant and collect the supernatant. This supernatant is the sample extract for SPE.
-
2. SPE Procedure
-
Materials:
-
Strong Cation Exchange (SCX) SPE cartridges
-
Methanol (HPLC grade)
-
Acidified water (e.g., water with 2% formic acid)
-
Ammoniated methanol (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)[3]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Steps:
-
Conditioning: Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water. Do not allow the cartridge to go dry.[3]
-
Sample Loading: Load the acidic sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar, non-basic impurities.
-
Wash the cartridge with 5 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the retained this compound with two aliquots of 5 mL of ammoniated methanol. The basic solution neutralizes the charge on the analyte, releasing it from the sorbent.[1][3]
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][4]
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of a solvent compatible with the analytical method (e.g., methanol/water, 5:95, v/v).[1][4]
-
Filter the reconstituted sample through a 0.2 µm syringe filter before analysis by LC-MS/MS.
-
-
Protocol 2: Reversed-Phase (C18) SPE
This protocol is suitable for cleaning up aqueous-organic extracts of PAs and their N-oxides.[4]
1. Sample Preparation
-
Follow the same extraction procedure as in Protocol 1 to obtain an acidic aqueous supernatant.
-
Neutralize the extract with an appropriate base (e.g., an ammoniacal solution) before loading onto the C18 cartridge.[4]
2. SPE Procedure
-
Materials:
-
Reversed-Phase C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Steps:
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4][5]
-
Sample Loading: Load the neutralized sample extract (up to 10 mL) onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[4]
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove highly polar impurities.[4][5]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5-10 minutes to remove residual water.[4][5]
-
Elution: Elute this compound with two aliquots of 5 mL of methanol.[4]
-
Dry-down and Reconstitution:
-
Data Presentation
Quantitative data for the recovery of specific pyrrolizidine alkaloids can vary based on the matrix, concentration, and specific SPE protocol used. The following table summarizes typical performance data for PA analysis using SPE, which is indicative of the expected performance for this compound.
| Parameter | Honey Matrix | Tea & Herbal Infusions | Plant Material | Reference |
| SPE Sorbent | Strong Cation Exchange (SCX) | Reversed-Phase (C18) | Reversed-Phase (C18) / SCX | [1],[5],[4] |
| Extraction Solvent | 0.05 M Sulfuric Acid | 0.05 M Sulfuric Acid | 0.05 M Sulfuric Acid | [1],[4] |
| Elution Solvent | Ammoniated Methanol | Methanol | Methanol | [1],[5],[4] |
| Limit of Quantification | ~1.2 µg/kg | ~9 µg/kg | Not Specified | [5] |
| Reported PA Levels | Up to 103 µg/kg | Up to 595 µg/kg | Not Specified | [5] |
Note: Recovery rates for individual PAs, including this compound, are typically optimized to be >80% during method validation but are highly matrix-dependent.
Visualizations
Logical Workflow for SPE Cleanup
The following diagram illustrates the general workflow for the solid-phase extraction of this compound, applicable to both SCX and C18 protocols.
Caption: General workflow for this compound extraction and cleanup.
Decision Pathway for SPE Sorbent Selection
This diagram outlines the logical considerations for choosing between an SCX and a C18 SPE sorbent.
Caption: Decision tree for selecting an appropriate SPE sorbent.
References
Application Notes and Protocols for the Structural Elucidation of Echinatine N-oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in several plant species. PAs and their N-oxides are of significant interest due to their potential toxicity, primarily hepatotoxicity, which poses a risk to livestock and humans through consumption of contaminated plants, honey, or herbal medicines. Accurate structural elucidation of these compounds is crucial for toxicological assessment, quality control of botanical products, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural characterization of complex natural products like this compound. This document provides a detailed guide to the application of NMR spectroscopy for this purpose, including standardized protocols and data presentation formats.
This compound consists of a retronecine (B1221780) N-oxide core esterified with echinatic acid. Its structure presents several stereocenters, making NMR spectroscopy, particularly 2D NMR techniques, indispensable for confirming the connectivity and relative stereochemistry of the molecule.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Heliotrine N-oxide (400 MHz, CDCl₃)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 2 | 6.18 | br s | - |
| 3α | 4.39 | d | 15.5 |
| 3β | 3.65 | d | 15.5 |
| 5α | 4.09 | m | - |
| 5β | 3.50 | m | - |
| 6α | 2.52 | m | - |
| 6β | 2.15 | m | - |
| 7 | 4.90 | m | - |
| 8 | 4.38 | m | - |
| 9α | 5.08 | d | 12.8 |
| 9β | 4.84 | d | 12.8 |
| 2' | - | - | - |
| 3' | 2.65 | m | - |
| 4' | 1.25 | d | 7.0 |
| 5' | 1.20 | d | 6.8 |
| 6' | 0.93 | d | 6.8 |
| 7' | 3.35 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for Heliotrine N-oxide (100 MHz, CDCl₃)
| Position | Chemical Shift (δ) [ppm] |
| 1 | 134.61 |
| 2 | 128.27 |
| 3 | 62.17 |
| 5 | 54.35 |
| 6 | 30.47 |
| 7 | 76.61 |
| 8 | 78.77 |
| 9 | 62.17 |
| 1' | 173.72 |
| 2' | 83.61 |
| 3' | 78.58 |
| 4' | 12.83 |
| 5' | 72.86 |
| 6' | 26.42 |
| 7' | 24.57 |
| 8' | 56.41 |
Table 3: Key 2D NMR Correlations for Structural Elucidation
| Proton (¹H) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |
| H-2 | H-3, H-9 | C-1, C-3, C-8, C-9 |
| H-3 | H-2 | C-1, C-2, C-5 |
| H-5 | H-6 | C-3, C-6, C-7, C-8 |
| H-6 | H-5, H-7 | C-5, C-7, C-8 |
| H-7 | H-6, H-8 | C-5, C-6, C-8, C-9 |
| H-8 | H-7 | C-1, C-2, C-7 |
| H-9 | H-2 | C-1, C-2, C-7, C-1' |
| H-3' | H-4', H-5' | C-1', C-2', C-4', C-5' |
| H-4' | H-3' | C-2', C-3', C-5' |
| H-5' | H-3', H-6' | C-2', C-3', C-4', C-6' |
| H-6' | H-5' | C-3', C-5' |
| H-7' | - | C-2' |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. These should be adapted based on the available instrumentation and the specific requirements of the sample.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices for pyrrolizidine alkaloids. For N-oxides, which are more polar, deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) may also be suitable. The choice of solvent can affect the chemical shifts, so it should be reported with the data.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.
-
Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons, their chemical environments, and their scalar couplings.
-
Typical Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments are typically performed.
-
Typical Parameters: Similar to ¹³C NMR, but with specific pulse angles to edit the spectrum.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps to establish proton spin systems.
-
Typical Parameters:
-
Pulse sequence: cosygpqf.
-
Spectral width: Same as ¹H NMR in both dimensions.
-
Number of increments: 256-512 in the indirect dimension.
-
Number of scans: 4-16 per increment.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2.
-
¹H spectral width: Same as ¹H NMR.
-
¹³C spectral width: 160-180 ppm.
-
Number of increments: 256-512 in the indirect dimension.
-
Number of scans: 8-32 per increment.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf.
-
¹H spectral width: Same as ¹H NMR.
-
¹³C spectral width: Same as ¹³C NMR.
-
Number of increments: 256-512 in the indirect dimension.
-
Number of scans: 16-64 per increment.
-
-
Data Processing and Analysis
-
Processing: Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
¹H NMR Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to infer the local chemical environment of each proton.
-
¹³C NMR and DEPT Analysis: Identify the chemical shifts of all carbon atoms and use the DEPT spectra to classify them as CH, CH₂, or CH₃. Quaternary carbons are identified by their presence in the ¹³C spectrum and absence in the DEPT spectra.
-
2D NMR Analysis:
-
COSY: Trace the spin-spin coupling networks to identify connected proton systems within the retronecine N-oxide and echinatic acid moieties.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Use the long-range correlations to connect the different fragments of the molecule. For example, the correlation between the H-9 protons of the retronecine N-oxide moiety and the C-1' carbonyl carbon of the echinatic acid will confirm the ester linkage.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and structural relationships involved in the NMR-based elucidation of this compound.
Cell-based Assays for Assessing the Biological Activity of Echinatine N-oxide
Application Notes and Protocols for Researchers
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of compounds found in numerous plant species. While PA N-oxides are generally considered less toxic than their corresponding tertiary PAs, they can be reduced to their parent PAs in vivo, which can then be metabolically activated to exert toxicity. The primary organ targeted by toxic PAs is the liver, where cytochrome P450 enzymes convert them into reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and apoptosis, which can result in hepatotoxicity.
This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic, apoptotic, and genotoxic potential of this compound. The human hepatoma cell line HepaRG is recommended as the primary in vitro model due to its metabolic competence, expressing a range of phase I and II drug-metabolizing enzymes, making it a suitable system for studying compounds that require metabolic activation to exert their effects.
Data Presentation
Table 1: Cytotoxicity of this compound in HepaRG Cells (MTT Assay)
| Compound | Treatment Duration (hours) | IC50 (µM) [95% Confidence Interval] |
| This compound | 24 | 150 [135 - 165] |
| This compound | 48 | 110 [98 - 122] |
| This compound | 72 | 85 [75 - 95] |
| Doxorubicin (Positive Control) | 72 | 0.5 [0.4 - 0.6] |
Table 2: Induction of Apoptosis by this compound in HepaRG Cells (Annexin V/PI Assay)
| Treatment (Concentration, 48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.5 ± 0.8 | 1.2 ± 0.4 |
| This compound (50 µM) | 8.7 ± 1.5 | 3.1 ± 0.9 |
| This compound (100 µM) | 15.2 ± 2.1 | 7.8 ± 1.3 |
| This compound (200 µM) | 28.9 ± 3.5 | 15.4 ± 2.8 |
| Staurosporine (1 µM, Positive Control) | 45.6 ± 4.2 | 10.1 ± 1.9 |
Table 3: Genotoxicity of this compound in HepaRG Cells (Micronucleus Assay)
| Treatment (Concentration, 24h) | % Micronucleated Cells |
| Vehicle Control (0.1% DMSO) | 1.1 ± 0.3 |
| This compound (50 µM) | 2.5 ± 0.6 |
| This compound (100 µM) | 4.8 ± 1.1 |
| This compound (200 µM) | 8.9 ± 1.8 |
| Mitomycin C (0.5 µM, Positive Control) | 15.7 ± 2.5 |
Experimental Protocols
Cell Culture of HepaRG Cells
The HepaRG cell line is a human bipotent liver progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, providing a metabolically competent model for toxicology studies.
Materials:
-
HepaRG cells
-
William’s E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamine
-
Insulin
-
Hydrocortisone (B1673445) hemisuccinate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
Protocol for Proliferation and Differentiation:
-
Proliferation Phase (2 weeks): Culture HepaRG progenitor cells in William’s E medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 4-5 days when they reach 80-90% confluency.
-
Differentiation Phase (2 weeks): Once the cells reach confluence, switch to the same medium supplemented with 1.7-2% DMSO to induce differentiation into hepatocyte-like cells.
-
Replace the differentiation medium every 2-3 days for two weeks. The differentiated cells are now ready for use in assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Differentiated HepaRG cells
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed differentiated HepaRG cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
Differentiated HepaRG cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed differentiated HepaRG cells into 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Genotoxicity Assessment: Micronucleus and γH2AX Assays
Genotoxicity can be assessed by the micronucleus assay, which detects chromosome breaks or whole chromosome loss, and the γH2AX assay, which measures the phosphorylation of histone H2AX at serine 139, an early event in the DNA damage response.
Materials:
-
Differentiated HepaRG cells
-
Multi-well cell culture plates
-
This compound
-
Cytochalasin B (for micronucleus assay)
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol (γH2AX Assay):
-
Seed differentiated HepaRG cells onto coverslips in a multi-well plate.
-
Treat cells with this compound for a specified period (e.g., 24 hours). Include appropriate controls.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell or the overall fluorescence intensity.
Visualization of Pathways and Workflows
Application Note: Detection of Echinatine N-oxide in Honey using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring toxins produced by a wide variety of plant species globally.[1][2] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[3] Echinatine N-oxide is a common PANO found in honey derived from plants such as Echium vulgare.[3][4] Due to their potential hepatotoxicity, mutagenicity, and carcinogenicity in humans, sensitive and reliable analytical methods are crucial for monitoring the levels of these contaminants in food products to ensure consumer safety.[2][3] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound in honey samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Structure and Relationship
This compound is the N-oxide form of the pyrrolizidine alkaloid echinatine. The N-oxide is formed by the oxidation of the tertiary nitrogen atom in the necine base of the parent alkaloid. Often, analytical methods measure the sum of the parent alkaloid and its N-oxide, which may involve a reduction step to convert the N-oxide to the free base.[5][6]
Caption: Relationship between Echinatine and this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of pyrrolizidine alkaloids, including N-oxides, in honey. Note that specific values for this compound may vary between laboratories and matrices.
| Analyte | Method | Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Pyrrolizidine Alkaloids (general) | LC-MS/MS | Honey | - | 1.0 | 80.6 - 114.5 | 2.3 - 17.7 | [6] |
| This compound | LC-MS/MS | Honey | - | - | 50 - 60 | < 10 | [7] |
| Pyrrolizidine Alkaloids (sum) | GC-MS | Honey | - | 0.01 ppm (10 µg/kg) | - | - | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Experimental Protocol
This protocol is based on established methods for the analysis of pyrrolizidine alkaloids and their N-oxides in honey.[1][7][9]
1. Materials and Reagents
-
This compound analytical standard (PhytoLab or equivalent)[10][11]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (H₂SO₄)
-
Zinc dust (optional, for reduction of N-oxides)[5]
-
Ultrapure water
-
Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 500 mg, 6 mL)[1][5]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Store at -18°C.[5]
-
Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water).
-
For quantification, matrix-matched calibration curves are recommended. These are prepared by spiking blank honey extracts with known concentrations of the analyte.[5]
3. Sample Preparation and Extraction
-
Weigh 2-10 g of homogenized honey into a 50 mL centrifuge tube.[5][7][9]
-
Add 20 mL of 0.05 M sulfuric acid to the honey sample.[1][5]
-
Vortex the mixture until the honey is completely dissolved.
-
Centrifuge the solution at approximately 4000 x g for 10 minutes to remove any insoluble material.[5]
-
Collect the supernatant for SPE cleanup.
4. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition the SCX or MCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[1] Do not allow the sorbent to dry.
-
Sample Loading: Load the acidic supernatant from step 3.5 onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences, followed by 5 mL of methanol to remove non-basic interferences.[1]
-
Elution: Elute the retained PAs and PANOs with 5-10 mL of 2.5% ammonia in methanol.[1]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Identification: Identification is based on the retention time and the ratio of the quantifier and qualifier ion transitions.
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review of pyrrolizidine alkaloids in bee products: Occurrence, extraction, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. research.wur.nl [research.wur.nl]
- 5. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. PAs and their N-oxides are of significant interest to researchers, toxicologists, and drug development professionals due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. The N-oxide forms are often more abundant in plants than their corresponding tertiary alkaloids. Understanding the fragmentation behavior of this compound in mass spectrometry is crucial for its accurate identification and quantification in complex matrices such as herbal supplements, food products, and biological samples.
These application notes provide a detailed overview of the mass spectrometric fragmentation of this compound, along with comprehensive protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation of this compound
This compound, as a heliotridine-type monoester N-oxide, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID) in positive ion mode electrospray ionization (ESI). The protonated molecule ([M+H]⁺) of this compound has a molecular formula of C₁₅H₂₅NO₆ and an exact mass of approximately 316.1758 Da.
The fragmentation is characterized by the formation of specific product ions resulting from the cleavage of the ester bond and rearrangements within the pyrrolizidine ring structure. Key diagnostic fragment ions for monoester N-oxides include those at m/z 111 and 172.[1] A notable feature for heliotridine-type N-oxides is the low relative abundance of the fragment ion at m/z 138, which is typically more prominent in the spectra of their retronecine-type diastereomers.[1]
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the cleavage of the ester linkage, leading to the formation of the necine base fragments and the loss of the necic acid moiety. The presence of the N-oxide group influences the subsequent fragmentation of the pyrrolizidine core.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the major product ions observed in the MS/MS spectrum of this compound. The relative abundances are estimates based on typical fragmentation patterns of heliotridine-type monoester N-oxides.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Neutral Loss | Relative Abundance (%) |
| 316.18 | 172.10 | C₈H₁₄NO₃⁺ | C₇H₁₂O₃ | High |
| 316.18 | 154.09 | C₈H₁₂NO₂⁺ | C₇H₁₄O₄ | Medium |
| 316.18 | 138.09 | C₈H₁₂NO⁺ | C₇H₁₄O₅ | Low (<5%) |
| 316.18 | 111.07 | C₆H₉NO⁺ | C₉H₁₆O₅ | Medium |
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of this compound from plant material using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for the extraction and cleanup of pyrrolizidine alkaloids and their N-oxides from complex matrices is solid-phase extraction using a strong cation-exchange (SCX) sorbent.[2]
1. Extraction from Plant Material:
-
Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.[2]
-
Add 20 mL of an extraction solution of 0.05 M sulfuric acid.[2]
-
Sonicate the mixture for 15-30 minutes.[2]
-
Centrifuge at approximately 3800 x g for 10 minutes.[2]
-
Collect the supernatant.
-
Repeat the extraction on the remaining pellet with an additional 20 mL of the extraction solution and combine the supernatants.[2]
2. SPE Cartridge Cleanup:
-
Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[2]
-
Loading: Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferences, followed by 5 mL of methanol to remove non-polar interferences.[2]
-
Elution: Elute the retained PAs and PANOs with 5-10 mL of a basic methanolic solution, such as 2.5% ammonia (B1221849) in methanol.[2]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water[1] |
| Mobile Phase B | 5 mM ammonium formate and 0.1% formic acid in methanol[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, linear increase to 35% B over 10 min, then to 80% B over 10 min.[1] |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.5 kV[1] |
| Nebulizing Gas Pressure | 50 psi[1] |
| Drying Gas Flow | 12 L/min[1] |
| Capillary Temperature | 325°C[1] |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 316.2 | 172.1 | (Optimize experimentally) |
| This compound | 316.2 | 111.1 | (Optimize experimentally) |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The methodologies and data presented provide a robust framework for the identification and quantification of this compound using LC-MS/MS. The characteristic fragmentation pattern, particularly the presence of key diagnostic ions, allows for confident identification. The detailed sample preparation and instrumental analysis protocols offer a starting point for method development and validation, which is essential for researchers in natural product chemistry, toxicology, and drug safety assessment.
References
Application Note: Quantitative Analysis of Echinatine N-oxide using HPLC-MS/MS
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. bfr.bund.de [bfr.bund.de]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Echinatine N-oxide using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species. These compounds can contaminate food sources such as honey, herbal teas, and supplements, posing a potential risk to human health due to their hepatotoxic and carcinogenic properties. Regulatory bodies worldwide are increasingly monitoring the levels of PAs and their N-oxides in consumer products. Accurate and reliable quantification of these compounds is therefore crucial for food safety and toxicological studies.
This application note describes a robust and sensitive method for the quantitative analysis of this compound in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard, such as deuterated or ¹³C-labeled this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response, leading to high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (≥95% purity)
-
Internal Standard: Stable isotope-labeled this compound (e.g., this compound-d₃, ≥98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade), Ammonia solution (25%)
-
Solid-Phase Extraction (SPE): Strong cation exchange (SCX) cartridges
-
Sample Matrices: Honey, Herbal Tea (or other relevant matrices)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Weighing and Dilution:
-
For honey samples, weigh 1.0 g of homogenized honey into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of 0.1% formic acid in water and vortex until the honey is completely dissolved.
-
For herbal tea samples, weigh 1.0 g of the ground, homogenized tea into a 50 mL polypropylene centrifuge tube. Add 10 mL of 0.1% formic acid in water.
-
-
Extraction:
-
Spike the diluted sample with the stable isotope-labeled this compound internal standard solution to a final concentration of 10 ng/mL.
-
Vortex the mixture for 1 minute.
-
Extract using an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 5 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge with 5 mL of 5% ammoniated methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters (Hypothetical MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 316.2 | 120.1 | 25 | 138.1 | 20 |
| This compound-d₃ (IS) | 319.2 | 123.1 | 25 | 141.1 | 20 |
Note: The MRM transitions for the stable isotope-labeled internal standard are hypothetical and should be optimized based on the actual mass shift from the labeling.
Data Presentation
The following tables present hypothetical but realistic quantitative data for the analysis of this compound in honey and herbal tea matrices. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 3: Calibration Curve for this compound in Honey Matrix
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1.0 | 2,550 | 51,000 | 0.050 |
| 5.0 | 12,800 | 50,500 | 0.253 |
| 10.0 | 25,100 | 49,800 | 0.504 |
| 25.0 | 63,000 | 50,200 | 1.255 |
| 50.0 | 126,000 | 50,400 | 2.500 |
| 100.0 | 252,000 | 49,900 | 5.050 |
| Linearity (r²) | \multicolumn{3}{c | }{> 0.995} |
Table 4: Accuracy and Precision in Spiked Herbal Tea Matrix
| Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 1.0 | 0.98 | 98.0 | 6.5 |
| 10.0 | 10.3 | 103.0 | 4.2 |
| 50.0 | 48.9 | 97.8 | 3.1 |
Visualization of Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Synthesis of Stable Isotope-Labeled Internal Standard
-
Procurement of a Labeled Precursor: The synthesis would start with a commercially available small molecule containing the desired stable isotopes (e.g., deuterated methyl iodide, ¹³C-labeled acetone).
-
Multi-step Synthesis: A multi-step organic synthesis would be required to build the complex structure of Echinatine, incorporating the labeled precursor at a position that is chemically stable and unlikely to undergo exchange.
-
N-oxidation: The final step would involve the N-oxidation of the stable isotope-labeled Echinatine to yield the desired this compound internal standard.
-
Purification and Characterization: The synthesized standard must be rigorously purified, typically by preparative HPLC, and its chemical identity, purity, and isotopic enrichment confirmed by techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a highly accurate, precise, and robust approach for the quantification of this compound in complex matrices such as honey and herbal teas. The detailed sample preparation protocol ensures effective cleanup and recovery, while the optimized LC-MS/MS parameters offer excellent sensitivity and selectivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of pyrrolizidine alkaloids for food safety, quality control, and toxicological assessment.
Application Note: Chromatographic Separation of Echinatine N-oxide and Its Isomers
Audience: Researchers, scientists, and drug development professionals involved in natural product analysis, food safety, and toxicology.
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide. Their presence in the food chain, through contamination of products like honey, tea, and herbal supplements, poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] PAs often exist as both tertiary free bases and their corresponding N-oxides (PANOs).[4][5] The N-oxides are generally more polar and can be present in higher concentrations than the free bases.[6]
The analytical challenge in PA analysis is compounded by the existence of numerous structural isomers and stereoisomers, which are often difficult to separate chromatographically but may exhibit different toxicities.[5] Echinatine N-oxide, an N-oxide of the retronecine-type PA, shares its mass with several other isomers, including Rinderine N-oxide, Intermedine N-oxide, and Lycopsamine N-oxide. Achieving baseline separation of these isomers is critical for accurate identification and quantification.
This application note details a robust ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for the separation and quantification of this compound and its challenging isomers in various matrices.
Experimental Protocols
This protocol synthesizes common and effective techniques for the analysis of PAs and their N-oxides from complex matrices.[2][7]
Reagents and Materials
-
Standards: Analytical reference standards of this compound and its isomers (e.g., Intermedine N-oxide, Lycopsamine N-oxide) with purity >95%.[8]
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.[2]
-
Additives: Formic acid (≥98%).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent.[7]
-
Sample Matrices: Blank honey, tea, and milk for matrix-matched calibration curves.
Standard Solution Preparation
-
Individual Stock Solutions (e.g., 1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol. Store at -20°C.[7]
-
Intermediate Stock Mixture (e.g., 10 µg/mL): Prepare a mixed solution of all target analytes by diluting the individual stock solutions in a 95:5 (v/v) water:methanol mixture.
-
Working Calibration Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock mixture using blank matrix extract to account for matrix effects.
Sample Preparation (SPE Cleanup)
The following is a generalized procedure for tea, honey, or milk samples.[2][7]
-
Extraction: Weigh 2 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 0.05 M sulfuric acid. Vortex thoroughly and extract using an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove interferences.[2]
-
Elution: Elute the target PAs and PANOs with 2 mL of 5% ammoniated methanol.
-
Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.2 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[2]
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter prior to injection.
Experimental Workflow
Caption: General workflow for PA N-oxide analysis.[6]
Data and Results
Chromatographic Conditions
Achieving separation of PANO isomers like this compound requires careful optimization of the chromatographic system. A high-resolution reversed-phase column with a shallow gradient is typically effective.
| Parameter | Recommended Conditions |
| UHPLC System | Waters ACQUITY UPLC, Shimadzu LCMS-8060, or equivalent |
| Analytical Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[2] |
| Mobile Phase A | Water + 0.1% Formic Acid[2] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 3 µL[2] |
| Gradient Program | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[2] |
Mass Spectrometry Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for detection in complex matrices.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Performance
The method's performance should be validated according to regulatory guidelines, assessing linearity, recovery, repeatability, and limits of quantification (LOQ).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical LOQ (µg/kg or ng/g) |
| Intermedine N-oxide | 316.2 | 138.1 / 120.1 | 0.1 - 1.2 |
| Lycopsamine N-oxide | 316.2 | 138.1 / 120.1 | 0.1 - 1.2 |
| This compound | 316.2 | 138.1 / 120.1 | 0.1 - 1.2 |
| Rinderine N-oxide | 316.2 | 138.1 / 120.1 | 0.1 - 1.2 |
| Echimidine N-oxide | 398.2 | 138.1 / 120.1 | 0.1 - 1.2 |
| Note: MRM transitions and LOQs are representative and should be empirically determined. Some isomers, like Intermedine N-oxide and Lycopsamine N-oxide, are often quantified as a sum due to co-elution.[1][2][7] |
Discussion
The primary challenge in this analysis is the chromatographic separation of diastereomeric pairs. While some methods report co-elution of certain isomers (e.g., Rinderine and Echinatine), others have successfully separated them.[2][7] The use of a high-resolution column like the HSS T3 is crucial, as it is designed for enhanced retention of polar compounds under reversed-phase conditions.[2] The slow, extended gradient program allows for subtle differences in polarity between the isomers to be exploited, leading to improved resolution.
The sample preparation procedure utilizing mixed-mode cation exchange SPE is highly effective for cleaning up diverse and complex food matrices, significantly reducing matrix effects that can interfere with quantification.[7]
Conclusion
The described UHPLC-MS/MS method provides a sensitive and selective protocol for the separation and quantification of this compound and its isomers in relevant matrices. The combination of a high-resolution C18 column, a carefully optimized gradient, and a robust SPE cleanup procedure allows for reliable analysis that can meet regulatory requirements for food safety and toxicological assessment. Researchers can adapt this protocol as a starting point for the development of validated methods for their specific applications.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Experimental Models for Studying Echinatine N-oxide
Disclaimer: No specific in vivo experimental data for Echinatine N-oxide was found in the public domain. The following application notes and protocols are based on established models for structurally related and well-studied pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), such as Senecionine (B1681732) N-oxide and Retrorsine N-oxide. Researchers should adapt these protocols based on preliminary dose-ranging studies for this compound.
Introduction
This compound is a pyrrolizidine alkaloid N-oxide (PANO). PANOs are generally less toxic than their corresponding parent pyrrolizidine alkaloids (PAs). However, they can be reduced back to their parent PAs by gut microbiota and hepatic enzymes. The subsequent metabolic activation of the parent PAs in the liver to highly reactive pyrrolic esters is the primary mechanism of their hepatotoxicity. These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, oxidative stress, and hepatotoxicity.[1][2] The following protocols describe in vivo models to study the potential hepatotoxicity of this compound in rodents.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)
This protocol is designed to determine the acute toxicity of a single oral dose of this compound and to estimate its LD50.
1. Animals and Housing:
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in standard polycarbonate cages with free access to standard laboratory chow and water. A 12-hour light/dark cycle should be maintained at a controlled temperature (22 ± 3°C) and humidity (50 ± 20%).
-
Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before the study begins.
2. Experimental Design:
-
Groups: Animals are divided into a control group and several dose groups (n=3 per group, typically starting with one sex, usually females).
-
Vehicle: The vehicle for this compound should be selected based on its solubility (e.g., distilled water, 0.5% carboxymethyl cellulose). The control group receives the vehicle only.
-
Dose Administration: A single dose of this compound is administered by oral gavage. Dosing should be sequential, starting with a dose expected to be moderately toxic. Subsequent dosing depends on the outcome of the previous dose level. Based on studies with related PAs, starting doses could be in the range of 50-100 mg/kg.
-
Observation Period: Animals are observed for 14 days post-administration.
3. Data Collection:
-
Mortality: The number of surviving animals is recorded daily.
-
Clinical Signs: Observe for signs of toxicity such as changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record body weight shortly before administration and at least weekly thereafter.
-
Gross Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 407)
This protocol evaluates the sub-chronic toxicity of this compound following repeated oral administration.
1. Animals and Housing:
-
As described in Protocol 1.
2. Experimental Design:
-
Groups: Animals are divided into a control group and at least three dose groups (n=5 per sex per group).
-
Dose Levels: Based on acute toxicity data, select three dose levels (low, mid, high). For PANOs, doses in the range of 1-20 mg/kg/day have been used in similar studies.[2]
-
Dose Administration: Administer this compound or vehicle daily by oral gavage for 28 days.
-
Satellite Group: A satellite group (control and high dose, n=5 per sex) may be included for observation of recovery for 14 days after the 28-day treatment period.
3. Data Collection:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Hematology and Clinical Biochemistry: At termination. Blood samples are collected for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, and platelet count. Serum is analyzed for liver function markers including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Gross Necropsy and Organ Weights: At termination, all animals are subjected to a full necropsy. The liver and other major organs are weighed.
-
Histopathology: The liver and other organs showing gross lesions are preserved for histopathological examination.
Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| Vehicle Control | 3 | 0/3 | No abnormalities |
| 50 | 3 | 0/3 | Mild lethargy on day 1 |
| 200 | 3 | 1/3 | Lethargy, ruffled fur |
| 500 | 3 | 2/3 | Severe lethargy, ataxia, ruffled fur |
| 2000 | 3 | 3/3 | Severe lethargy, ataxia, mortality within 48h |
Note: This is a hypothetical table as no specific LD50 data for this compound is available.
Table 2: Representative Biochemical Data from a 28-Day Repeated Dose Study of a PANO in Rats
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | 0 (Vehicle) | 35 ± 5 | 80 ± 10 | 250 ± 30 | 0.2 ± 0.05 |
| Low Dose | 1 | 40 ± 6 | 85 ± 12 | 260 ± 35 | 0.2 ± 0.06 |
| Mid Dose | 5 | 75 ± 10 | 150 ± 20 | 350 ± 40 | 0.5 ± 0.1 |
| High Dose | 20 | 150 ± 25 | 300 ± 40 | 500 ± 50 | 1.0 ± 0.2 |
Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± SD and are representative based on studies with other PANOs.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for acute and sub-chronic in vivo toxicity studies of PANOs.
Signaling Pathway of PANO-induced Hepatotoxicity
Caption: Metabolic pathway of PANO-induced hepatotoxicity.
References
- 1. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Echinatine N-oxide peak tailing in HPLC.
This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the HPLC analysis of Echinatine N-oxide, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for this compound analysis?
Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is often indicative of tailing, while values exceeding 2.0 are generally unacceptable for precise analytical work.[2][3]
For this compound, a polar pyrrolizidine (B1209537) alkaloid, peak tailing poses several challenges:
-
Reduced Resolution: The extended tail of the this compound peak can merge with adjacent peaks, making it difficult to separate from other structurally similar alkaloids that may be present in the sample.[1]
-
Inaccurate Quantification: Asymmetric peaks lead to unreliable peak area calculations, compromising the accuracy and reproducibility of quantitative results.[2]
-
Lowered Sensitivity: As the peak broadens and the height decreases, it becomes more difficult to detect low concentrations of the analyte.
Q2: What are the primary causes of peak tailing for a polar, basic compound like this compound?
Peak tailing for compounds like this compound, which possess basic nitrogen groups and high polarity, typically stems from multiple retention mechanisms within the column.[1][3] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause. Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can become ionized (Si-O⁻) at mobile phase pH levels above 3.[3] The basic nitrogen in the this compound structure can become protonated, leading to a strong ionic interaction with these ionized silanols. This secondary interaction, in addition to the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][4][5]
-
Inappropriate Mobile Phase pH: Operating at a pH close to the analyte's pKa can cause the compound to exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][5]
-
Column Issues: Physical problems with the column, such as the formation of a void at the inlet, channeling in the packing bed, or a blocked frit, can disrupt the sample band's path and cause tailing.[1][3] Column contamination and degradation over time are also common culprits.[2]
-
Sample Overload and Injection Solvent Effects: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][2] Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause poor peak shape.[2]
Troubleshooting Guides
Q3: How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow outlines a step-by-step diagnostic process.
Caption: A systematic workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction
The diagram below illustrates how protonated basic analytes like this compound can interact with ionized residual silanols on the HPLC column's stationary phase, causing peak tailing.
Caption: Interaction of a basic analyte with the stationary phase.
Q4: How does mobile phase composition affect the peak shape of this compound?
The mobile phase, particularly its pH and buffer strength, is a critical factor.[1] For basic compounds, adjusting the mobile phase is often the most effective way to eliminate tailing.
| Parameter | Recommendation for this compound Analysis | Rationale |
| pH Adjustment | Operate at a low pH of 2.5 - 3.5 . This can be achieved by adding an acidifier like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[3] | At low pH, residual silanol groups on the silica surface are fully protonated (Si-OH), minimizing their ability to ionically interact with the protonated basic analyte. This suppresses the secondary retention mechanism causing tailing. |
| Buffer Selection | Use a buffer such as 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate if a stable pH is required. | Buffers help maintain a constant pH across the gradient, ensuring consistent ionization and improving peak symmetry. The buffer cations can also compete with the analyte for active silanol sites.[4] |
| Organic Modifier | Acetonitrile (B52724) is commonly used. Methanol (B129727) can also be effective. | The choice of organic modifier can influence selectivity and peak shape. It is worth evaluating both to see which provides better results for your specific column and sample.[1] |
| Injection Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. A study on pyrrolizidine alkaloids showed that using 5% methanol as a reconstitution solvent significantly reduced tailing compared to 100% methanol.[2][6] | Using a solvent much stronger than the mobile phase causes the sample band to spread before it reaches the column, leading to broad and tailing peaks.[2] |
Q5: Which HPLC column is best suited to prevent peak tailing for this compound?
Column choice is fundamental to achieving good peak shape. For problematic basic compounds, not all C18 columns are equal.
| Column Type | Description | Advantage for this compound |
| High-Purity, End-Capped Columns | Modern columns made from high-purity silica with a minimal metal content. "End-capping" is a process that chemically treats most of the residual silanol groups, making them inert.[1][3] | This is the standard recommendation. By deactivating the vast majority of silanols, the primary cause of peak tailing for basic compounds is significantly reduced.[5] |
| Polar-Embedded Columns | These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. | The embedded polar group helps to shield the analyte from interacting with any remaining silanols on the silica surface, further improving peak shape for basic compounds. |
| Charged Surface Hybrid (CSH) Columns | These columns have a low level of positive surface charge, which helps to repel basic analytes from interacting with residual silanols. | They are specifically designed to provide excellent peak shape for basic compounds, even at low pH. |
| Guard Column | A small, disposable column placed before the analytical column. | Using a guard column with the same stationary phase is highly recommended to protect the analytical column from strongly retained matrix components and particulates, extending its life and preserving performance.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of two common mobile phases used to minimize peak tailing for pyrrolizidine alkaloids.
Objective: To prepare a mobile phase that suppresses silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), ~99% purity
-
Ammonium formate, analytical grade
-
0.22 µm membrane filters
Procedure A: Acidified Mobile Phase (0.1% Formic Acid)
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L glass bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Set your HPLC gradient program as required for the separation. A common starting point for pyrrolizidine alkaloids is a gradient from 5-10% B to 95% B over 20-30 minutes.[7]
Procedure B: Buffered Mobile Phase (10 mM Ammonium Formate)
-
Prepare Buffer Stock (1 M):
-
Dissolve 63.06 g of ammonium formate in 1 L of HPLC-grade water.
-
-
Mobile Phase A (Aqueous):
-
Add 10 mL of the 1 M ammonium formate stock solution to a 1 L flask.
-
Add HPLC-grade water to the 1 L mark.
-
Adjust pH to ~3.0 using formic acid.
-
Filter through a 0.22 µm membrane and degas.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
-
Set your HPLC gradient program.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination or a blocked frit is causing peak tailing, this general-purpose cleaning procedure for reversed-phase columns can restore performance.
Objective: To remove contaminants from a C18 column. Caution: Always check the manufacturer's specific instructions for your column regarding solvent compatibility and maximum pressure. Do not perform a reverse-flush unless explicitly permitted by the manufacturer.[3]
Procedure:
-
Disconnect: Disconnect the column from the detector to avoid contamination.[3]
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase prepared without any salt or buffer (e.g., a water/acetonitrile mixture).
-
Flush with 100% Water: Flush with 20 column volumes of HPLC-grade water to remove any remaining salts.
-
Flush with Isopropanol (IPA): Flush with 20 column volumes of 100% IPA to remove strongly retained non-polar contaminants.
-
Flush with Hexane (Optional, for highly non-polar contaminants): If you suspect lipidic contamination, flush with 20 column volumes of hexane, followed by 20 column volumes of IPA (as an intermediate solvent).
-
Re-equilibration:
-
Flush with 20 column volumes of your organic mobile phase (e.g., 100% ACN).
-
Flush with 20 column volumes of your initial mobile phase composition.
-
-
Reconnect and Test: Reconnect the column to the detector and perform a test injection with a standard to evaluate performance.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. fr.restek.com [fr.restek.com]
- 5. chromtech.com [chromtech.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Echinatine N-oxide quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Echinatine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.
Q2: My results for this compound show poor reproducibility and accuracy. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are strong indicators of matrix effects in LC-MS/MS analysis. To ensure the reliability of your data, it is crucial to systematically evaluate the presence and extent of matrix effects.
Q3: How can I quantitatively assess matrix effects in my this compound assay?
A3: A widely accepted method is the post-extraction spike. This involves comparing the peak area of this compound in a pure solvent (neat solution) with its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant discrepancy between the two peak areas confirms the presence of ion suppression or enhancement. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Are N-oxides like this compound particularly challenging to analyze?
A4: Yes, N-oxide metabolites can be unstable and may revert to their parent alkaloid form. This inherent instability adds a layer of complexity to their analysis. It is critical to employ optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and storage, to preserve the integrity of this compound throughout the analytical process.[1]
Q5: What is the most effective strategy to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be this compound labeled with isotopes such as ¹³C or ¹⁵N. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal. If a specific SIL-IS for this compound is not commercially available, custom synthesis services can be explored.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the sample matrix. | Optimize Sample Preparation: Solid-Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge is highly effective for pyrrolizidine (B1209537) alkaloids and their N-oxides. Ensure proper conditioning of the cartridge, sample loading, and elution steps. |
| Analyte Instability: this compound may be degrading during sample processing. | Maintain Stability: Process samples promptly at low temperatures. Ensure the pH of all solutions is neutral or near-neutral to prevent the conversion of the N-oxide to its parent alkaloid.[1] | |
| Significant Ion Suppression/Enhancement | Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the ionization of the analyte. | Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE. Optimize the wash steps in your SPE protocol to remove a broader range of interfering substances. |
| Chromatographic Co-elution: Matrix components are not being separated from this compound during the LC run. | Modify Chromatographic Conditions: • Change the Gradient: Adjusting the mobile phase gradient can improve the separation between your analyte and interfering matrix components. • Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) can alter the elution profile and resolve co-eluting peaks. | |
| Poor Peak Shape and/or Shifting Retention Times | Matrix-Column Interactions: Components from the matrix may be interacting with the analytical column or the analyte itself. | Enhance Sample Cleanup: A more effective sample preparation method, such as SPE, can remove the components causing poor chromatography. |
| Analyte Instability: Degradation of this compound can lead to tailing peaks or the appearance of new peaks. | Control Sample Conditions: Ensure the pH of your sample and mobile phase are in a neutral or near-neutral range. Avoid exposing samples to high temperatures. |
Quantitative Data Summary
Table 1: Method Validation Data for Usaramine N-oxide in Rat Plasma [2]
| Parameter | Usaramine N-oxide |
| Linearity Range | 1–2,000 ng/mL |
| LLOQ | 1.0 ng/mL |
| Mean Recovery | 87.9% to 94.4% |
| Matrix Effect | 95.2% to 98.1% |
| Intra-day Precision (CV%) | < 7.5% |
| Inter-day Precision (CV%) | < 7.5% |
| Accuracy (Bias %) | -5.3% to 3.1% |
Detailed Experimental Protocols
The following is a generalized experimental protocol for the quantification of pyrrolizidine alkaloid N-oxides in a biological matrix, which can be adapted and optimized for this compound.
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methods developed for the extraction of pyrrolizidine alkaloids and their N-oxides from complex matrices.
-
Sample Homogenization: Homogenize 1g of the sample (e.g., plant material, tissue) in an appropriate solvent.
-
Extraction: Extract the homogenized sample with an acidic aqueous solution (e.g., 0.05 M H₂SO₄).
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge sequentially with methanol (B129727) and then 0.05 M H₂SO₄.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with LC-MS grade water followed by methanol to remove interfering substances.
-
Elution: Elute this compound and other PAs with 5% ammonia (B1221849) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are typical for the analysis of pyrrolizidine alkaloids and can be used as a starting point for method development for this compound.
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution starting with a low percentage of organic phase (B) and ramping up is typically used to separate analytes from matrix components.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
Visualizations
References
Technical Support Center: Analysis of Echinatine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal of Echinatine N-oxide.
Troubleshooting Guide: Enhancing this compound Signal
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue: Low or No this compound Signal
Poor signal intensity is a frequent challenge in mass spectrometry, potentially hindering accurate detection and quantification.[1]
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Ionization | Optimize ESI Source Parameters: Adjust the nebulizing gas pressure, drying gas flow rate and temperature, and ion spray voltage. For pyrrolizidine (B1209537) alkaloid N-oxides, positive ion mode ESI is typically used.[2] A systematic optimization of these parameters is crucial for maximizing ionization efficiency. |
| In-Source Fragmentation/Deoxygenation | Lower Source Temperature: N-oxides can be thermally labile and undergo deoxygenation ([M+H]+ -> [M+H - 16]+) in the ion source.[3] Reducing the heated capillary or source temperature can minimize this fragmentation and preserve the parent ion signal.[3][4] |
| Poor Sample Preparation | Implement Solid-Phase Extraction (SPE): Use a strong cation-exchange (SCX) SPE protocol for effective cleanup and concentration of this compound from complex matrices.[1] This removes interfering substances that can cause ion suppression. |
| Inappropriate Mobile Phase Composition | Acidify the Mobile Phase: The use of mobile phases containing formic acid or ammonium (B1175870) formate (B1220265) is recommended to promote the protonation of this compound, enhancing its signal in positive ion mode ESI.[2][5] |
| Analyte Instability | Control Sample pH and Temperature: N-oxide metabolites can be unstable.[6] Ensure that the pH of your sample and mobile phase is in a neutral or near-neutral range and avoid exposing samples to high temperatures during preparation and storage. |
Issue: Inconsistent or Unstable Signal
Signal instability can lead to poor reproducibility and inaccurate quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components that can cause ion suppression or enhancement.[6] |
| System Contamination | Clean the Ion Source: Contaminants in the ion source can lead to signal instability.[1] Regular cleaning according to the manufacturer's guidelines is essential. |
| Leaks in the LC-MS System | Perform Leak Checks: Air leaks can introduce noise and cause an unstable signal.[7] Regularly check all fittings and connections for leaks. |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass spectral fragments for this compound?
A1: this compound, as a monoester pyrrolizidine alkaloid N-oxide, is expected to exhibit characteristic fragment ions. In tandem mass spectrometry (MS/MS), fragment ions at m/z 111 and 172 are characteristic for monoester N-oxides.[2][8] Additionally, a neutral loss of CO ([M+H]+–28) can be characteristic for macrocyclic diesters and their N-oxides, and should be monitored.[2][8]
Q2: How can I confirm if the observed loss of 16 Da from my parent ion is due to in-source fragmentation of this compound?
A2: The loss of an oxygen atom ([M+H]+ -> [M+H - 16]+) is a known fragmentation pathway for N-oxides, often induced by thermal energy in the ion source.[3] To confirm this, you can perform experiments where you systematically vary the source temperature. A corresponding increase in the intensity of the [M+H - 16]+ ion with increasing temperature is a strong indicator of in-source deoxygenation.[3]
Q3: What is the recommended sample preparation method for analyzing this compound in a complex matrix like a plant extract?
A3: For complex matrices, a robust sample preparation protocol involving extraction with an acidified solvent followed by solid-phase extraction (SPE) is recommended. Specifically, using a strong cation-exchange (SCX) SPE cartridge is highly effective for the simultaneous isolation of both pyrrolizidine alkaloids and their N-oxides.[1][9]
Experimental Protocols
1. Sample Preparation using Strong Cation-Exchange (SCX) Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and cleanup of this compound from plant material.
-
Extraction:
-
Weigh approximately 2 grams of the homogenized, dried plant material.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15-30 minutes.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.[10]
-
-
SPE Cartridge Conditioning:
-
Use a 500 mg, 6 mL SCX SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[1]
-
-
Sample Loading:
-
Load the acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound and other pyrrolizidine alkaloids with 5-10 mL of 2.5% ammonia (B1221849) in methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[1]
-
2. LC-MS/MS Method for this compound Analysis
This method provides a starting point for the liquid chromatography-tandem mass spectrometry analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is suitable.[2]
-
Mobile Phase A: 5 mmol/L ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mmol/L ammonium formate and 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Key Parameters:
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated parent ion of this compound to its characteristic product ions.
-
Quantitative Data Summary
The following table summarizes recovery data for pyrrolizidine alkaloid N-oxides using various Solid-Phase Extraction (SPE) methods, demonstrating the effectiveness of SCX-based cleanup.
| Analyte Type | SPE Sorbent | Matrix | Recovery (%) | Reference |
| Pyrrolizidine Alkaloid N-oxides | Strong Cation-Exchange (SCX) | Honey | >80% | [12] |
| Pyrrolizidine Alkaloid N-oxides | Strong Cation-Exchange (SCX) | Herbal Products | >80% | [12] |
| Retrorsine-N-oxide | LiChrolut SCX | Plant Material | ~80% | [12] |
Visualizations
Caption: Experimental workflow for improving this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. bfr.bund.de [bfr.bund.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Echinatine N-oxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of Echinatine N-oxide from botanical sources.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of this compound?
A1: The extraction efficiency of this compound, a polar pyrrolizidine (B1209537) alkaloid N-oxide (PANO), is primarily influenced by the choice of solvent, extraction method, temperature, and the pH of the extraction medium. Due to their high polarity, PANOs are most effectively extracted using polar solvents or acidified aqueous solutions.
Q2: Which solvent system is recommended for extracting this compound?
A2: Acidified polar solvents are highly recommended for the extraction of PANOs like this compound. A mixture of methanol (B129727) and water (e.g., 70:30 v/v) or ethanol (B145695) and water, acidified with a small amount of acid such as 0.05 M sulfuric acid or 2% formic acid, is effective. The acidic conditions ensure that any corresponding free base alkaloids are protonated, increasing their solubility in the polar solvent system. Methanol has been specifically used for extracting plant material containing this compound.[1]
Q3: Can this compound degrade during the extraction process?
A3: Yes, this compound can be susceptible to degradation, particularly at high temperatures. Prolonged exposure to high temperatures, such as during lengthy Soxhlet extractions, can lead to the reduction of the N-oxide back to its tertiary amine form (Echinatine) or other degradation products. Therefore, monitoring and controlling the temperature is crucial for accurate quantification.
Q4: What is the role of a solid-phase extraction (SPE) clean-up step, and when is it necessary?
A4: A solid-phase extraction (SPE) clean-up step is often necessary to remove interfering matrix components (e.g., pigments, fats, and sugars) from the crude extract before instrumental analysis, particularly for complex matrices like plant material. This is crucial for reducing matrix effects in LC-MS/MS analysis and improving the accuracy of quantification. Strong cation exchange (SCX) cartridges are commonly used for purifying PA and PANO extracts.
Q5: How should plant material be prepared for optimal extraction?
A5: Proper sample preparation is key. The plant material should be dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[2] After drying, the material must be ground into a fine powder to increase the surface area available for solvent penetration, which significantly improves extraction efficiency.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low Recovery of this compound | Inappropriate Solvent Polarity: Using non-polar or insufficiently polar solvents. | Use a polar solvent system such as a methanol/water or ethanol/water mixture. Acidifying the solvent (e.g., with 0.05 M H₂SO₄) is highly recommended to enhance solubility. |
| Insufficient Extraction Time or Temperature: The analyte may not be completely leached from the matrix. | For maceration, increase the extraction time. For advanced methods like Ultrasound-Assisted Extraction (UAE), optimize the time and temperature/power settings. Be cautious with temperature to avoid degradation. | |
| Degradation of this compound: High temperatures during extraction can reduce the N-oxide. | Employ temperature-controlled methods like UAE or Pressurized Liquid Extraction (PLE) at moderate temperatures (e.g., 40-60°C). Avoid prolonged heating. | |
| Sample Inhomogeneity: Uneven distribution of alkaloids in the plant material. | Homogenize a larger batch of the powdered plant material before taking a subsample for extraction to ensure representativeness. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of Interfering Compounds: Lipophilic compounds (fats, chlorophyll) or other polar molecules are present in the final extract. | Perform a liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) on the acidified aqueous extract to remove lipophilic interferences. Implement a Solid-Phase Extraction (SPE) clean-up step using a strong cation exchange (SCX) cartridge to purify the extract before analysis. |
| Analyte Instability in Final Extract | Solvent Choice: Some solvents may promote the degradation of N-oxides over time. | For storage of extracts, acetonitrile (B52724) has been shown to be a better solvent than methanol for minimizing the conversion of some N-oxides to their parent drug in certain biological matrices.[3] |
| Incorrect pH: PANOs can degrade under alkaline conditions. | Ensure the final extract and any solutions used for analysis are neutral or slightly acidic. Store solutions at low temperatures (≤ -20°C) and protect from light. | |
| Inconsistent Results Between Batches | Variable Sample Handling: Differences in extraction time, temperature, or storage conditions. | Standardize and strictly follow a detailed Standard Operating Procedure (SOP) for all sample preparation and handling steps. |
| Stock Solution Degradation: The primary stock solution may have degraded. | Prepare stock solutions fresh on the day of use or conduct a stability study to qualify their longevity under specific storage conditions. |
Data Presentation
While specific comparative data for this compound is limited in the literature, the following tables summarize quantitative data for other pyrrolizidine alkaloids and their N-oxides, which can be used to guide the optimization of extraction protocols.
Table 1: Comparison of Modern Extraction Techniques for Pyrrolizidine Alkaloids
| Extraction Method | Matrix | Key Parameters | Recovery/Yield Outcome | Reference |
| Pressurized Liquid Extraction (PLE) | Jacobaea vulgaris, Tussilago farfara, Symphytum officinale | Varied temperature (50-125°C) and acidified aqueous solvents. | Increased recovery rates of up to 174.4% for J. vulgaris, 156.5% for T. farfara, and 288.7% for S. officinale compared to a reference method. | [4] |
| Ultrasound-Assisted Dispersive Solid Phase Extraction | Herbs | - | 61 - 128% for various PAs/PANOs. | |
| Supercritical Fluid Extraction (SFE) with MeOH modifier | Senecio species | - | ~60% higher yield than Soxhlet extraction. | |
| Solid-Phase Extraction (Cation-Exchange) | Plant material | - | 80 - 100% for both PAs and PANOs. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on established methods for extracting PANOs from plant material.
-
Sample Preparation:
-
Extraction:
-
Weigh approximately 2.5 g of the powdered sample into a suitable flask.
-
Add 100 mL of an acidified hydroalcoholic solution (e.g., 80% methanol in water with 0.05 M H₂SO₄).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). If using a probe, optimize power and duty cycle.
-
-
Post-Extraction:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
The extract is now ready for an optional SPE clean-up or direct LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol uses strong cation exchange (SCX) cartridges for purifying the crude extract.
-
Cartridge Conditioning:
-
Condition a SCX SPE cartridge by passing methanol followed by acidified water through it.
-
-
Sample Loading:
-
Load the filtered extract from the UAE step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with acidified water to remove neutral and acidic interferences.
-
Wash the cartridge with methanol to remove less polar interferences.
-
-
Elution:
-
Elute the retained PANOs and PAs from the cartridge using a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase for LC-MS/MS analysis).
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. altasciences.com [altasciences.com]
- 4. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinatine N-oxide stability issues during sample storage
Welcome to the technical support center for echinatine (B1671082) N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of echinatine N-oxide during sample storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, focusing on unexpected degradation or variability in concentrations.
Issue 1: Decreasing concentration of this compound in stored analytical standards.
Possible Cause: Your this compound standard may be degrading in solution. The primary degradation pathway is the reduction of the N-oxide back to its parent tertiary amine, echinatine. This can be influenced by storage temperature, solvent, light exposure, and pH.
Troubleshooting Steps:
-
Verify Solvent Choice: Acetonitrile (B52724) is often preferred over methanol (B129727) for storing N-oxide compounds as it can minimize degradation.
-
Control Storage Temperature: Ensure your standards are stored at appropriate temperatures. For long-term storage, ≤ -20°C is recommended.[1] For short-term use, store at 2-8°C.
-
Protect from Light: Store all solutions containing this compound in amber vials to prevent photodegradation.
-
Assess pH: The pH of your solution should be neutral to slightly acidic. Highly acidic or basic conditions can affect the stability of N-oxides.[2]
-
Check for Contamination: Ensure your solvent is free from any contaminants that could act as reducing agents.
Issue 2: High variability in this compound concentrations between sample aliquots after freeze-thaw cycles.
Possible Cause: this compound may be degrading due to repeated freezing and thawing. Inconsistent thawing procedures can also lead to concentration gradients within the sample.
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot your samples into single-use volumes to avoid the need for repeated freeze-thaw cycles. It is generally recommended to limit the number of cycles to three to five.
-
Standardize Thawing Protocol: Thaw samples completely at room temperature (20°C to 25°C) with gentle agitation to ensure homogeneity before analysis.[3]
-
Perform a Freeze-Thaw Stability Study: If repeated freeze-thaw cycles are unavoidable, conduct a formal study to determine the extent of degradation for your specific sample matrix and storage conditions.
Issue 3: Lower than expected concentrations of this compound in biological samples (e.g., plasma).
Possible Cause: N-oxides can be unstable in biological matrices, especially in the presence of blood components. Hemolyzed plasma, in particular, can accelerate the conversion of N-oxides to their parent amines.[4] The sample extraction method can also significantly impact stability.
Troubleshooting Steps:
-
Optimize Sample Preparation: Protein precipitation with acetonitrile has been shown to be an effective method for minimizing N-oxide degradation during extraction from plasma.[4]
-
Evaluate Matrix Effects: Perform a matrix effect study to ensure that components in your biological sample are not interfering with the analysis of this compound.
-
Immediate Processing and Storage: Process biological samples as quickly as possible after collection. If immediate analysis is not possible, store them at ≤ -20°C, and preferably at -80°C for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound should be stored in a desiccated environment at -20°C.[1][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: this compound is soluble in methanol and water.[1] However, for analytical standards, acetonitrile is often recommended to improve stability by minimizing degradation.
Q3: Can I store my this compound working solutions at room temperature? A3: It is not recommended. N-oxides are generally more stable at lower temperatures. For short-term storage (a few hours), keeping solutions on ice or at 2-8°C is advisable. Long-term storage should be at -20°C or below.
Q4: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs? A4: The number of permissible freeze-thaw cycles depends on the sample matrix and concentration. It is best to minimize these cycles by preparing single-use aliquots. A formal freeze-thaw stability study is recommended to establish a specific limit for your experimental conditions. Generally, three to five cycles is a common limit to investigate.
Q5: What analytical technique is most suitable for quantifying this compound? A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous detection and quantification of pyrrolizidine (B1209537) alkaloids and their N-oxides.[7]
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (1 µg/mL in Acetonitrile) under Different Storage Conditions.
| Storage Temperature | Time Point | % Remaining (Illustrative) |
| 25°C (Room Temp) | 24 hours | 85% |
| 7 days | 60% | |
| 4°C | 24 hours | 98% |
| 7 days | 90% | |
| -20°C | 30 days | >99% |
| 90 days | 97% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Analytical Solvent
Objective: To evaluate the stability of this compound in a chosen solvent at a specific temperature over time.
Methodology:
-
Preparation of Stock Solution: Accurately weigh approximately 1 mg of this compound reference standard. Dissolve it in the chosen analytical solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Preparation of Working Solution: From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.
-
Stability Study Setup:
-
Aliquot the 1 µg/mL working solution into multiple amber vials, sealing each tightly.
-
Designate time points for analysis (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Store the vials under the desired temperature condition (e.g., room temperature, 4°C, -20°C).
-
Prepare a "Time 0" sample for immediate analysis.
-
-
LC-MS/MS Analysis:
-
At each designated time point, analyze a vial from the corresponding storage condition.
-
Use a validated LC-MS/MS method to quantify the concentration of this compound. It is also advisable to monitor for the appearance of the parent amine, echinatine.
-
-
Data Analysis:
-
Calculate the peak area or concentration of this compound at each time point.
-
Normalize the result at each time point against the result at Time 0 to determine the percentage of the compound remaining.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Protocol 2: Freeze-Thaw Stability Assessment of this compound in a Biological Matrix
Objective: To determine the stability of this compound in a biological matrix (e.g., plasma) after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike the biological matrix with a known concentration of this compound.
-
Aliquoting: Divide the spiked matrix into at least three replicate aliquots for each freeze-thaw cycle to be tested.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours. Then, thaw the samples completely at room temperature. Once thawed, one set of aliquots is analyzed (this serves as the baseline after one freeze-thaw cycle).[8]
-
Subsequent Cycles: Refreeze the remaining samples for at least 12-24 hours and then thaw them again at room temperature.[8][9] This process is repeated for the desired number of cycles (typically 3-5).
-
-
Sample Analysis: After each designated freeze-thaw cycle, extract this compound from the aliquots and analyze them using a validated LC-MS/MS method.
-
Data Analysis: Compare the mean concentration of this compound after each freeze-thaw cycle to the initial concentration (or the concentration after the first thaw). The compound is considered stable if the concentrations are within an acceptable range (e.g., ±15%) of the baseline value.
Visualizations
References
- 1. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. altasciences.com [altasciences.com]
- 5. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 6. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 9. fao.org [fao.org]
Reducing ion suppression for Echinatine N-oxide in LC-MS/MS.
Welcome to the technical support center for the LC-MS/MS analysis of Echinatine N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1] this compound, being a polar pyrrolizidine (B1209537) alkaloid (PA) N-oxide, is susceptible to ion suppression, particularly in complex matrices like biological fluids, plant extracts, and food products.[2][3][4]
Q2: I'm observing low signal intensity and poor reproducibility for this compound. Could ion suppression be the cause?
A2: Yes, low signal intensity, poor reproducibility, and inaccurate quantification are primary indicators of ion suppression.[1][5] These issues often arise from matrix components that co-elute with this compound and compete for ionization. It is crucial to systematically evaluate for the presence of ion suppression to ensure the reliability of your analytical data.[5]
Q3: How can I determine if my this compound analysis is being affected by ion suppression?
A3: A widely used method to assess ion suppression is the post-extraction spike experiment .[5][6] This involves comparing the peak area of this compound in a standard solution (prepared in a pure solvent) to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant difference between the two peak areas indicates the presence of either ion suppression (lower signal in the matrix) or ion enhancement (higher signal in the matrix).[5] Another technique is the post-column infusion experiment, which can help identify the retention time regions where ion suppression occurs.[6][7]
Q4: Are N-oxides like this compound particularly challenging to analyze beyond ion suppression?
A4: Yes, N-oxide metabolites can be chemically unstable and may be prone to degradation or conversion back to their corresponding tertiary alkaloids under certain conditions.[5][8] Factors such as pH and temperature can influence their stability. Therefore, it is important to maintain optimized conditions, such as a neutral or near-neutral pH and controlled temperatures, throughout sample preparation and analysis to ensure the integrity of this compound.[5][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on reducing ion suppression.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[4] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[2][4] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of ion suppression, which are often at the beginning and end of the chromatogram.[4][6] This can be achieved by modifying the mobile phase gradient or using a column with a different chemistry.[5] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][9] However, ensure that the final concentration of this compound remains above the limit of quantification. |
| Poor Reproducibility / High Variability | Inconsistent Matrix Effects: The extent of ion suppression is varying between samples.[3] Analyte Instability: this compound may be degrading during sample processing.[5][8] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ion suppression.[10] 2. Control Sample pH and Temperature: Maintain a neutral or near-neutral pH and avoid high temperatures during sample preparation and storage to prevent the degradation of this compound.[5][8] |
| Inaccurate Quantification | Uncorrected Matrix Effects: The calibration curve is not accurately reflecting the analyte response in the presence of the matrix. | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the ionization response.[11] 2. Implement a SIL-IS: As mentioned above, a SIL-IS is the preferred method for correcting quantification inaccuracies caused by ion suppression.[1][10] |
| Peak Tailing or Splitting | Matrix Overload on the Column: High concentrations of matrix components are affecting the column performance. Analyte Instability on Column: The pH of the mobile phase may be causing on-column degradation. | 1. Enhance Sample Preparation: Use a more effective sample cleanup method to reduce the amount of matrix injected onto the column.[4] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[5] 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is compatible with the stability of this compound.[5][8] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analysis of pyrrolizidine alkaloid N-oxides, including this compound, to serve as a reference for method development.
Table 1: Representative MRM Transitions for Pyrrolizidine Alkaloid N-oxides
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 300.2 | 120.1 | 138.1 |
| Lycopsamine N-oxide | 300.2 | 120.1 | 138.1 |
| Intermedine N-oxide | 300.2 | 120.1 | 138.1 |
| Senecionine N-oxide | 352.2 | 120.1 | 136.1 |
| Note: Data is illustrative and should be optimized for your specific instrument. |
Table 2: Effect of Sample Preparation on Ion Suppression
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Ion Suppression (%) |
| Dilute-and-Shoot | Honey | 95 ± 5 | 45 ± 8 |
| Liquid-Liquid Extraction (LLE) | Herbal Tea | 85 ± 7 | 25 ± 6 |
| Solid-Phase Extraction (SPE) - C18 | Milk | 92 ± 4 | 15 ± 4 |
| Solid-Phase Extraction (SPE) - Cation Exchange | Plant Extract | 88 ± 6 | < 10 |
| This table presents typical data to illustrate the relative effectiveness of different sample preparation techniques in reducing ion suppression. |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.
-
Prepare a "Neat" Standard: Prepare a standard solution of this compound in a pure solvent (e.g., the initial mobile phase composition) at a known concentration (e.g., 50 ng/mL).
-
Prepare a "Post-Spiked" Sample: Spike an aliquot of the blank matrix extract with the this compound standard to achieve the same final concentration as the "neat" standard.
-
Analyze Samples: Inject both the "neat" standard and the "post-spiked" sample into the LC-MS/MS system and record the peak areas.
-
Calculate Ion Suppression: Use the following formula to calculate the percentage of ion suppression: % Ion Suppression = (1 - (Peak Area in Post-Spiked Sample / Peak Area in Neat Standard)) * 100 A positive value indicates ion suppression, while a negative value suggests ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Complex Matrix
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Pre-treatment:
-
For liquid samples (e.g., honey, milk), dilute 1 g of the sample with 10 mL of 0.5% formic acid in water.
-
For solid samples (e.g., plant material), homogenize 1 g of the sample with 10 mL of 0.5% formic acid in methanol (B129727), sonicate for 30 minutes, and centrifuge.
-
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of 0.5% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing:
-
Wash the cartridge with 3 mL of 0.5% formic acid in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound and other PAs from the cartridge using 5 mL of 5% ammonia (B1221849) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Dealing with co-eluting interferences in Echinatine N-oxide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Echinatine N-oxide, particularly in dealing with co-eluting interferences.
Troubleshooting Guide: Co-eluting Interferences in this compound Analysis
Co-eluting interferences can significantly impact the accuracy and reliability of this compound quantification. This guide provides a systematic approach to identify and resolve these issues.
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Suggested Solution |
| Secondary interactions with stationary phase | Use a base-deactivated or hybrid silica (B1680970) column. Adjust mobile phase pH to suppress silanol (B1196071) activity (e.g., pH > 8) or fully protonate the analyte (low pH). Consider adding a competing base to the mobile phase in small concentrations.[1] |
| Column contamination | Clean the column with a strong solvent wash. If the problem persists, use a guard column to protect the analytical column from strongly retained impurities.[2][3] |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase to avoid peak distortion.[4] |
| Column void or channeling | Replace the column. Ensure the operating pressure is within the column's recommended limits and avoid sudden pressure shocks.[5] |
Problem: Inconsistent or shifting retention times for this compound.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the starting mobile phase before each injection.[1] |
| Mobile phase composition changes | Check for evaporation of the organic solvent from the mobile phase reservoir. Prepare fresh mobile phase daily and ensure it is properly degassed.[1][2] |
| Temperature fluctuations | Use a column thermostat to maintain a consistent temperature.[2] |
| Pump issues (air bubbles, leaks) | Purge the pump to remove any trapped air bubbles. Check for leaks at all fittings and connections.[3] |
Problem: Co-elution with isomeric compounds.
This compound is known to have several isomers, such as lycopsamine (B1675737) N-oxide and intermedine (B191556) N-oxide, which can co-elute.[6]
| Possible Cause | Suggested Solution |
| Insufficient chromatographic resolution | Optimize chromatographic conditions: - Column Selection: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, which is often preferred for highly polar compounds.[1][7] - Mobile Phase: Modify the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and ionic strength.[2] - Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.[8] |
| In-source fragmentation or rearrangement in the mass spectrometer | Optimize MS source conditions (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation that could lead to the formation of ions with the same m/z as the target analyte. |
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences for this compound?
A1: The most common co-eluting interferences for this compound are its structural isomers, particularly lycopsamine N-oxide and intermedine N-oxide.[6] These compounds have the same molecular weight and can be difficult to separate chromatographically. Other pyrrolizidine (B1209537) alkaloids and their N-oxides present in the sample matrix can also potentially co-elute.
Q2: How can I improve the separation of this compound from its isomers?
A2: To improve the separation of this compound from its isomers, consider the following strategies:
-
Chromatographic Optimization: Experiment with different stationary phases. While C18 columns are common, alternative phases like PFP or HILIC can offer different selectivities.[1][7] Fine-tuning the mobile phase composition, including the organic solvent, pH, and buffer concentration, is also crucial. A shallow gradient elution program can enhance the resolution of closely eluting peaks.[8]
-
Ion Mobility Spectrometry (IMS): Coupling liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS) can provide an additional dimension of separation based on the ion's size and shape, which can resolve co-eluting isomers.
Q3: What sample preparation techniques can help reduce interferences?
A3: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects.[8] Using an SPE cartridge with a sorbent that has a different retention mechanism than the analytical column can help to remove interfering compounds. For example, a mixed-mode SPE cartridge could be employed to selectively isolate the target analytes.
Q4: My baseline is noisy. What could be the cause and how can I fix it?
A4: A noisy baseline can be caused by several factors:
-
Contaminated mobile phase: Ensure you are using high-purity solvents and reagents. Contaminants in the mobile phase can lead to a rising baseline and spurious peaks, especially in gradient elution.[3][4]
-
Pump issues: Air bubbles in the pump or check-valve problems can cause pressure fluctuations and a noisy baseline. Purging the pump and ensuring proper check-valve function is important.[3]
-
Detector issues: A dirty flow cell in the detector can also contribute to noise. Follow the manufacturer's instructions for cleaning the flow cell.
Experimental Protocols
Example Protocol for this compound Analysis using UHPLC-MS/MS
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the sample extract (previously acidified).
-
Wash the cartridge with an acidic solution to remove neutral and acidic interferences.
-
Elute the this compound and other basic compounds with a basic methanolic solution.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[8]
-
-
UHPLC Conditions:
-
Column: A C18 or HSS T3 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is often a good starting point.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]
-
Gradient: A shallow gradient from low to high organic content (e.g., 5% to 40% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[8]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and any interfering isomers if known.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
This diagram outlines a logical progression for diagnosing and resolving common issues encountered during the analysis of this compound, starting from the initial observation of a chromatographic problem to its resolution through systematic optimization of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. lcms.cz [lcms.cz]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 7. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Echinatine N-oxide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of Echinatine N-oxide during sample preparation. This guide is intended for researchers, scientists, and drug development professionals working with pyrrolizidine (B1209537) alkaloids.
FAQs: Quick Solutions for Common Problems
Q1: My recovery of this compound is consistently low. What are the most likely causes?
A1: Low recovery of this compound is a frequent challenge. The primary causes can be categorized as:
-
Degradation: this compound can degrade back to its tertiary amine form (Echinatine) or other products due to improper pH, high temperatures, or enzymatic activity.
-
Suboptimal Extraction: Inefficient extraction from the sample matrix will naturally lead to low recovery. This can be due to the wrong choice of solvent, pH, or extraction technique.
-
Poor Solid-Phase Extraction (SPE) Performance: This can include incorrect sorbent selection, incomplete retention of the analyte, or incomplete elution.
-
Matrix Effects: Components in your sample matrix can interfere with the analysis, typically causing ion suppression in LC-MS/MS, which leads to an apparent low recovery.
-
Adsorption: The analyte can adsorb to glassware, plasticware, or the analytical column.
Q2: Can this compound degrade during sample storage?
A2: Yes, the stability of pyrrolizidine alkaloid N-oxides (PANOs) like this compound can be matrix-dependent. While they are generally stable in herbal matrices, degradation has been observed in other matrices, such as honey, sometimes within hours. To minimize degradation, it is recommended to process samples promptly after collection and store them at low temperatures, such as -80°C, to maintain integrity.
Q3: What is the best way to extract this compound from a plant matrix?
A3: Acidic extraction is the most common and effective method for both PANOs and their corresponding tertiary amines. A typical extraction solution is 0.05 M sulfuric acid. The acidic environment protonates the nitrogen atom, increasing the solubility of the alkaloids in the aqueous solution.
Q4: What type of SPE cartridge is recommended for this compound?
A4: Strong cation-exchange (SCX) SPE cartridges are widely used and highly effective for the simultaneous extraction of PANOs and their parent alkaloids. Under acidic conditions, the protonated nitrogen atom allows for strong retention on the negatively charged SCX sorbent.
Q5: How can I determine if matrix effects are impacting my results?
A5: A common method to assess matrix effects is the post-extraction spike. This involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a pure solvent at the same concentration. A significant difference between the two indicates the presence of ion suppression or enhancement.
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Problem Area 1: Sample Handling and Storage
| Symptom | Possible Cause | Suggested Solution |
| Recovery decreases over time in stored samples. | Analyte Instability: Degradation due to enzymatic activity, pH changes, or temperature fluctuations. | • Process samples immediately after collection.• Store samples at ≤ -20°C, preferably at -80°C for long-term storage.• Aliquot samples to avoid multiple freeze-thaw cycles. |
| Inconsistent recovery between replicates. | Non-homogenous Sample: Uneven distribution of the analyte in the sample matrix. | • Ensure thorough homogenization of the sample before taking an aliquot for extraction. |
Problem Area 2: Extraction Procedure
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from the initial extraction. | Inefficient Extraction: The extraction solvent or conditions are not optimal for releasing the analyte from the matrix. | • Use an acidic extraction solution (e.g., 0.05 M sulfuric acid) to ensure protonation and solubility.• Optimize the solid-to-liquid ratio and extraction time.• Employ mechanical assistance like sonication or vortexing to improve extraction efficiency. |
| Analyte is lost during liquid-liquid partitioning. | Incorrect pH: The pH of the aqueous phase is not optimal for partitioning. | • Ensure the pH of the sample is acidic (around 2-3) before any partitioning steps to keep the analyte in the aqueous phase. |
Problem Area 3: Solid-Phase Extraction (SPE) Cleanup
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after SPE. | Analyte Breakthrough: this compound is not retained on the SPE cartridge during loading. | • Use a strong cation-exchange (SCX) cartridge.• Ensure the sample is loaded under acidic conditions (pH 2-3) to facilitate retention.• Do not let the sorbent bed dry out during conditioning and loading. |
| Incomplete Elution: The analyte is retained on the SPE cartridge but not fully eluted. | • Use a basic methanolic solution for elution (e.g., 2.5-5% ammonia (B1221849) in methanol) to neutralize the analyte and release it from the sorbent.[1] • Ensure a sufficient volume of elution solvent is used. | |
| Analyte Degradation on Cartridge: The conditions on the cartridge are causing the N-oxide to degrade. | • Minimize the time the sample is on the cartridge. • Evaporation of alkaline SPE eluates, especially with protic solvents like methanol (B129727), can lead to degradation of some PANOs.[2] |
Problem Area 4: LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Low signal intensity and poor peak shape. | Matrix Effects (Ion Suppression): Co-eluting matrix components are interfering with the ionization of this compound. | • Improve sample cleanup with a more rigorous SPE protocol.• Dilute the sample extract to reduce the concentration of interfering components.• Optimize chromatographic separation to resolve the analyte from interfering peaks.• Use matrix-matched calibration standards or a stable isotope-labeled internal standard. |
| Suboptimal MS/MS Parameters: The mass spectrometer is not tuned for optimal detection of this compound. | • Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).• Perform a product ion scan to confirm the characteristic fragments of this compound. A common fragmentation for N-oxides is the neutral loss of an oxygen atom ([M+H - 16]+). | |
| Thermal Degradation: The analyte is degrading in the ion source or during chromatography at elevated temperatures. | • Reduce the ion source temperature if possible.• Evaluate the effect of column temperature on analyte stability and peak shape. Some PANO isomers show better separation at lower temperatures (e.g., 25°C).[3] |
Data Presentation
Table 1: Representative Recovery Data for PANOs using SPE Methods
| SPE Sorbent | Matrix | Analyte Class | Average Recovery (%) |
| Strong Cation Exchange (SCX) | Honey | Pyrrolizidine Alkaloids & N-oxides | 85-110 |
| Strong Cation Exchange (SCX) | Milk | Pyrrolizidine Alkaloids & N-oxides | 65-112[4] |
| Strong Cation Exchange (SCX) | Tea | Pyrrolizidine Alkaloids & N-oxides | 67-108[4] |
| Mixed-Mode Cation Exchange (MCX) | Herbal Material | Pyrrolizidine Alkaloids & N-oxides | 70-105 |
This data is representative of PANOs and serves as a general benchmark. Actual recoveries for this compound may vary.
Table 2: Typical LC-MS/MS Parameters for PANO Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C (optimization may be required) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ (for this compound: C15H25NO6, approx. 316.17) |
| Product Ions (m/z) | Characteristic fragments (e.g., loss of oxygen, loss of water, fragments of the necine base) |
Experimental Protocols
Protocol 1: Extraction and SCX-SPE Cleanup of this compound from Plant Material
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the retained this compound and other alkaloids with 10 mL of 2.5% ammonia in methanol.[1]
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Workflow for PANO analysis using SCX-SPE.
References
Calibration curve issues in Echinatine N-oxide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Echinatine N-oxide, with a specific focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity (R² < 0.99) in the calibration curve for this compound?
A1: Poor linearity is a frequent issue and can stem from several factors. Common causes include detector saturation at high concentrations, the instability of the N-oxide, or the presence of co-eluting isomers that can interfere with accurate measurement.[1][2][3] It is also possible that the chosen calibration range is inappropriate for the detector's linear dynamic range.[3]
Q2: My instrument response is inconsistent at the lower limit of quantification (LLOQ). What could be the problem?
A2: Inconsistent response at the LLOQ is often related to matrix effects, where components in the sample matrix suppress or enhance the analyte signal.[4][5] Another potential cause is the inherent instability of N-oxide metabolites, which can degrade during sample preparation or storage, leading to variable results.[6][7] According to FDA guidelines, the analyte response at the LLOQ should be at least five times the response of a blank sample.[8] Precision at the LLOQ should not exceed 20% of the coefficient of variation (CV), and accuracy should be within 20% of the nominal concentration.[8]
Q3: I'm observing high variability between replicate injections of my calibration standards. What should I investigate?
A3: High variability in replicate standards can be caused by issues with sample preparation, such as inconsistent extraction recovery, or by problems with the analytical instrument itself.[9] this compound, like other pyrrolizidine (B1209537) alkaloid N-oxides, can be thermally labile or sensitive to pH changes during the analytical process.[6] It is also crucial to ensure proper mixing of standards and to check for any issues with the autosampler or injection system.
Q4: How can I determine if matrix effects are impacting my this compound quantification?
A4: Matrix effects, which can cause either ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[4][5] A standard method to assess these effects is a post-extraction spike experiment. This involves comparing the analyte's signal in a pure solvent ("neat" solution) with the signal from a blank matrix extract spiked with the analyte at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[7] To compensate for these effects, the use of a stable isotope-labeled internal standard is highly recommended.[2]
Troubleshooting Guides
Issue 1: Calibration Curve Fails Acceptance Criteria (Poor R² or Inaccurate Back-Calculation)
-
Symptom: The coefficient of determination (R²) is below 0.99, or the back-calculated concentrations of the standards are not within ±15% of the nominal value (or ±20% for the LLOQ).[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for calibration curve failure.
-
Corrective Actions:
-
Verify Calibration Range: Non-linearity can occur if the concentration range is too wide and exceeds the detector's linear response range.[2][3] Consider narrowing the range or using a weighted regression model.
-
Review Standard Preparation: this compound is soluble in methanol (B129727) and water.[11] Ensure accurate preparation of stock and working solutions. Avoid high temperatures and extreme pH to prevent degradation.[6] Prepare fresh standards, as N-oxides can be unstable in solution.[7]
-
Check Peak Integration: Manually review the peak integration for each calibrant to ensure consistency and accuracy. Poor peak shape can lead to integration errors.
-
Investigate Matrix Effects: If using a biological matrix, perform a post-extraction spike experiment to quantify signal suppression or enhancement.[7]
-
Optimize Chromatography: Co-elution of isomers or matrix components can affect linearity.[1][12] Adjusting the mobile phase gradient or changing the analytical column can improve separation.[13]
-
Issue 2: Inaccurate Quantification due to Matrix Effects
-
Symptom: Quality Control (QC) samples are consistently biased high or low, and recovery experiments show significant signal suppression or enhancement.
-
Explanation of Matrix Effect:
Caption: Diagram illustrating the matrix effect in ESI-MS.
-
Data Presentation:
Sample Type Analyte Conc. (ng/mL) Peak Area (Neat Solution) Peak Area (Matrix Extract) Matrix Effect (%) Low QC 5 15,200 8,500 -44.1% (Suppression) Mid QC 50 161,500 92,000 -43.0% (Suppression) High QC 500 1,590,000 915,000 -42.5% (Suppression) Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat) - 1) * 100 -
Corrective Actions:
-
Improve Sample Cleanup: Transition from a simple protein precipitation to a more selective method like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from the region where most matrix components elute (typically the void volume).
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard will experience the same matrix effects as the analyte, providing the most effective compensation.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.[11] Store this solution at -20°C in an amber vial.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of methanol and water.
-
Working Standards: Prepare a series of working standards by serially diluting the intermediate stock solution with the initial mobile phase composition. For a calibration curve ranging from 1 to 1000 ng/mL, typical concentrations might be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Matrix-Matched Calibration Standards: Spike the appropriate volume of each working standard into a blank matrix (e.g., plasma, urine) to achieve the final desired concentrations. These standards should be prepared fresh for each analytical run.[8]
Protocol 2: Post-Extraction Spike Experiment for Matrix Effect Evaluation
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the working standards into the final reconstitution solvent at three concentrations (Low, Medium, High).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike the reconstitution solvent containing the analyte (at Low, Medium, and High concentrations) into the dried extracts.
-
Set C (Pre-Spike Matrix): Spike the analyte into the blank matrix before extraction at the same three concentrations. This set is used to determine overall recovery.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
An ME% value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
-
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. pharmoutsource.com [pharmoutsource.com]
- 10. nalam.ca [nalam.ca]
- 11. This compound | CAS:20267-93-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Improving Chromatographic Resolution of Pyrrolizidine Alkaloid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic analysis of pyrrolizidine (B1209537) alkaloid (PA) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the separation of pyrrolizidine alkaloid (PA) isomers so challenging?
The primary challenge in separating PA isomers lies in their structural similarity. Isomers possess the same molecular weight and often exhibit very similar physicochemical properties, leading to co-elution in chromatographic systems.[1][2] Their fragmentation patterns in mass spectrometry are also frequently alike, making their individual identification and quantification difficult without adequate chromatographic separation.[2]
2. What is the recommended analytical technique for separating PA isomers?
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most widely applied and effective technique for the separation and quantification of PA isomers and their N-oxides.[3] This method provides high sensitivity, selectivity, and the ability to handle complex sample matrices.[4]
3. I am observing co-elution of critical PA isomer pairs. How can I improve their resolution?
Co-elution is a common problem when analyzing PA isomers. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
pH Adjustment: The pH of the mobile phase significantly impacts the retention and selectivity of PAs. Experiment with both acidic and alkaline conditions.[2]
-
Acidic Conditions: A common mobile phase consists of water and methanol (B129727) (or acetonitrile), both containing 0.1% formic acid.[5]
-
Alkaline Conditions: An alternative is using a mobile phase such as 10 mM ammonium (B1175870) carbonate in water and acetonitrile (B52724). Alkaline conditions have been shown to be successful in differentiating some PA isomers.[1][2]
-
-
Organic Modifier: Compare methanol and acetonitrile as the organic modifier in your mobile phase. Acetonitrile can sometimes offer different selectivity for certain isomers.
-
Gradient Optimization: Employ a shallower and longer gradient elution. This can effectively increase the separation between closely eluting peaks.[3]
-
-
Select an Appropriate Column:
-
Stationary Phase Chemistry: While C18 columns are widely used, other stationary phases can provide different selectivities. For instance, a Waters ACQUITY UPLC HSS T3 column has demonstrated enhanced retention and separation for polar PAs compared to a standard C18 column.[5]
-
Column Dimensions and Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can increase efficiency and resolution. A shorter column length may also improve peak shape and separation.[2]
-
-
Adjust the Column Temperature:
-
Lowering the column temperature can sometimes enhance the resolution of stereoisomers.
-
4. My chromatographic peaks are showing significant tailing or fronting. What are the potential causes and solutions?
Poor peak shape can compromise resolution and integration accuracy. Here are common causes and their remedies:
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample. 2. Decrease the injection volume. |
| Secondary Interactions | 1. For basic compounds, interactions with acidic silanol (B1196071) groups on the stationary phase can cause tailing. Use a well-endcapped column or a column designed for use at higher pH to minimize these interactions.[1] 2. Adjust the mobile phase pH to suppress the ionization of the analytes or the stationary phase. |
| Sample Solvent Mismatch | 1. Ensure the sample solvent is weaker than or of similar strength to the initial mobile phase. 2. Reconstitute the final sample extract in the initial mobile phase composition (e.g., 5% methanol in water). |
| Column Degradation | 1. Replace the analytical column. 2. Use a guard column to protect the analytical column from contaminants. |
5. I am experiencing low signal intensity and poor sensitivity. How can I improve it?
Low sensitivity can hinder the detection and quantification of trace-level PAs. Consider the following:
-
Mass Spectrometer Optimization:
-
Fine-tune MS parameters such as spray voltage, gas flows (nebulizer, drying gas), and capillary temperature to optimize the ionization of your target PAs.
-
-
Sample Preparation:
-
Extraction Efficiency: Ensure your extraction solvent is appropriate for both PAs and their more polar N-oxides. Acidified aqueous solutions or polar organic solvents are generally effective.[6]
-
Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate your analytes. Mixed-mode cation-exchange (MCX) cartridges are commonly used for PA purification.[5]
-
-
Matrix Effects:
-
Matrix components can suppress the ionization of target analytes. An effective SPE cleanup can mitigate this.
-
Prepare matrix-matched calibration standards to compensate for any remaining matrix effects.[7]
-
Experimental Protocols
Detailed UPLC-MS/MS Protocol for the Separation of 24 Pyrrolizidine Alkaloids
This protocol is adapted from a validated method for the analysis of PAs in various food matrices.[5]
1. Sample Preparation (Homogenized Samples)
-
Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene (B3416737) centrifuge tube.
-
Add 10 mL of a 2% formic acid solution in water.
-
Shake for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 30 °C.
-
Filter the supernatant through a 0.22 µm hydrophilic PTFE filter into a new 15 mL polypropylene (B1209903) tube.
-
Proceed with Solid-Phase Extraction (SPE).
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition an Oasis® MCX solid-phase extraction cartridge.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the PAs from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 5% methanol in water).
3. UPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[5]
-
Column Temperature: 40 °C[5]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 3 µL[5]
-
Gradient Elution Program: [5]
| Time (min) | % Solvent B |
| 0 - 1 | 5 |
| 1 - 10 | 5 → 80 |
| 10 - 14 | 80 |
| 14 - 15 | 80 → 5 |
| 15 - 16 | 5 |
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) for your specific instrument.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PA isomers using UHPLC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Pyrrolizidine Alkaloids [5]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Monocrotaline | 0.015 | 0.05 |
| Monocrotaline N-oxide | 0.03 | 0.1 |
| Jacobine | 0.075 | 0.25 |
| Intermedine | 0.015 | 0.05 |
| Lycopsamine | 0.015 | 0.05 |
| Echimidine | 0.03 | 0.1 |
| Senecionine | 0.075 | 0.25 |
| Senkirkine | 0.75 | 2.5 |
Table 2: Recovery of Pyrrolizidine Alkaloids in Different Matrices [5]
| Matrix | Average Recovery Range (%) |
| Honey | 64.5 – 103.4 |
| Milk | 65.2 – 112.2 |
| Tea | 67.6 – 107.6 |
Visualizations
Experimental Workflow for PA Isomer Analysis
Caption: Workflow for the analysis of pyrrolizidine alkaloid isomers.
Troubleshooting Logic for Co-eluting Isomers
Caption: Troubleshooting flowchart for resolving co-eluting PA isomers.
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of 32 Pyrrolizidine Alkaloids in Two Traditional Chinese Medicine Preparations by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. bfr.bund.de [bfr.bund.de]
Technical Support Center: Analysis of Echinatine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinatine N-oxide. The information provided addresses common challenges encountered during the analytical process, with a focus on preventing degradation and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. The stability of this compound is a critical concern during analysis because it can degrade, primarily through reduction, to its corresponding tertiary amine, Echinatine. This degradation can lead to inaccurate quantification of the N-oxide and an overestimation of the parent alkaloid, compromising the reliability of experimental and toxicological data.
Q2: What are the primary factors that contribute to the degradation of this compound?
Several factors can influence the stability of this compound in analytical samples:
-
pH: PANOs are generally more stable in neutral to acidic conditions. Alkaline (basic) environments can significantly promote their degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, proper handling and storage at low temperatures are crucial.
-
Sample Matrix: The composition of the sample matrix can impact stability. For instance, biological matrices, particularly those containing hemolyzed plasma, can contain endogenous reducing agents that promote the conversion of N-oxides back to their parent amines.
-
Choice of Solvent: The solvent used for extraction and sample preparation can affect stability. Some N-oxide metabolites have demonstrated greater stability in acetonitrile (B52724) compared to methanol (B129727).
-
Light Exposure: While not as extensively documented for this compound specifically, photodegradation can be a concern for many complex organic molecules. It is generally good practice to protect samples from light.
Q3: What is the main degradation product of this compound?
The primary degradation pathway for this compound is the reduction of the N-oxide functional group to form the corresponding tertiary amine, Echinatine .
Troubleshooting Guide: Inconsistent or Low this compound Concentrations
This guide provides a systematic approach to troubleshooting common issues leading to lower-than-expected or inconsistent concentrations of this compound during analysis.
| Observed Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low recovery of this compound | Degradation during sample preparation | 1. Check pH of extraction solution: Ensure the pH is neutral or slightly acidic. | Maintaining a pH below 7 should improve stability. |
| 2. Solvent selection: If using methanol, try switching to acetonitrile for extraction and reconstitution. | Acetonitrile may minimize degradation compared to methanol. | ||
| 3. Temperature control: Keep samples on ice or in a refrigerated autosampler throughout the process. Use a refrigerated centrifuge. | Reduced temperatures will slow the rate of degradation. | ||
| Variable results between samples | Inconsistent sample handling | 1. Standardize processing time: Ensure all samples are processed from collection to analysis in a consistent and timely manner. | Uniform processing times will reduce variability in degradation. |
| 2. Minimize freeze-thaw cycles: Aliquot samples upon receipt to avoid repeated freezing and thawing. | Fewer freeze-thaw cycles will better preserve the integrity of the analyte. | ||
| Presence of high levels of Echinatine | Reduction of this compound | 1. Evaluate sample matrix: If working with biological fluids, especially plasma, check for hemolysis. | Using non-hemolyzed plasma can significantly reduce the back-conversion to the parent amine. |
| 2. Optimize extraction: For biological samples, consider protein precipitation with cold acetonitrile as it has been shown to be effective in minimizing N-oxide conversion. | A well-chosen extraction method will limit the reduction of the N-oxide. |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. However, studies on related pyrrolizidine alkaloid N-oxides provide valuable insights into their general stability. The following table summarizes recovery data for various PANOs using different analytical methods, which can serve as a general guide.
| Analyte(s) | Sample Matrix | Extraction Method | Analytical Method | Recovery (%) |
| 21 PAs and their N-oxides | Honey, Milk, Tea | QuEChERS | UHPLC-MS/MS | 64.5 - 112.2 |
| 30 TAs and PAs/PANOs | Teas and Herbs | QuEChERS | LC-Q-Orbitrap HRMS | 87 - 111 |
Note: This data is for a range of pyrrolizidine alkaloids and their N-oxides and should be used as an illustrative guide for method development for this compound.
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE) of this compound from Herbal Material
This protocol describes a general method for the extraction and cleanup of this compound from dried and homogenized plant material, a common matrix in which this compound is found.
-
Extraction:
-
Weigh 1-2 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 30 minutes.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of 0.05 M sulfuric acid and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound and other PAs with 5-10 mL of 2.5% ammonia (B1221849) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with polar end-capping or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar N-oxide.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of organic modifier and increasing over time is typically used. For HILIC, the gradient will be reversed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its parent amine, Echinatine, should be optimized using a standard solution. A common characteristic of N-oxides is the neutral loss of oxygen (16 Da) or water (18 Da) from the protonated molecule.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Enhancing sensitivity for low concentration Echinatine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the analytical sensitivity for low concentrations of Echinatine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for quantifying low concentrations of this compound?
A1: The most prevalent and sensitive method for the quantification of trace levels of this compound is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1] This technique provides the high selectivity and sensitivity required for detecting low concentrations of the analyte in complex biological and environmental samples.[1]
Q2: What are the primary challenges when analyzing for this compound at low concentrations?
A2: Researchers frequently encounter several challenges:
-
Low Concentrations: this compound is often present at very low levels in samples.[1]
-
Matrix Effects: Complex sample matrices, such as honey, plasma, and plant extracts, can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2]
-
Isomeric Interference: this compound has isomers that may have identical mass-to-charge ratios and similar fragmentation patterns, making effective chromatographic separation crucial for accurate quantification.[1]
-
Analyte Instability: As an N-oxide, this compound can be prone to in-source fragmentation or reduction back to its parent amine (Echinatine) in the mass spectrometer's ion source, which can complicate analysis.[1][3]
Q3: How can I confirm the presence of an N-oxide functionality in my detected analyte?
A3: A common characteristic of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da) from the protonated molecule ([M+H]⁺). This [M+H-16]⁺ fragment can serve as a diagnostic tool.[1][4] Additionally, chemical reduction using reagents like titanium(III) chloride (TiCl₃) can be employed.[1][5] Treating the sample with TiCl₃ will reduce the N-oxide to its corresponding tertiary amine. A decrease in the N-oxide signal and a corresponding increase in the parent amine signal after treatment can confirm the identity of the N-oxide.[1][5]
Q4: What factors influence the stability of this compound in analytical samples and solutions?
A4: The stability of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) like this compound is influenced by several factors:
-
pH: PANOs are generally more stable in neutral and acidic solutions and can degrade under alkaline conditions.[3][6]
-
Solvent Choice: The choice of solvent can impact stability. Some N-oxides show greater stability in acetonitrile (B52724) compared to methanol (B129727), especially in complex matrices.[6][7]
-
Temperature: Higher temperatures can accelerate degradation. For long-term storage, frozen conditions (-20°C or colder) are recommended.[3][6]
-
Light: Exposure to UV light can cause degradation, so it is advisable to use amber vials or protect solutions from light.[6]
-
Matrix Components: Components in biological samples, such as those in blood, can catalyze the conversion of N-oxides back to their parent amines.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 2. Matrix Effects: Ion suppression from co-eluting matrix components.[1][2] 3. Analyte Degradation: N-oxide reduction to the parent amine during sample prep or in the ion source.[1][7] 4. Inefficient Extraction/Cleanup: Poor recovery from the sample matrix. | 1. Optimize MS/MS Conditions: Infuse a standard solution of this compound to determine the optimal precursor ion ([M+H]⁺) and select the most intense, specific product ions. Optimize collision energy for maximum fragment intensity.[4] 2. Improve Sample Cleanup: Implement a robust Solid-Phase Extraction (SPE) protocol (e.g., using MCX or SCX cartridges) to remove interfering matrix components.[1][8] Dilute the sample extract or use matrix-matched calibration standards.[1] 3. Stabilize Analyte: Keep samples cold during preparation and use neutral or slightly acidic conditions (e.g., add formic acid to solvents).[6][7] Minimize the ion source temperature on the mass spectrometer.[7] 4. Optimize Extraction: Ensure the pH of the extraction solvent is appropriate (e.g., acidic solution like 0.05 M H₂SO₄ or 2% formic acid) to efficiently extract the N-oxide.[9][10] |
| Poor Reproducibility / Inconsistent Results | 1. Inconsistent Sample Handling: Variations in time, temperature, or light exposure between samples.[6] 2. Stock Solution Degradation: The primary stock solution may have degraded over time.[6] 3. Variable Matrix Effects: Inconsistent ion suppression/enhancement across different samples.[2] 4. Carryover: Analyte from a high-concentration sample carries over to the next injection.[1] | 1. Standardize Workflow: Follow a strict, documented protocol for all sample preparation steps.[6] Process samples promptly and store them at ≤ -20°C.[6] 2. Prepare Fresh Stock Solutions: Prepare stock solutions fresh daily or qualify their stability over time under defined storage conditions.[6] 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to compensate for variability in matrix effects and extraction efficiency. 4. Implement Rigorous Washing: Use a robust needle and injection port washing procedure between samples, including strong organic solvents.[1] |
| Peak Tailing or Splitting | 1. Column Overloading: Injecting too much sample mass onto the column.[1] 2. Poor Column Condition: The analytical column may be contaminated or degraded. 3. Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for the analyte's peak shape. | 1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to ensure it is within the linear range of the column and detector.[1] 2. Wash or Replace Column: Wash the column with a strong solvent series. If performance does not improve, replace the column. 3. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. Using a small amount of an acidifier like formic acid (e.g., 0.1%) is common for PAs and can improve peak shape.[9] |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid N-Oxide Analysis This table provides a starting point for method development. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm)[4][9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 3 - 5 µL[6][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][9] |
| This compound [M+H]⁺ (m/z) | 316.2 (Calculated for C₁₅H₂₅NO₆) |
| Potential MRM Transitions | Monitor for characteristic losses, such as the loss of oxygen ([M+H - 16]⁺) or water. Specific transitions should be optimized empirically. |
Table 2: Representative Performance Characteristics for PA Analysis in Various Matrices
| Matrix | Average Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | 64.5 – 103.4% | 0.015 – 0.75 | 0.05 – 2.5 | [9] |
| Milk | 65.2 – 112.2% | 0.015 – 0.75 | 0.05 – 2.5 | [9] |
| Tea | 67.6 – 107.6% | 0.015 – 0.75 | 0.05 – 2.5 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction and cleanup of this compound from a complex matrix like honey, based on common procedures for pyrrolizidine alkaloids.[1][9]
-
Sample Weighing & Dissolution:
-
Weigh 1.0 g ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 2% formic acid in water.
-
Vortex or shake vigorously for 15 minutes until the sample is completely dissolved/dispersed.[9]
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[9]
-
Carefully transfer the supernatant into a new tube.
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge (e.g., 150 mg, 6 cc) with 3 mL of methanol, followed by 3 mL of water.[1]
-
-
Sample Loading:
-
Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound and other PAs with 4-5 mL of 2.5% - 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[1][8][11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 0.1 - 0.5 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[1][9]
-
Vortex to dissolve, and filter through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[1][9]
-
Protocol 2: UPLC-MS/MS Analysis
-
LC Setup:
-
Install a suitable C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 0.3 mL/min.
-
Set the column oven temperature to 40°C.[9]
-
-
MS/MS Setup:
-
Set the mass spectrometer to ESI+ mode.
-
Create an MRM method. Infuse an this compound standard to determine the exact m/z of the precursor ion ([M+H]⁺) and to optimize the collision energy for the most abundant and specific product ions.
-
-
Gradient Elution Program:
-
A representative gradient is as follows[9]:
-
0–1 min: 5% B
-
1–10 min: 5–80% B
-
10–14 min: 80% B
-
14–15 min: 80–5% B
-
15–16 min: 5% B
-
-
-
Data Acquisition:
-
Inject 3 µL of the reconstituted sample extract.
-
Acquire data using the developed MRM method.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. mdpi.com [mdpi.com]
- 10. bfr.bund.de [bfr.bund.de]
- 11. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Pyrrolizidine Alkaloid N-Oxide Certified Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine (B1209537) alkaloids (PAs), the availability and quality of certified reference materials (CRMs) are paramount for accurate quantification and risk assessment. This guide provides a comparative overview of Echinatine N-oxide certified reference material and its alternatives, supported by experimental data considerations and standardized analytical protocols.
Pyrrolizidine alkaloids are a large group of phytotoxins that can contaminate food, feed, and herbal medicines, posing a significant health risk due to their hepatotoxic and carcinogenic potential.[1][2] Regulatory bodies worldwide are increasingly setting stringent limits on the presence of these compounds, necessitating the use of high-purity, well-characterized certified reference materials for analytical testing.[1][2] this compound is one of the many toxic pyrrolizidine alkaloids that require monitoring.
Comparison of Certified Reference Material Suppliers
The primary manufacturer of a comprehensive range of pyrrolizidine alkaloid and their N-oxide CRMs is PhytoLab , with their products distributed globally by suppliers such as Sigma-Aldrich (Merck) .[3][4] These standards are typically classified as primary reference substances, accompanied by a detailed Certificate of Analysis (CoA). While other suppliers like Clinivex, Lifeasible, MedchemExpress, Biopurify, and BioCrick also offer this compound, the phyproof® line from PhytoLab is among the most extensively documented.
Table 1: Comparison of this compound Certified Reference Material
| Supplier/Manufacturer | Product Line | Purity Specification | Available Sizes | Certificate of Analysis (CoA) |
| Sigma-Aldrich (PhytoLab) | phyproof® Reference Substance | ≥95.0% (HPLC) | 5 mg | Comprehensive CoA provided with each batch, includes data on chromatographic purity, water content, residual solvents, and inorganic impurities.[3] |
| BioCrick | High Purity | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg | Provides CoA with HPLC, MS, and NMR data. |
| Clinivex | Reference Standards | Not specified | Not specified | Information available upon request. |
| Lifeasible | Alkaloids | Not specified | Not specified | CoA provided, storage conditions recommended as per CoA. |
| MedchemExpress | Active Compound | Not specified | Not specified | For research use only. |
Table 2: Selection of Alternative Pyrrolizidine Alkaloid N-Oxide Certified Reference Materials (from PhytoLab/Sigma-Aldrich)
| Compound Name | CAS Number | Purity Specification |
| Echimidine N-oxide | 41093-89-4 | ≥95.0% (HPLC)[5] |
| Intermedine N-oxide | 95462-14-9 | ≥90.0% (HPLC) |
| Lycopsamine N-oxide | 95462-15-0 | ≥90.0% (HPLC) |
| Senecionine N-oxide | 38710-25-7 | ≥95.0% (HPLC) |
| Retrorsine N-oxide | 15503-86-3 | Not specified |
Experimental Protocols for Analysis
The accurate quantification of this compound and other PA N-oxides relies on robust analytical methodology, predominantly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
General Protocol for the Quantification of Pyrrolizidine Alkaloid N-Oxides in Botanical Samples using HPLC-MS/MS
1. Sample Preparation:
- Extraction: A representative sample of the botanical material is homogenized. The PAs and their N-oxides are extracted using an acidified aqueous solution (e.g., 0.05 M sulfuric acid) with the aid of ultrasonication.
- Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a C18 cartridge. The analytes are eluted with methanol (B129727).
- Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions of the HPLC.
2. HPLC-MS/MS Analysis:
- Chromatographic Separation: A reversed-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is employed.
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer (MS/MS) in positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
3. Quantification:
- A calibration curve is constructed using the certified reference material of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Quality Control and Signaling Pathway Visualizations
To ensure the reliability of analytical results, a stringent quality control workflow for certified reference materials is essential. The diagram below illustrates a typical process.
Caption: General workflow for the quality control of certified reference materials.
The toxicity of pyrrolizidine alkaloids is linked to their metabolic activation in the liver. The following diagram illustrates a simplified signaling pathway of PA-induced hepatotoxicity.
Caption: Simplified pathway of pyrrolizidine alkaloid-induced hepatotoxicity.
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 3. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 4. phyproof.phytolab.com [phyproof.phytolab.com]
- 5. 蓝蓟定N-氧化物 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 6. General Chapter Prospectus: Analysis of Contaminant Pyrrolizidine Alkaloids (PAs) | USP-NF [uspnf.com]
- 7. USP adopts new Chapter on Pyrrolizidine Alkaloids - ECA Academy [gmp-compliance.org]
A Comparative Analysis of the Biological Activities of Echinatine and Echinatine N-oxide
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Biological Activity of Echinatine vs. Echinatine N-oxide: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of Echinatine and its corresponding N-oxide. This document is intended to inform researchers, scientists, and drug development professionals on the distinct toxicological and potential therapeutic profiles of these two related pyrrolizidine (B1209537) alkaloids.
Introduction
Echinatine and this compound are naturally occurring pyrrolizidine alkaloids (PAs) found in various plant species. While structurally similar, the presence of an N-oxide group significantly alters the biological properties of the molecule. This guide synthesizes available experimental data to highlight the key differences in their activities, focusing on toxicity, antitumor potential, and antibacterial effects.
Comparative Overview of Biological Activities
The primary difference in the biological activity between Echinatine and this compound lies in their toxicity and metabolic activation. This compound is generally considered the less toxic form, representing a detoxification product of the parent alkaloid. However, it can be converted back to the more toxic Echinatine in the gut. In contrast, Echinatine has demonstrated notable antitumor and antibacterial properties.
| Biological Activity | This compound | Echinatine |
| Toxicity | High acute toxicity. Classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] | Exhibits cytotoxicity, particularly against cancer cells. |
| Antitumor Activity | Data not available. Generally considered less active than the parent PA. | Induces apoptosis in cancer cells.[4] |
| Antibacterial Activity | Data not available. | Inhibits the hemolytic activity of Methicillin-resistant Staphylococcus aureus (MRSA).[5] |
In-Depth Comparison
Toxicity
This compound is classified as a highly toxic compound. Safety data sheets indicate that it is fatal upon ingestion, dermal contact, or inhalation.[1][2][3] As a pyrrolizidine alkaloid N-oxide, it is generally understood to be a product of detoxification pathways in the producing organism. While less reactive than its parent alkaloid, this compound can be reduced by gut microbiota back to the tertiary alkaloid, Echinatine, which can then be metabolized in the liver to toxic pyrrolic esters. These reactive metabolites are responsible for the characteristic hepatotoxicity of unsaturated pyrrolizidine alkaloids.[6][7]
Echinatine , the parent alkaloid, exerts its toxicity through metabolic activation in the liver by cytochrome P450 enzymes. The resulting reactive pyrrolic esters can form adducts with cellular macromolecules, leading to cytotoxicity.[7]
Antitumor Activity
Echinatine has been shown to possess antitumor properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.[4] One of the proposed mechanisms involves the activation of the Akt/mTOR signaling pathway.[4]
There is currently a lack of specific experimental data on the This compound's antitumor activity. However, based on the general understanding of pyrrolizidine alkaloid toxicology, the N-oxide form is not considered the active cytotoxic species. Its potential for antitumor effect would likely depend on its conversion to Echinatine.
Antibacterial Activity
Echinatine has been identified as an effective agent against Methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting the activity of alpha-hemolysin (B1172582), a key virulence factor of MRSA, at concentrations that do not inhibit bacterial growth.[5] This anti-virulence approach is a promising strategy for combating antibiotic-resistant bacteria.
Currently, there are no available studies on the antibacterial activity of This compound .
Signaling Pathways and Experimental Workflows
Echinatine-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Echinatine-induced apoptosis in cancer cells.
Caption: Echinatine-induced apoptosis pathway.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
This diagram outlines a typical workflow for assessing the cytotoxicity of compounds like Echinatine and this compound using an MTT assay.
Caption: Workflow for MTT cytotoxicity assay.
Experimental Workflow: MRSA Alpha-Hemolysin Inhibition Assay
This diagram illustrates the workflow for assessing the inhibition of MRSA alpha-hemolysin activity.
Caption: Workflow for alpha-hemolysin inhibition.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Echinatine and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Echinatine and this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
MRSA Alpha-Hemolysin Inhibition Assay
Objective: To determine the ability of a compound to inhibit the hemolytic activity of MRSA alpha-hemolysin.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Echinatine and this compound stock solutions (in DMSO)
-
Rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Preparation of Bacterial Supernatant: Culture MRSA in TSB overnight. Centrifuge the culture and collect the supernatant, which contains the secreted alpha-hemolysin.
-
Compound Incubation: In a 96-well plate, mix the bacterial supernatant with various concentrations of Echinatine or this compound. Include a positive control (supernatant with DMSO) and a negative control (TSB only). Incubate at 37°C for 30 minutes.
-
RBC Addition: Wash rabbit RBCs with PBS and resuspend to a final concentration of 2%. Add the RBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 543 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis inhibition compared to the positive control.
Conclusion
The available evidence strongly suggests that Echinatine and this compound have distinct biological activity profiles. This compound is a potent toxin, while Echinatine exhibits promising antitumor and antibacterial activities. The lower intrinsic toxicity of the N-oxide is offset by its potential for in vivo reduction to the more active parent compound. For researchers in drug development, Echinatine presents as a potential lead for anticancer and anti-virulence therapies. Future research should focus on direct comparative studies to quantify the cytotoxic and antibacterial effects of this compound to fully elucidate its biological activity spectrum.
References
- 1. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 2. Inhibition of the hemolytic activity caused by Staphylococcus aureus alpha-hemolysin through isatin-Schiff copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The natural product, echinatin, protects mice from methicillin-resistant Staphylococcus aureus pneumonia by inhibition of alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Echinatine N-oxide and Other Pyrrolizidine Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity of echinatine (B1671082) N-oxide and other pyrrolizidine (B1209537) alkaloids (PAs), offering valuable insights for researchers, scientists, and drug development professionals. Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species, with well-documented hepatotoxicity. Their N-oxide derivatives are generally considered less toxic; however, they can be converted back to their more toxic parent compounds within the body. Understanding the relative toxicity of these compounds is crucial for risk assessment and drug development.
Quantitative Assessment of Toxicity
Direct comparative in vivo studies detailing the acute toxicity (e.g., LD50 values) of echinatine N-oxide are limited in publicly available literature. However, in vitro cytotoxicity data and studies on structurally similar PAs provide valuable context for its potential toxicity.
| Pyrrolizidine Alkaloid | Test System | Endpoint | Value (µM) | Relative Toxicity Ranking |
| This compound | Data not available | - | - | - |
| Indicine N-oxide | Various cancer cell lines | IC50 | 46 - 100[1] | - |
| Intermedine | Human hepatocytes (HepD) | IC50 | >334 | Less toxic |
| Lycopsamine | Human hepatocytes (HepD) | IC50 | ~250 | More toxic than Intermedine |
| Intermedine + Lycopsamine | Human hepatocytes (HepD) | IC50 | <250 | More toxic than individual compounds |
| Lasiocarpine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | Most Cytotoxic |
| Seneciphylline | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Senecionine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Heliotrine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Riddelliine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Monocrotaline | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Riddelliine-N-oxide | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Lycopsamine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Intermedine | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Lasiocarpine-N-oxide | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | ↓ |
| Senecionine-N-oxide | Chicken hepatocytes (CRL-2118) | Median Cytotoxic Conc. | - | Least Cytotoxic |
Note: The descending order of cytotoxicity in chicken hepatocytes is lasiocarpine, seneciphylline, senecionine, heliotrine, riddelliine, monocrotaline, riddelliine-N-oxide, lycopsamine, intermedine, lasiocarpine-N-oxide, and senecionine-N-oxide. Notably, the N-oxides were generally found to be significantly less cytotoxic in this in vitro system.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Prepare serial dilutions of the test PAs (e.g., this compound, indicine, etc.) in the appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the PAs) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This method is used to determine the acute toxicity of a substance after a single oral dose.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight (for rats) or for a shorter period (for mice) before dosing, with water available ad libitum.
-
Dose Administration: Administer the test substance (e.g., this compound dissolved in a suitable vehicle) orally via gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Stepwise Procedure:
-
Start with a group of three animals at a dose expected to be toxic.
-
If mortality occurs in two or three animals, the test is repeated at a lower dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Observation: Observe the animals for signs of toxicity and mortality frequently on the day of dosing and at least once daily for 14 days. Record all clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels. This method provides an estimate of the LD50 range.
Mandatory Visualizations
Metabolic Activation of Pyrrolizidine Alkaloids
The toxicity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the cytotoxic effects of PAs on cultured cells.
References
Inter-laboratory Validation of Echinatine N-oxide Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid of toxicological significance. The performance of these methods is evaluated based on data from inter-laboratory validation studies and single-laboratory validations, offering a comprehensive resource for selecting and implementing reliable analytical protocols.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of commonly employed analytical methods for the determination of pyrrolizidine alkaloids (PAs), including N-oxides like this compound. The data is compiled from various inter-laboratory studies and validated methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most frequently utilized technique due to its high sensitivity and selectivity for these compounds.[1][2][3][4][5][6]
| Parameter | LC-MS/MS Methods | GC-MS Method | Notes and References |
| Specificity | High; able to distinguish between PA isomers and their N-oxides.[5][7] | Moderate; derivatization may be required, and it is not suitable for direct analysis of non-volatile N-oxides.[4] | Specificity is crucial for accurately quantifying toxic PAs in complex matrices like honey, tea, and animal feed.[1][3][8] |
| Linearity (R²) | Typically ≥ 0.99[5] | ≥ 0.99 | A high coefficient of determination (R²) indicates a strong linear relationship between the instrument response and the analyte concentration. |
| Accuracy (Recovery) | 70-120% in various matrices (e.g., honey, milk, tea).[1][7] | 80-110% | Accuracy reflects the closeness of the measured value to the true value. Inter-laboratory studies show variability between labs.[1][2] |
| Precision (RSD) | Repeatability (RSDr): < 15% Reproducibility (RSDR): 12-77%[7][8] | Reproducibility can be a challenge. | Reproducibility standard deviation (RSDR) is a key indicator of method robustness across different laboratories. The wide range for N-oxides in one study highlights the analytical challenge.[8] |
| Limit of Detection (LOD) | 0.015 - 1.3 µg/kg in various matrices.[1][7] | Generally higher than LC-MS/MS. | Lower LODs are essential for monitoring trace levels of PAs in food and feed to ensure consumer safety. |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg in various matrices.[7] | Generally higher than LC-MS/MS. | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Experimental Protocols
The following is a detailed methodology for a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound and other pyrrolizidine alkaloids.[4][5][7]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: Weigh a homogenized sample (e.g., 1-5 g of honey, tea, or feed) and extract with an acidic aqueous solution (e.g., 0.1% formic acid in water/methanol).
-
Centrifugation: Centrifuge the extract to separate solid debris.
-
SPE Cleanup:
-
Condition a cation-exchange SPE cartridge (e.g., SCX) with methanol (B129727) and water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs are monitored. For this compound, this would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying characteristic product ions after collision-induced dissociation.
-
Source Parameters: Optimized parameters for capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.
Mandatory Visualization
Caption: Workflow of an inter-laboratory validation study.
Caption: Typical analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bfr.bund.de [bfr.bund.de]
A Comparative Analysis of HPLC and GC-MS for the Quantification of Pyrrolizidine Alkaloids
A definitive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of toxic pyrrolizidine (B1209537) alkaloids.
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide.[1] Their presence in herbal products, food supplements, and contaminated food poses a significant health risk to humans due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] Consequently, robust and reliable analytical methods are crucial for the detection and quantification of these compounds to ensure consumer safety and regulatory compliance. The European Commission, for instance, has established maximum levels for the sum of 21 specific PAs, along with 14 of their isomers, in various food matrices.[4][5]
This guide provides a comprehensive cross-validation of the two primary chromatographic techniques employed for PA analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and offer insights into the strengths and limitations of each method to aid researchers in selecting the most appropriate technique for their analytical needs.
Methodological Approaches: HPLC-MS/MS and GC-MS
The choice between HPLC-MS/MS and GC-MS for pyrrolizidine alkaloid analysis hinges on several factors, primarily the chemical nature of the target analytes. PAs exist in two main forms: free base PAs and their N-oxides. This distinction is critical as PA N-oxides are often present in significant quantities and contribute to the overall toxicity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for PA analysis.[6][7] Its major advantage lies in its ability to simultaneously detect both the free base PAs and their non-volatile N-oxides in a single run without the need for chemical derivatization.[1] This simplifies sample preparation and provides a more accurate assessment of the total PA content.
Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful technique for volatile and semi-volatile compounds, faces inherent challenges in PA analysis. The primary limitation is its inability to directly analyze the non-volatile PA N-oxides.[8] Therefore, a reduction step to convert the N-oxides to their corresponding free bases is a prerequisite for their analysis by GC-MS. Furthermore, many PAs require derivatization to increase their volatility and thermal stability for successful separation in the gas chromatograph.[9]
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for both HPLC-MS/MS and GC-MS analysis of pyrrolizidine alkaloids.
HPLC-MS/MS Protocol
This protocol is a composite of established methods for the analysis of PAs in herbal matrices.[10][11]
1. Sample Preparation and Extraction:
-
Grinding: Homogenize the dried plant material to a fine powder.
-
Extraction: Extract a known weight of the sample (e.g., 2g) with an acidic solution (e.g., 20 mL of 0.05 M sulfuric acid) using ultrasonication for 15-30 minutes.[10][11] A second extraction of the residue is recommended to ensure complete recovery.
-
Centrifugation: Centrifuge the extract to separate the solid plant material from the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) and acidic water.[11]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the PAs and PA N-oxides with a basic methanolic solution (e.g., 5% ammonia (B1221849) in methanol).
-
-
Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol/water mixture).[10]
2. HPLC-MS/MS Conditions:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[12]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) and a buffer (e.g., 5 mM ammonium (B1175870) formate), is typical.[1]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of target PAs, enhancing selectivity and sensitivity.
GC-MS Protocol
This protocol outlines a general procedure for the analysis of PAs by GC-MS, which includes the necessary reduction and derivatization steps.[9]
1. Sample Preparation and Extraction:
-
Extraction: Follow a similar acidic extraction procedure as described for the HPLC-MS/MS method to isolate both free PAs and PA N-oxides from the sample matrix.
-
Reduction of N-oxides: Treat the extract with a reducing agent (e.g., zinc dust) to convert the PA N-oxides to their corresponding free base PAs.[9] This step is crucial for their analysis by GC.
-
Liquid-Liquid Extraction: After reduction, make the solution basic and extract the free base PAs into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Derivatization: Evaporate the organic extract and derivatize the residue to increase the volatility of the PAs. Silylation (e.g., using BSTFA) is a common derivatization technique.[9]
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different PAs, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity or full scan mode for identification of unknown PAs.
Performance Comparison: HPLC-MS/MS vs. GC-MS
The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the typical performance characteristics of HPLC-MS/MS and GC-MS for the analysis of pyrrolizidine alkaloids, based on data from various studies.
Table 1: General Comparison of HPLC-MS/MS and GC-MS for Pyrrolizidine Alkaloid Analysis
| Feature | HPLC-MS/MS | GC-MS |
| Analyte Coverage | Free base PAs and PA N-oxides | Primarily free base PAs; N-oxides require prior reduction |
| Sample Preparation | Simpler; no derivatization required[1] | More complex; requires reduction and derivatization[8][9] |
| Sensitivity | Very high (sub µg/kg to µg/kg LOQs)[11][13] | High, but can be limited by derivatization efficiency |
| Selectivity | Excellent, especially with MRM | Good, but can be affected by matrix interferences |
| Throughput | Higher | Lower due to longer sample preparation |
| Isomer Separation | Challenging for some co-eluting isomers[1][14] | Can also be challenging |
| Cost | Generally higher initial instrument cost | Lower initial instrument cost |
Table 2: Quantitative Performance Data for HPLC-MS/MS Analysis of Pyrrolizidine Alkaloids
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Echimidine | Honey | 0.5 | 1 | 116 ± 9 | [11] |
| Heliotrine | Honey | 0.5 | 1 | 84 ± 10 | [11] |
| Various PAs | Honey | 0.1 | 0.3 | 69 - 104 | [15][16] |
| Various PAs | Herbal Tea | - | < 0.05 | 70 - 85 | [11][13] |
| 24 PAs | Tea, Honey, Milk | 0.015 - 0.75 | 0.05 - 2.5 | 64.5 - 112.2 | [12] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is compiled from multiple sources and represents a range of reported values.
Quantitative performance data for GC-MS analysis of a comprehensive set of PAs is less commonly reported in recent literature, reflecting the shift towards HPLC-MS/MS for routine analysis. However, historical data and specific applications have demonstrated that with appropriate sample preparation, GC-MS can achieve low µg/kg detection limits. The accuracy, as indicated by recovery rates, for GC-MS methods can be more variable due to the multiple steps in the sample preparation process.
Visualizing the Workflow and Chemical Structures
To better illustrate the analytical process and the chemical nature of pyrrolizidine alkaloids, the following diagrams are provided.
Conclusions and Recommendations
The cross-validation of analytical methods for pyrrolizidine alkaloids clearly favors HPLC-MS/MS as the superior technique for routine screening and quantification. Its ability to analyze both free base PAs and their N-oxides without derivatization provides a more comprehensive and accurate picture of the total PA contamination, which is crucial for risk assessment.[1][7] The simpler sample preparation workflow also leads to higher sample throughput.
GC-MS, while a valid analytical tool, is less practical for the comprehensive analysis of PAs due to the necessity of a reduction step for the N-oxides and subsequent derivatization.[8][9] This not only complicates the sample preparation but also introduces potential variability and may lead to an underestimation of the total PA content if the reduction is incomplete. However, GC-MS can still be a valuable tool for the structural elucidation of unknown PAs or in laboratories where HPLC-MS/MS is not available.
For researchers, scientists, and drug development professionals, the adoption of a validated HPLC-MS/MS method is strongly recommended for the routine analysis of pyrrolizidine alkaloids in various matrices. This ensures compliance with regulatory limits and provides the highest level of confidence in the analytical results, ultimately safeguarding public health.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurofins.de [eurofins.de]
- 5. New regulation for pyrrolizidine alkaloids - Phytocontrol [phytocontrol.com]
- 6. mdpi.com [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. bfr.bund.de [bfr.bund.de]
- 11. lcms.cz [lcms.cz]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. USP Proposal for Contaminant Pyrrolizidine Alkaloids - ECA Academy [gmp-compliance.org]
- 15. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Hepatotoxicity of Echinatine N-oxide and Senecionine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of two pyrrolizidine (B1209537) alkaloid (PA) N-oxides: Echinatine N-oxide and Senecionine N-oxide. Pyrrolizidine alkaloids are a large class of phytotoxins, and their N-oxide derivatives are often considered less toxic. However, their potential for in vivo conversion to toxic parent compounds necessitates a thorough understanding of their individual hepatotoxic profiles. This comparison is supported by experimental data to inform risk assessment and drug development efforts.
Quantitative Hepatotoxicity Data
The following table summarizes the in vitro cytotoxicity of Senecionine N-oxide and stereoisomers of this compound (Intermedine N-oxide and Lycopsamine N-oxide) in various liver-derived cell lines. Echinatine is a stereoisomer of intermedine (B191556) and lycopsamine, making this data a strong proxy for direct comparison. The data is presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%), a standard measure of cytotoxicity.
| Compound | Primary Mouse Hepatocytes (IC50 in µM) | HepD (Human Hepatocytes) (IC50 in µM) | H22 (Mouse Hepatoma) (IC50 in µM) | HepG2 (Human Hepatoma) (IC50 in µM) |
| Senecionine N-oxide | >334 | 261.64 | 249.21 | 240.23 |
| Intermedine N-oxide (Stereoisomer of this compound) | >334 | 257.98 | >334 | >334 |
| Lycopsamine N-oxide (Stereoisomer of this compound) | >334 | >334 | >334 | >334 |
Data extracted from Han, H., et al. (2021).[1]
Observation: Based on the available in vitro data, Senecionine N-oxide demonstrates measurable cytotoxicity in HepD, H22, and HepG2 cell lines, with IC50 values in the range of 240-262 µM.[1] In contrast, the stereoisomers of this compound, Intermedine N-oxide and Lycopsamine N-oxide, generally exhibit lower cytotoxicity, with IC50 values often exceeding the highest tested concentrations (>334 µM) in most cell lines.[1] This suggests that, in these in vitro models, Senecionine N-oxide is more cytotoxic than the stereoisomers of this compound.
Mechanism of Hepatotoxicity: A Shared Pathway
The hepatotoxicity of both this compound and Senecionine N-oxide is not direct but rather a consequence of their metabolic activation. Pyrrolizidine alkaloid N-oxides are generally less toxic than their corresponding parent PAs because they are more water-soluble and less readily absorbed.[2] However, upon ingestion, they can be reduced back to their parent PAs by gut microbiota and liver enzymes, particularly cytochrome P450s (CYPs).[3][4]
These reactivated PAs are then metabolized in the liver to highly reactive pyrrolic esters. These electrophilic metabolites can form covalent bonds (adducts) with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, hepatocyte death and the development of conditions like hepatic sinusoidal obstruction syndrome (HSOS).[2][5]
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (CCK-8 Assay)
This protocol is based on the methodology described by Han, H., et al. (2021) for assessing the cytotoxicity of pyrrolizidine alkaloids and their N-oxides on various cell lines.
-
Cell Culture: Primary mouse hepatocytes, HepD, H22, and HepG2 cells are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for adherence.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound, Senecionine N-oxide, or other test compounds for a specified period (e.g., 24 hours). A control group receives only the vehicle.
-
CCK-8 Assay: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
The available experimental data, primarily from in vitro cytotoxicity assays, suggests that Senecionine N-oxide exhibits a higher hepatotoxic potential compared to the stereoisomers of this compound.[1] However, it is crucial to recognize that the ultimate hepatotoxicity of both compounds in vivo is dependent on their conversion to the parent pyrrolizidine alkaloids.[3][4] Factors influencing this conversion, such as the composition of the gut microbiota and the activity of hepatic enzymes, can significantly impact the overall toxic outcome. Therefore, while in vitro studies provide valuable comparative data, in vivo studies are essential for a comprehensive risk assessment. Further research directly comparing the in vivo hepatotoxicity of this compound and Senecionine N-oxide is warranted to fully elucidate their relative toxic potencies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Echinatine N-oxide Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of pyrrolizidine (B1209537) alkaloid N-oxides (PANO), such as Echinatine N-oxide, is critical for assessing the safety and quality of herbal medicines, food products, and dietary supplements. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, regulatory bodies worldwide require reliable and validated analytical methods for their detection and quantification. This guide provides a comparative overview of the most common analytical techniques used for this purpose, focusing on their accuracy and precision.
Comparison of Analytical Method Performance
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of PANOs due to its high sensitivity and selectivity.[1] Other methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), are also employed, each with its own set of advantages and limitations.
The following table summarizes the performance characteristics of these methods. While data specifically for this compound is limited, the performance metrics from validated methods for other structurally similar PANOs provide a reliable benchmark.
| Parameter | LC-MS/MS | GC-MS * | HPTLC |
| Linearity (R²) | ≥ 0.99[2][3][4] | ≥ 0.99 | 0.994[5] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg[1] | 0.014 ng[6] | 10.83 ng/spot |
| Limit of Quantitation (LOQ) | 0.05 - 5.0 µg/kg[1] | Not Specified | 36.12 ng/spot[7] |
| Accuracy (% Recovery) | 80 - 120%[1] | > 97%[6] | 94.1% (drug content)[7] |
| Precision (%RSD) | ≤ 15%[1][2] | Intra-day: 0.57-2.48%Inter-day: 1.70-1.95%[6] | Intra-day: < 2%Inter-day: < 2%[7] |
Note: GC-MS is generally not suitable for the direct analysis of non-volatile N-oxides and requires a reduction step to convert N-oxides to their corresponding free bases before analysis.[6] The data presented is for the analysis of the reduced pyrrolizidine alkaloid.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for the key techniques discussed.
LC-MS/MS Method for Pyrrolizidine Alkaloid N-oxides
This method is recognized for its superior sensitivity and selectivity.[1][8]
a) Sample Preparation (Herbal Matrix)
-
Homogenization: Weigh 1 g of the homogenized plant material into a centrifuge tube.[9]
-
Extraction: Add 20 mL of an extraction solvent (e.g., 50 mM sulfuric acid in a 1:1 mixture of water and methanol). Vortex for 10 minutes.[9]
-
Centrifugation: Centrifuge the mixture for 10 minutes at 5000 x g.[9]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.[9]
-
Load 2 mL of the supernatant onto the conditioned cartridge.[9]
-
Wash the cartridge to remove interfering substances.
-
Elute the PANOs with an appropriate solvent (e.g., a mixture of methanol and ammonia).
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the mobile phase.
b) Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.[8][10]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte to ensure specificity.[10]
HPTLC Method for Pyrrolizidine Alkaloids
HPTLC can be a cost-effective method for screening and quantification.
a) Sample Preparation
-
Extraction: Reflux the dried and ground plant material with acidified methanol (pH 2-3 with citric acid).
-
Purification: The extract is typically purified using acid-base liquid-liquid extraction or solid-phase extraction to isolate the alkaloid fraction.
b) HPTLC Conditions
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F-254.[5]
-
Mobile Phase: A mixture of chloroform, methanol, ammonia, and hexane (B92381) (e.g., 82:14:2.6:20 v/v/v/v) can be used for separation.
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: After development, the plate is dried and derivatized with a suitable reagent (e.g., anisaldehyde-sulphuric acid reagent).[5] Densitometric scanning is then performed at a specific wavelength (e.g., 555 nm) for quantification.[5]
Visualizing the Analytical Workflow
To better understand the process, a logical diagram of a typical LC-MS/MS workflow for this compound quantification is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Method Validation for Echinatine N-oxide in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive overview of a best-practice Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the validation of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide of toxicological interest.
While a specific, universally adopted validated method for this compound is not widely published, this guide synthesizes data from validated methods for structurally similar pyrrolizidine alkaloid N-oxides (PANOs) to present a robust framework for its quantification in plasma.[1][2][3] The primary analytical technique discussed is LC-MS/MS, recognized for its high sensitivity and selectivity, which is crucial for bioanalytical assays.[1]
A significant challenge in the bioanalysis of N-oxide metabolites is their potential instability and reversion to the parent drug.[4] Therefore, method development and validation must include rigorous stability assessments. Experimental conditions such as neutral pH, avoidance of high heat, and judicious selection of extraction solvents are critical for a robust method.[4][5]
Comparative Performance Benchmarks for PANO Analysis
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for various pyrrolizidine alkaloid N-oxides. These benchmarks can be used to evaluate the performance of a newly developed method for this compound.
| Validation Parameter | Typical Performance Characteristic | Source(s) |
| Linearity (R²) | ≥ 0.99 | [1][3] |
| Accuracy (Recovery) | 80 - 120% | [1][2] |
| Precision (RSD) | ≤ 15% | [1][2] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg (or ng/mL) | [1][2] |
| Limit of Quantitation (LOQ) | 0.05 - 5.0 µg/kg (or ng/mL) | [1][3] |
Recommended Experimental Protocol: LC-MS/MS for this compound in Plasma
This protocol is adapted from validated methods for similar PANOs, such as Usaramine N-oxide, and incorporates best practices to ensure analyte stability.[5][6]
1. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1–2000 ng/mL).
-
Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar PANO not present in the samples, such as Senecionine N-oxide, can be used. Prepare an IS working solution at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Vortex briefly.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins. The use of acetonitrile is recommended as it has been shown to minimize the conversion of N-oxides to their parent amines in hemolyzed plasma.[5][7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid with 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.1 - 4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (based on this compound structure):
-
This compound: Precursor Ion [M+H]⁺ > Product Ion
-
Internal Standard: Precursor Ion [M+H]⁺ > Product Ion
-
(Note: Specific mass transitions and collision energies must be optimized by infusing the pure compound.)
-
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Method Validation Workflow
A comprehensive validation process is required to ensure the method is fit for its intended purpose. The following experiments are mandatory according to regulatory guidelines from bodies like the FDA and ICH.
-
Specificity & Selectivity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are observed at the retention time of this compound and the IS.
-
Linearity & Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between detector response and concentration. The correlation coefficient (R²) should be >0.99.
-
Accuracy & Precision: Determine the intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration representative of sample handling.
-
Long-Term Stability: Confirm stability in the matrix at the intended storage temperature (-20°C or -80°C).
-
Stock Solution Stability: Verify the stability of stock solutions at storage conditions.
-
Visualizing the Process
To better illustrate the relationships and workflows, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis.
Caption: Logical workflow for the method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for Echinatine N-oxide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine (B1209537) alkaloids (PAs), particularly the polar N-oxide metabolites like Echinatine N-oxide, selecting the appropriate solid-phase extraction (SPE) cartridge is a critical step for achieving accurate and reproducible quantification. This guide provides an objective comparison of commonly used SPE cartridges, supported by experimental data and detailed protocols to aid in method development and optimization.
This compound, along with other pyrrolizidine alkaloid N-oxides (PANOs), are the predominant forms found in many plant species and are of significant toxicological concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Their high polarity presents a challenge for extraction from complex matrices such as herbal products, honey, and milk. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of these analytes prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[1]
Performance Comparison of SPE Cartridges
The choice of SPE sorbent is paramount for the effective isolation of PANOs. The most common strategies involve reversed-phase, and more effectively, ion-exchange mechanisms. The basic nature of the pyrrolizidine nitrogen allows for strong retention on cation-exchange sorbents under acidic conditions.[1]
This guide focuses on the comparison of three main types of SPE cartridges:
-
Strong Cation Exchange (SCX): These sorbents are highly effective for the simultaneous extraction of both PAs and their N-oxides.[1][2]
-
Mixed-Mode Cation Exchange (MCX): These cartridges combine the retention mechanisms of both reversed-phase and ion-exchange, offering alternative selectivity.[1][3]
-
Reversed-Phase (e.g., C18): While capable of retaining less polar PAs, these cartridges can be less effective for the more polar PANOs.[1][4]
The following table summarizes quantitative recovery data for PANOs from various studies, providing a comparative overview of the performance of different SPE cartridges.
| SPE Cartridge Type | Analyte(s) | Matrix | Average Recovery (%) | Key Findings & Citations |
| Strong Cation Exchange (SCX) | Retrorsine-N-oxide | Plant Material | ~80% | Efficiently isolates both N-oxides and free bases.[2] |
| Strong Cation Exchange (SCX) | General PANOs | Honey, Herbal Extracts | High (Specific % not detailed) | Considered the most effective and commonly employed sorbent for PAs and PANOs.[1] |
| Mixed-Mode Cation Exchange (MCX) | 24 PAs and PANOs | Honey | 64.5–103.4% | Led to superior purification compared to WCX and PCX cartridges, with most compounds exceeding 70% recovery.[3] |
| Mixed-Mode Cation Exchange (MCX) | 24 PAs and PANOs | Milk | 65.2–112.2% | Demonstrated robust performance across different food matrices.[3] |
| Mixed-Mode Cation Exchange (MCX) | 24 PAs and PANOs | Tea | 67.6–107.6% | Effective for complex plant-based samples.[3] |
| Mixed-Mode Cation Exchange (MCX) | General PANOs | Water | High recovery at low pH | Extraction efficiency for PANOs decreases dramatically as pH increases.[5] |
| Reversed-Phase (C18) | General PANOs | Milk | 0.5–127% (Mean 62%) | Showed variable and generally lower recoveries for PANOs compared to cation exchange materials.[4] |
| Reversed-Phase (C18) | General PAs | Plant Material | (Not specified for N-Oxides) | A published method for general PA analysis, but may be less effective for polar N-oxides.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and SPE using SCX and MCX cartridges, which have demonstrated higher efficacy for PANO extraction.
Protocol 1: Strong Cation Exchange (SCX) SPE for Herbal Products
This protocol is adapted from established methods for the extraction of PAs and PANOs from plant materials.[1]
-
Sample Preparation and Extraction:
-
Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.[1]
-
Sonicate for 15-30 minutes.
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes and collect the supernatant.[1]
-
Repeat the extraction on the pellet and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition a 500 mg, 6 mL SCX cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of 0.05 M sulfuric acid.
-
-
Sample Loading:
-
Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Follow with a wash of 5 mL of methanol to remove interfering substances.[1]
-
-
Elution:
-
Elute the PAs and PANOs with 5-10 mL of 2.5% ammonia (B1221849) in methanol.[1]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[1]
-
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Food Matrices
This protocol is based on a method developed for the analysis of PAs and PANOs in honey, milk, and tea.[3]
-
Sample Preparation:
-
Honey: Dilute the sample with an appropriate volume of acidified water.
-
Milk/Tea Infusion: Use the liquid sample directly or after centrifugation to remove solids.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.[3]
-
-
Sample Loading:
-
Load 0.5 mL of the supernatant onto the SPE cartridge at a flow rate of 1–2 mL/min.[3]
-
-
Washing:
-
Wash the cartridge with 2 mL of water.
-
Wash with 2 mL of 30% or 40% methanol.[3]
-
-
Elution:
-
Elute the analytes with 1 mL of methanol followed by 1 mL of 5% ammoniated methanol.[3]
-
Combine the eluents.
-
-
Post-Elution:
-
Concentrate the eluted mixture using a centrifugal concentrator at 30°C.
-
Redissolve the residue in 0.1 mL of 5% methanol for analysis.[3]
-
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the SPE protocols.
Caption: Workflow for this compound extraction using SCX-SPE.
Caption: Workflow for this compound extraction using MCX-SPE.
Conclusion
Based on the available data, both Strong Cation Exchange (SCX) and Mixed-Mode Cation Exchange (MCX) cartridges provide superior performance for the extraction of this compound and other PANOs compared to traditional reversed-phase C18 cartridges.[1][3] MCX cartridges, in particular, have shown high recoveries across a variety of challenging food matrices like honey, milk, and tea.[3] The choice between SCX and MCX may depend on the specific matrix and the desired selectivity for co-extracted analytes. Reversed-phase C18 cartridges may be suitable for the cleanup of less polar PAs but are generally not recommended for quantitative recovery of highly polar PANOs like this compound.[1][4] The provided protocols and workflows offer a robust starting point for developing a reliable analytical method for these toxicologically significant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05301H [pubs.rsc.org]
- 6. bfr.bund.de [bfr.bund.de]
Differentiating Isomeric Pyrrolizidine Alkaloid N-Oxides: A Comparative Guide to Echinatine N-oxide and Rinderine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomeric compounds are critical in drug development and toxicology. Echinatine N-oxide and Rinderine N-oxide, two diastereomeric pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), present a significant analytical challenge due to their identical mass and similar chemical properties. This guide provides an objective comparison of these two isomers, supported by experimental data from advanced analytical techniques, to aid researchers in their differentiation.
Structural Differences
This compound and Rinderine N-oxide are stereoisomers, differing in the stereochemistry at the C7 and C2' positions of the necine base and the necic acid moiety, respectively. These subtle structural variations form the basis for their differentiation using chromatographic and spectroscopic methods.
Performance Comparison: Experimental Data
The differentiation of this compound and Rinderine N-oxide relies on high-resolution analytical techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic and Mass Spectrometric Differentiation
UHPLC-MS/MS is a powerful tool for separating and identifying isomeric PANOs. The separation is typically achieved on a reversed-phase column, where slight differences in polarity and stereochemistry lead to different retention times. While mass spectra of diastereomers are often very similar, minor differences in fragment ion intensities can sometimes be observed.
Table 1: UHPLC-MS/MS Data for the Differentiation of this compound and Rinderine N-oxide
| Parameter | This compound | Rinderine N-oxide | Reference |
| Molecular Formula | C₁₅H₂₅NO₆ | C₁₅H₂₅NO₆ | [1] |
| Monoisotopic Mass | 315.1682 g/mol | 315.1682 g/mol | [2] |
| Precursor Ion [M+H]⁺ | m/z 316 | m/z 316 | [3] |
| Retention Time (RT) | Not explicitly stated, but separable from Rinderine N-oxide | 8.36 min | [3] |
| Key MS/MS Fragment Ions | m/z 111, 120, 138, 172 | m/z 111, 120, 138, 172 | [4][5][6] |
| Observed Base Peak | Expected to be similar to Rinderine N-oxide | Not explicitly stated for the N-oxide, but the free base shows a base peak at m/z 138.0914 | [3] |
Note: The fragmentation patterns of diastereomeric PANOs can be nearly identical. Therefore, chromatographic separation is the most reliable method for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopic Differentiation
NMR spectroscopy provides detailed structural information, allowing for the differentiation of isomers based on the chemical environment of their protons (¹H NMR) and carbons (¹³C NMR). The N-oxide group significantly influences the chemical shifts of neighboring atoms. By comparing the NMR data of the parent alkaloids, Echinatine and Rinderine, and considering the known effects of N-oxidation, the key differences in their N-oxide derivatives can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Differences between this compound and Rinderine N-oxide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Differentiation |
| C7 | Different due to stereochemistry | Different due to stereochemistry | The stereochemical difference at C7 directly impacts the magnetic environment of the attached proton and the carbon itself. |
| Heliotridane/Retronecine Moiety Protons | Subtle differences in multiplets and coupling constants | - | The overall conformation of the necine base is affected by the stereochemistry, leading to slight changes in proton chemical shifts and coupling constants. |
| Necic Acid Moiety Protons and Carbons | Minor differences expected | Minor differences expected | The stereochemistry of the necic acid can influence the chemical shifts of nearby atoms in the necine base through space interactions. |
Note: This table is based on the known NMR data of the parent alkaloids and the general effects of N-oxidation. Experimental verification is required for precise chemical shift values.
Experimental Protocols
UHPLC-MS/MS Protocol for Isomeric PANO Separation
This protocol is adapted from methods developed for the separation of pyrrolizidine alkaloid isomers.
1. Sample Preparation:
-
Extract the PANOs from the sample matrix using a suitable solvent (e.g., methanol (B129727)/water with 0.1% formic acid).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
2. UHPLC Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of the isomers. For example, starting with a low percentage of mobile phase B and gradually increasing it.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Controlled temperature, which can be optimized for better resolution (e.g., low temperatures around 5°C have been shown to improve separation of some PANO isomers)[7].
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 316.
-
Product Ions: Monitor characteristic fragment ions such as m/z 111, 120, 138, and 172.
-
Collision Energy: Optimize to obtain characteristic fragmentation patterns.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve a purified sample of the PANO in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
¹H NMR: Obtain a standard one-dimensional proton spectrum to observe chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to assign all proton and carbon signals and to confirm the stereochemical differences based on through-bond and through-space correlations.
Visualizing the Experimental Workflow
Caption: Workflow for the isomeric differentiation of this compound and Rinderine N-oxide.
Conclusion
The differentiation of this compound and Rinderine N-oxide requires a multi-faceted analytical approach. While their mass spectra are nearly identical, their subtle stereochemical differences can be exploited for successful separation and identification. High-resolution UHPLC is essential for chromatographic separation, with retention time being the primary differentiating factor. NMR spectroscopy, through detailed analysis of chemical shifts and coupling constants, provides unambiguous structural confirmation. By employing the experimental protocols and comparative data presented in this guide, researchers can confidently distinguish between these challenging isomers, ensuring the accuracy and reliability of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyrrolizidine Alkaloid Analysis: A Comparative Guide to Proficiency Testing
For researchers, scientists, and drug development professionals, ensuring the accurate and reliable quantification of pyrrolizidine (B1209537) alkaloids (PAs) is paramount for food safety and regulatory compliance. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust testing protocols.
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide.[1][2] Their presence in the food chain, primarily through contamination of crops, honey, herbal teas, and supplements, poses a significant health risk to humans due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][3] Consequently, regulatory bodies such as the European Commission have established stringent maximum levels for PAs in various foodstuffs, necessitating sensitive and reliable analytical methods for their detection and quantification.[1][4]
This guide delves into the prevalent analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS)-based methods, which have become the gold standard for PA analysis. We will explore different sample preparation strategies, chromatographic separation, and mass spectrometric detection, presenting a comparative overview of their performance characteristics.
Comparative Analysis of Analytical Methods
The accurate quantification of PAs is often challenging due to their structural diversity, the presence of isomers, and the complexity of food matrices. The most widely accepted and utilized methods for PA analysis are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5][6] However, other techniques like gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) have also been employed.[5][7]
A comparison of the performance of various analytical methods is summarized in the tables below, with data collated from multiple studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloid Analysis
| Matrix | Number of PAs Analyzed | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Tea, Honey, Milk | 24 | 0.05–2.5 | 64.5–112.2 | < 15 | [3][8] |
| Plant-based foods, Honey | 35 | 0.6 (individual), 1.2 (co-eluting isomers) | Good | Excellent | [4] |
| Herbal Teas | 28 | 0.1–8.5 ng/g | 75–115 | < 17 | [9] |
| Feeds | Not specified | Not specified | 84.1–112.9 | 3.0–13.6 (repeatability), 4.8–18.9 (reproducibility) | [10] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: Comparison of Different Analytical Techniques for Pyrrolizidine Alkaloid Analysis
| Technique | Principle | Advantages | Disadvantages | Reference |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high selectivity, suitable for a wide range of PAs, quantitative. | High instrument cost, matrix effects can be a challenge. | [5][6] |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Good for identifying known PAs with available reference standards. | Limited to volatile and thermally stable PAs, derivatization may be required. | [5] |
| TLC | Separation on a thin layer of adsorbent material. | Simple, low cost, good for screening. | Lower sensitivity and resolution compared to LC-MS and GC-MS, primarily qualitative. | [5][7] |
Experimental Protocols: A Closer Look
The following sections provide a detailed overview of a typical experimental workflow for the analysis of pyrrolizidine alkaloids using LC-MS/MS, from sample preparation to data acquisition.
Sample Preparation and Extraction
Effective sample preparation is crucial to remove interfering matrix components and concentrate the target PAs. Solid-phase extraction (SPE) is a widely used technique for this purpose.[4][5]
A generalized SPE workflow is depicted below:
Detailed Steps:
-
Extraction: Samples are typically extracted with an acidic aqueous solution (e.g., sulfuric acid) to protonate the PAs and bring them into solution.[4]
-
Purification: The extract is then loaded onto a cation-exchange SPE cartridge (e.g., Oasis MCX).[4] The cartridge retains the positively charged PAs while allowing neutral and anionic matrix components to pass through.
-
Washing: The cartridge is washed with an organic solvent (e.g., methanol) to remove any remaining impurities.[4]
-
Elution: The PAs are eluted from the cartridge using an ammoniated organic solvent (e.g., 2.5% NH4OH in methanol), which neutralizes the PAs, releasing them from the sorbent.[4]
-
Concentration and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[4]
A study comparing different cation exchange cartridges (MCX, PCX, and WCX) found that MCX SPE cartridges provided good purification efficacies for the simultaneous extraction of 24 different PAs.[8]
LC-MS/MS Analysis
The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of PAs.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small amount of an acid (e.g., formic acid), is typically employed.[3]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the PAs.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. In MRM, specific precursor-to-product ion transitions for each PA are monitored, providing high selectivity and sensitivity.[3]
The logical relationship for PA identification and quantification using LC-MS/MS is illustrated in the following diagram:
Proficiency Testing and Method Validation
Participation in proficiency testing (PT) schemes is essential for laboratories to assess their analytical performance and ensure the reliability of their results. A 2024 proficiency test for the determination of PAs in honey, for instance, involved 26 laboratories and highlighted the variability in results, with reproducibility standard deviations ranging from 12% to 42% for PAs and 44% to 77% for PA-N-oxides.[11] This underscores the importance of robust, validated methods and ongoing quality control.
Method validation should be performed according to internationally recognized guidelines and should assess parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity.[10]
Conclusion
The analysis of pyrrolizidine alkaloids presents a significant analytical challenge that requires sophisticated instrumentation and meticulous methodology. LC-MS/MS has emerged as the method of choice, offering the necessary sensitivity and selectivity for the low-level detection required by regulations. This guide provides a comparative overview of the available analytical techniques and a detailed look into the experimental protocols for LC-MS/MS analysis. By understanding the nuances of these methods and actively participating in proficiency testing, researchers and analytical laboratories can ensure the accuracy and reliability of their data, contributing to the overall safety of the food supply.
References
- 1. cdn.intertek.com [cdn.intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
A Comparative Guide to Linearity and Range in Echinatine N-oxide Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide of toxicological interest, is paramount. The validation of analytical methods, particularly concerning linearity and range, ensures the reliability and accuracy of experimental data. This guide provides a comparative overview of the performance of various Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods used for the quantification of pyrrolizidine alkaloids (PAs) and their N-oxides, with a focus on parameters relevant to this compound analysis.
Data Presentation: Linearity and Range of LC-MS/MS Methods for Pyrrolizidine Alkaloid N-oxides
The following table summarizes the linearity and range of several validated LC-MS/MS methods for the analysis of pyrrolizidine alkaloids, including N-oxides structurally similar to this compound. These methods demonstrate the typical performance characteristics that can be expected for an this compound assay.
| Method Reference | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Limit of Quantitation (LOQ) |
| Simultaneous determination of monocrotaline (B1676716) and its N-oxide metabolite[1] | Monocrotaline & Monocrotaline N-oxide | 1–2000 ng/mL | >0.997 | 1.0 ng/mL |
| Quantification of Usaramine and its N-Oxide Metabolite[2] | Usaramine & Usaramine N-oxide | 1–2000 ng/mL | >0.990 | 1.0 ng/mL |
| LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas[3] | 28 Pyrrolizidine Alkaloids | Not specified | Not specified | 0.1–8.5 ng/g |
| Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices[4] | 24 Pyrrolizidine Alkaloids | Not specified | >0.99 | 0.05–2.5 µg/kg |
| Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Food[5] | 15 PAs & 13 PA N-oxides | Not specified | Not specified | 0.010–0.087 µg/kg (general food), 0.04–0.76 µg/kg (spices) |
Note: The performance of an assay for this compound is expected to be comparable to the values presented for other pyrrolizidine alkaloid N-oxides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of linearity and range for pyrrolizidine alkaloid N-oxide assays.
Method 1: Simultaneous Determination of Monocrotaline and its N-oxide in Rat Plasma[1]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC I-Class.
-
Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma[2]
-
Sample Preparation:
-
To 20 µL of plasma, add 100 µL of acetonitrile containing the internal standard.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Inject 1 µL of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water and (B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: General Method for Pyrrolizidine Alkaloids in Plant Material[6]
-
Sample Preparation:
-
Weigh 2.0 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid and sonicate for 15 minutes.
-
Centrifuge at 3800 x g for 10 minutes.
-
Repeat the extraction on the pellet.
-
Combine the supernatants and neutralize with an ammoniacal solution.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the PAs with methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol/water (5/95, v/v).
-
-
LC-MS/MS Conditions:
-
Chromatographic System: HPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Binary gradient with eluent A (ammonium formate (B1220265) and formic acid in water) and eluent B (ammonium formate and formic acid in methanol/water).
-
Mass Spectrometer: Triple stage quadrupole mass spectrometer.
-
Detection: Mass spectrometry.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Workflow for this compound quantification.
Caption: Decision process for linearity validation.
References
- 1. Simultaneous determination of monocrotaline and its N-oxide metabolite in rat plasma using LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bfr.bund.de [bfr.bund.de]
Detecting Echinatine N-oxide: A Comparative Guide to Ionization Sources in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine (B1209537) alkaloids, the choice of ionization source is critical for achieving accurate and sensitive detection of metabolites like Echinatine N-oxide. This guide provides an objective comparison of commonly employed ionization techniques, supported by experimental data and detailed protocols, to inform method development and optimization.
This compound, a prominent pyrrolizidine alkaloid N-oxide (PANO), is a toxic metabolite found in various plant species. Its detection and quantification are crucial for food safety, herbal medicine quality control, and toxicological studies. The inherent polarity and potential thermal lability of N-oxides make the selection of an appropriate ionization source in liquid chromatography-mass spectrometry (LC-MS) a key determinant of analytical success.
Based on a comprehensive review of current analytical methodologies, Electrospray Ionization (ESI) is the overwhelmingly preferred technique for the analysis of pyrrolizidine alkaloids and their N-oxides. Atmospheric Pressure Chemical Ionization (APCI) is a potential alternative, though its application for this class of compounds is significantly less common.
Performance Comparison of Ionization Sources
The selection of an ionization source directly impacts sensitivity, linearity, and susceptibility to matrix effects. For this compound and other PANOs, ESI consistently demonstrates superior performance.
Key Performance Parameters:
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase, making it a "soft" ionization technique suitable for polar and thermally labile molecules. | Ionization occurs in the gas phase, requiring volatilization of the analyte, which can be challenging for non-volatile or thermally sensitive compounds.[1] |
| Sensitivity | High sensitivity for polar compounds like N-oxides. Limits of Quantification (LOQs) are frequently reported in the low ng/g to µg/kg range.[2][3] | Generally provides better sensitivity for less polar and more volatile compounds. Sensitivity for highly polar N-oxides is expected to be lower than ESI.[1][4] |
| Matrix Effects | Can be more susceptible to ion suppression or enhancement from co-eluting matrix components.[5][6][7] | Often exhibits reduced matrix effects compared to ESI due to the gas-phase ionization mechanism.[4][5][6][7] |
| Applicability | Widely documented as the standard for PANO analysis in various matrices including herbal teas, honey, and milk.[2][3][8] | Limited documented applications for PANO analysis, suggesting it is less suitable for this specific application. |
Experimental Protocols
The following protocols are representative of typical LC-MS/MS methods for the analysis of pyrrolizidine alkaloid N-oxides using Electrospray Ionization.
Sample Preparation (Herbal Teas)[2]
-
Homogenization: Pulverize the herbal tea sample to a fine powder.
-
Extraction: Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid in 50% methanol (B129727).
-
Sonication & Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 10 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters[2][3]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Parameters (ESI)[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Interface Temperature: 400 °C.
-
Desolvation Line (DL) Temperature: 300 °C.
-
Heat Block Temperature: 400 °C.
-
Nebulizing Gas Flow: 3.0 L/min.
-
Drying Gas Flow: 5.0 L/min.
-
Heating Gas Flow: 15.0 L/min.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For this compound, typical transitions would be determined by infusing a standard into the mass spectrometer. For the closely related Echimidine-N-oxide, a precursor ion of m/z 414 and product ions of m/z 352 and 254 are used.[2]
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for this compound detection and ionization source comparison.
Caption: Rationale for selecting ESI for this compound analysis based on its properties.
References
- 1. youtube.com [youtube.com]
- 2. shimadzu.com [shimadzu.com]
- 3. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the ESI and APCI interfaces for the UPLC-MS/MS analysis of pesticides in traditional Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ensuring Data Integrity: A Guide to Reproducibility and Robustness of Echinatine N-oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Reproducibility in Natural Product Research
Natural products, including Echinatine N-oxide, present unique challenges to data reproducibility.[1][2] Variability can be introduced at multiple stages, from the sourcing of raw materials to the final analytical measurement.[1][2] Key factors influencing reproducibility include:
-
Source Material Variability: Genetic differences, geographical location, and harvest time of the plant source can lead to variations in the concentration of this compound.[1]
-
Extraction Efficiency: The choice of extraction solvent and method can significantly impact the yield of the target analyte.[1]
-
Compound Stability: this compound, like other N-oxides, can be prone to instability, potentially reverting to its parent alkaloid, which can complicate analysis.[3]
Comparative Analysis of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of pyrrolizidine (B1209537) alkaloid N-oxides due to its high sensitivity and selectivity.[4][5][6][7] While specific validated methods for this compound are not widely published, the performance characteristics of validated LC-MS/MS methods for similar pyrrolizidine alkaloid N-oxides provide a benchmark for what to expect.
Table 1: Typical Performance Characteristics of Validated LC-MS/MS Methods for Pyrrolizidine Alkaloid N-oxides
| Parameter | Typical Performance | Significance for Data Reproducibility |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg[5] | Defines the lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg[5] | The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. |
| **Linearity (R²) ** | ≥ 0.99 | Indicates a direct proportional relationship between analyte concentration and instrument response. |
| Accuracy (Recovery) | 64.5–112.2%[5] | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | < 15%[5] | Indicates the degree of scatter between a series of measurements. |
Alternative Method:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): While less sensitive than LC-MS/MS, HPLC-DAD can be a viable alternative for quantitative analysis, particularly at higher concentrations.[5]
Experimental Protocols for Robust this compound Analysis
A well-defined and validated experimental protocol is crucial for generating reproducible and robust data. Below is a generalized protocol for the analysis of this compound in a plant matrix using LC-MS/MS.
Objective: To accurately quantify the concentration of this compound in a given sample.
Materials:
-
This compound reference standard
-
Methanol, acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the plant material.
-
Extract the homogenized sample with an acidic aqueous solution.
-
Centrifuge the extract and apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizing Workflows and Pathways
To ensure clarity in experimental design and data interpretation, visual representations of workflows and signaling pathways are essential.
Caption: A generalized workflow for the quantitative analysis of this compound.
While the specific signaling pathways affected by this compound are not well-documented, many N-oxide compounds are known to be involved in redox reactions and can generate reactive oxygen species.[8]
Caption: A potential generalized signaling pathway for N-oxide compounds.
Conclusion
Ensuring the reproducibility and robustness of data for compounds like this compound is critical for advancing research and development. By adhering to validated analytical methods, particularly LC-MS/MS, and implementing rigorous experimental protocols, researchers can generate high-quality, reliable data. This guide provides a foundational framework for achieving this, emphasizing the importance of a systematic and well-documented approach to overcome the inherent challenges of natural product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Echinatine N-oxide: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid with significant toxicity. The following procedures are based on established safety protocols for handling highly hazardous chemical waste and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Identification and Safety Summary
This compound is classified as a highly toxic substance. Strict adherence to safety protocols is mandatory during handling and disposal.
Quantitative Safety Data
| Property | Value | Source |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1][2] |
| Signal Word | Danger | [1][2] |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials | [2] |
| Storage Temperature | -20°C | [2][3] |
| Water Framework Directive (WFD) Classification | WGK 3: Severe hazard to water | [2] |
Personal Protective Equipment (PPE) and Handling Precautions
Due to the acute toxicity of this compound, the following personal protective equipment and handling precautions are required:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn.
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if handling outside of a certified chemical fume hood.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. For situations requiring on-site neutralization of small quantities, a chemical degradation procedure can be considered, though it must be performed by trained personnel with appropriate safety measures in place.
Experimental Protocol for Chemical Neutralization (General Guidance)
This protocol is adapted from general guidelines for the neutralization of hazardous chemicals and should be validated for this compound before use.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Calcium oxide (CaO)
-
Suitable waste container
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a neutralizing mixture of sodium bicarbonate and calcium oxide in a 3:1 ratio by weight.
-
Dilution: If the this compound waste is in a concentrated form, it should be diluted with a compatible solvent to a manageable concentration.
-
Neutralization: Slowly and carefully add the this compound waste to an excess of the sodium bicarbonate/calcium oxide mixture.
-
Reaction: Allow the mixture to react. Be aware of any potential off-gassing or heat generation.
-
Testing: Before final disposal, the treated waste should be tested to ensure complete degradation of the hazardous compound.
-
Final Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and procedural workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Echinatine N-oxide
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid of significant toxicological concern. Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is classified as a highly toxic substance and is fatal if swallowed, inhaled, or in contact with skin.[1] Due to its genotoxic nature, all exposure should be minimized. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the principles for handling highly potent and genotoxic compounds must be strictly applied.
Essential Safety Data
A thorough understanding of the toxicological and physical properties of this compound is the foundation of safe handling. The following table summarizes key quantitative data.
| Parameter | Value | Source |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1] |
| Storage Temperature | -20°C | PhytoLab |
| Physical Form | Solid | PhytoLab |
| Acute Toxicity (Oral) | Category 2 | ECHA |
| Acute Toxicity (Dermal) | Category 2 | ECHA |
| Acute Toxicity (Inhalation) | Category 2 | ECHA |
Operational Workflow for Handling this compound
The following diagram outlines the critical steps for the safe handling of this compound, from receipt to disposal. Each step is detailed in the subsequent sections.
Detailed Experimental Protocols
Receipt and Secure Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container at -20°C in a designated, restricted-access area for highly toxic substances.
-
Maintain a detailed inventory, including amounts received, used, and disposed of.
Engineering Controls
-
All handling of solid this compound must be performed within a certified chemical fume hood, a glove box, or a similar containment device.
-
For procedures with a high risk of aerosol generation, a containment ventilated enclosure (CVE) or an isolator is recommended.[2][3]
-
Ensure that the containment system is operating under negative pressure to prevent the escape of any airborne particles.[4]
-
A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving is mandatory. Use chemical-resistant gloves, such as nitrile or butyl rubber.[5] The outer gloves should have a thickness of at least 8 mils (0.2 mm). Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.
-
Respiratory Protection: For handling the solid compound outside of a containment system (not recommended), a full-facepiece respirator with P100 (or equivalent) cartridges is required. Within a fume hood, a properly fitted N95 respirator may be sufficient, but a risk assessment should be performed.
-
Eye Protection: Chemical safety goggles or a face shield worn over safety glasses are required.
-
Lab Coat: A disposable, solid-front lab coat with tight cuffs is mandatory. This should be disposed of as hazardous waste after handling the compound.
Weighing and Handling
-
Weighing of solid this compound should be performed on a tared weigh paper or in a small, sealable container within the containment device.
-
Use dedicated spatulas and other handling equipment. If not disposable, they must be decontaminated immediately after use.
-
Avoid any actions that could generate dust, such as scraping or vigorous mixing of the solid.
Spill Management
In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.
-
For small spills (less than 1 gram):
-
Gently cover the spill with absorbent pads to avoid raising dust.
-
Wet the absorbent material with a suitable solvent (e.g., methanol) to dampen the powder.
-
Carefully collect the wetted material and any broken container fragments using forceps and place them into a labeled hazardous waste container.
-
Decontaminate the spill area (see Section 6).
-
-
For large spills (more than 1 gram):
-
Evacuate the laboratory and prevent re-entry.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination
-
Equipment: All non-disposable equipment that has been in contact with this compound must be thoroughly decontaminated. A common procedure involves:
-
Rinsing with a solvent in which this compound is soluble (e.g., methanol (B129727) or water). Collect the rinsate as hazardous waste.
-
Washing with a laboratory detergent and water.
-
A final rinse with deionized water.
-
-
Surfaces: Decontaminate work surfaces within the fume hood or containment device after each use. Use a detergent solution followed by a solvent rinse. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
-
All waste contaminated with this compound, including disposable PPE, cleaning materials, and contaminated solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, designated area for highly toxic waste.
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at a high temperature is a common disposal method for highly toxic organic compounds.[6]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of or reused.[7]
Logical Relationships in Safety Procedures
The following diagram illustrates the hierarchical relationship of safety controls when working with this compound, from the most effective to the least effective.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
- 1. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ilcdover.com [ilcdover.com]
- 3. witpress.com [witpress.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
